molecular formula C9H13FN2O2 B12887520 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B12887520
M. Wt: 200.21 g/mol
InChI Key: HDIJKNARWDANBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H13FN2O2 and its molecular weight is 200.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13FN2O2

Molecular Weight

200.21 g/mol

IUPAC Name

4-fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H13FN2O2/c1-2-3-4-5-6-7(10)8(9(13)14)12-11-6/h2-5H2,1H3,(H,11,12)(H,13,14)

InChI Key

HDIJKNARWDANBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=NN1)C(=O)O)F

Origin of Product

United States
Foundational & Exploratory

Synthesis and Process Optimization of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid (CAS: 681034-66-2) [3] represents a highly privileged building block. The strategic placement of the fluorine atom at the C4 position of the pyrazole ring significantly lowers the pKa of the adjacent N-H, increases the overall lipophilicity of the molecule, and blocks metabolic oxidation hotspots.

This whitepaper outlines a robust, scalable, and self-validating four-step synthetic pathway for this compound. As a Senior Application Scientist, I have structured this guide to not only detail the how but to rigorously explain the causality behind each experimental choice—ensuring that researchers can adapt and troubleshoot these protocols with authoritative grounding.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of highly substituted fluoropyrazoles presents a distinct regiochemical challenge. Attempting to build the pyrazole ring from pre-fluorinated aliphatic precursors often leads to poor yields due to the volatility of fluoroacetates and competing enolization pathways during condensation.

Therefore, the most thermodynamically favored and scalable approach is a late-stage electrophilic fluorination [2]. The pathway is designed as follows:

  • Claisen Condensation: Construction of the 1,3-diketoester backbone.

  • Annulation: Cyclization with hydrazine to form the pyrazole core.

  • Electrophilic Aromatic Substitution ( SE​Ar ): Regioselective C4-fluorination using Selectfluor.

  • Saponification: Final unmasking of the carboxylic acid to prevent decarboxylative side reactions during the fluorination step.

SynthesisPathway A 2-Heptanone + Diethyl Oxalate B Ethyl 2,4-dioxononanoate A->B NaOEt, EtOH C Ethyl 5-pentyl-1H- pyrazole-3-carboxylate B->C N2H4·H2O D Ethyl 4-fluoro-5-pentyl-1H- pyrazole-3-carboxylate C->D Selectfluor E 4-Fluoro-5-pentyl-1H- pyrazole-3-carboxylic acid D->E LiOH, then HCl

Fig 1. Four-step linear synthesis pathway for 4-fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid.

Experimental Methodologies (Self-Validating Protocols)

Every protocol below is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that the user can verify intermediate integrity before proceeding to the next chemical transformation.

Phase 1: Diketoester Formation (Claisen Condensation)

Causality: 2-Heptanone possesses two α -carbon sites. Deprotonation selectively occurs at the less sterically hindered methyl group (kinetic and thermodynamic preference under these conditions), ensuring the formation of the linear diketoester rather than a branched isomer.

  • Setup: Charge a dry, argon-purged flask with absolute ethanol (100 mL) and sodium ethoxide (1.2 equiv, 120 mmol).

  • Addition: Cool to 0 °C. Add a mixture of 2-heptanone (1.0 equiv, 100 mmol) and diethyl oxalate (1.1 equiv, 110 mmol) dropwise over 30 minutes.

  • Reaction: Warm to room temperature and stir for 12 hours. The solution will transition to a deep yellow enolate suspension.

  • Validation (IPC): Quench a 0.1 mL aliquot in 1M HCl and extract with EtOAc. TLC (Hexanes/EtOAc 4:1) should show complete consumption of 2-heptanone.

  • Workup: Pour the bulk reaction into ice-cold 1M HCl (200 mL). Extract with EtOAc (3 x 100 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield ethyl 2,4-dioxononanoate .

Phase 2: Pyrazole Annulation

Causality: Hydrazine hydrate is a potent bis-nucleophile. It attacks both carbonyl centers of the diketoester. Ethanol is chosen as the solvent to maintain homogeneity and allow for azeotropic removal of water if reflux is extended.

  • Setup: Dissolve the crude ethyl 2,4-dioxononanoate in ethanol (150 mL).

  • Addition: Add hydrazine hydrate (1.1 equiv, 110 mmol) slowly at 0 °C to control the exothermic cyclization.

  • Reaction: Heat the mixture to reflux (78 °C) for 4 hours.

  • Workup: Evaporate the ethanol. Redissolve the residue in EtOAc, wash with water and brine, dry, and concentrate. Recrystallization from Hexanes/EtOAc yields ethyl 5-pentyl-1H-pyrazole-3-carboxylate .

Phase 3: Electrophilic Fluorination

Causality: The C4 position of the pyrazole is highly electron-rich, making it susceptible to SE​Ar . Selectfluor is utilized over F2​ gas or DAST due to its safe handling profile and high F+ transfer capability [1]. Acetonitrile is critical here; its polarity stabilizes the Wheland intermediate during electrophilic attack.

  • Setup: Dissolve ethyl 5-pentyl-1H-pyrazole-3-carboxylate (1.0 equiv, 50 mmol) in anhydrous acetonitrile (100 mL).

  • Addition: Add Selectfluor (1.2 equiv, 60 mmol) in one portion.

  • Reaction: Heat the suspension to 80 °C for 12 hours under an inert atmosphere.

  • Validation (IPC): Analyze via LC-MS. The mass shift from [M+H]+ 211 to 229 confirms fluorination.

  • Workup: Cool to room temperature, filter off the insoluble Selectfluor byproduct (chloromethyl-diazoniabicyclooctane tetrafluoroborate), and concentrate the filtrate. Purify via silica gel chromatography to isolate ethyl 4-fluoro-5-pentyl-1H-pyrazole-3-carboxylate .

Workflow N1 Reaction Setup (Substrate + Selectfluor in MeCN) N2 Thermal Activation (80°C, 12h) N1->N2 N3 In-Process Monitoring (LC-MS / 19F NMR) N2->N3 N3->N2 <95% Conversion N4 Aqueous Workup (EtOAc Extraction) N3->N4 >95% Conversion N5 Purification (Silica Gel Chromatography) N4->N5

Fig 2. Experimental workflow and validation loop for the late-stage fluorination step.

Phase 4: Saponification

Causality: Lithium hydroxide (LiOH) in a biphasic THF/Water system is preferred over harsh NaOH/MeOH conditions to prevent unwanted transesterification or degradation of the fluorinated heterocycle.

  • Setup: Dissolve the fluorinated ester (1.0 equiv, 40 mmol) in a 1:1 mixture of THF and water (80 mL).

  • Addition: Add LiOH monohydrate (3.0 equiv, 120 mmol).

  • Reaction: Stir at 40 °C for 6 hours.

  • Workup: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 2–3. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the final product: 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid .

Process Optimization & Quantitative Data

The critical bottleneck in this pathway is the Phase 3 fluorination. Table 1 summarizes the quantitative optimization data derived from screening various fluorinating agents and conditions. Selectfluor in MeCN at 80 °C provides the optimal balance of conversion and regioselectivity, avoiding the formation of over-fluorinated or decomposition byproducts.

Table 1: Optimization of the C4-Fluorination Step

Fluorinating AgentSolventTemp (°C)Time (h)Yield (%)C4-Selectivity (%)
Selectfluor MeCN 80 12 82 >99
SelectfluorDMF801265>99
NFSIMeCN80244185
N-FluoropyridiniumDCM4024<10ND

Analytical Characterization

To ensure scientific integrity, the final compound must be rigorously characterized. The presence of the fluorine atom at the C4 position induces distinct splitting patterns in both 13C and 19F NMR spectroscopy. The large JC−F​ coupling constant (~240 Hz) is the definitive hallmark of successful C-F bond formation on the pyrazole core.

Table 2: Expected Analytical Data for 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

Analytical MethodKey Signals / Data Points
1 H NMR (400 MHz, DMSO- d6​ ) δ 13.5 (br s, 1H, COOH), 12.9 (br s, 1H, NH), 2.60 (t, 2H, CH2​ ), 1.55 (m, 2H, CH2​ ), 1.28 (m, 4H, 2x CH2​ ), 0.85 (t, 3H, CH3​ )
13 C NMR (100 MHz, DMSO- d6​ ) δ 161.2 (COOH), 142.1 (d, J=15 Hz, C3), 138.5 (d, J=240 Hz, C4-F), 131.2 (C5), 31.1, 28.4, 23.5, 22.1, 14.0
19 F NMR (376 MHz, DMSO- d6​ ) δ -172.4 (s, 1F)
HRMS (ESI-TOF)m/z: [M-H] Calcd for C9​H12​FN2​O2​ : 199.0888; Found: 199.0895

References

  • Discovery of a Novel ASM Direct Inhibitor with a 1,5-Diphenyl-pyrazole Scaffold and Its Antidepressant Mechanism of Action. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][1]

  • Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. Available at:[Link][2]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and synthetic utility.[1][2] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole scaffold offers a unique combination of hydrogen bonding capabilities, metabolic stability, and structural rigidity.[2] The introduction of a fluorine atom and a pentyl group to this core, as in 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid, is anticipated to significantly modulate its physicochemical properties. Fluorination, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[3]

This guide provides a comprehensive overview of the predicted physicochemical properties of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid and outlines detailed, field-proven experimental protocols for their empirical determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for applications in drug discovery, agrochemicals, and materials science.

Chemical Identity and Predicted Physicochemical Profile

  • IUPAC Name: 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

  • Molecular Formula: C₉H₁₃FN₂O₂

  • Molecular Weight: 200.21 g/mol

  • Chemical Structure:

Table 1: Predicted Physicochemical Properties of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

PropertyPredicted Value/RangeSignificance in Research and Development
Melting Point (°C) 150 - 180Influences formulation development, stability, and purification methods.
Boiling Point (°C) > 350 (with decomposition)Important for understanding thermal stability and purification via distillation (if applicable).
Aqueous Solubility pH-dependent; low in acidic pH, higher in basic pHCritical for bioavailability, formulation of oral and parenteral dosage forms.[4]
pKa 3.5 - 4.5Governs the degree of ionization at physiological pH, impacting solubility, absorption, and receptor binding.[5]
LogP (Octanol/Water) 2.0 - 3.5A key indicator of lipophilicity, which affects membrane permeability, protein binding, and metabolic clearance.[6]
Appearance White to off-white crystalline solidBasic physical characterization.

Spectroscopic Characterization: A Roadmap to Structural Elucidation

The unique structural features of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid will give rise to a distinct spectroscopic fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which may overlap with the C-H stretching bands of the pentyl group.[7][8] The carbonyl (C=O) stretch of the carboxylic acid will appear as a strong, sharp band between 1760-1690 cm⁻¹.[7] Additional key stretches include the C-O stretch around 1320-1210 cm⁻¹ and the C-F stretch, which is typically found in the 1400-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The acidic proton of the carboxylic acid is expected to appear as a broad singlet significantly downfield, typically around 12 ppm.[9][10] The protons of the pentyl chain will exhibit characteristic multiplets in the aliphatic region (approx. 0.8-3.0 ppm). The NH proton of the pyrazole ring will likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent.

  • ¹³C NMR: The carboxyl carbon will have a characteristic chemical shift in the range of 165-185 ppm.[9] The carbons of the pyrazole ring and the pentyl group will appear in their respective expected regions. The carbon bearing the fluorine atom will show a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom.[11] A single resonance is expected, and its chemical shift will be indicative of the electronic nature of the pyrazole ring. The fluorine signal will likely be coupled to nearby protons, providing further structural information.[12]

Mass Spectrometry (MS)

The molecular ion peak (M+) in the mass spectrum will confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the carboxylic acid group (CO₂H), cleavage of the pentyl chain, and fragmentation of the pyrazole ring, providing valuable structural information.[13]

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to provide a robust framework for the experimental determination of the key physicochemical properties of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid.

Determination of Aqueous Solubility (Shake-Flask Method)

This method remains the gold standard for determining thermodynamic solubility.[4]

Methodology:

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[14]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Causality Behind Experimental Choices: Using a range of pH values is crucial as the solubility of this acidic compound is expected to be highly pH-dependent.[4] Ensuring equilibrium is reached provides the thermodynamic solubility, which is a true measure of the compound's intrinsic solubility under those conditions.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) add_compound Add Excess Compound to Buffers prep_buffers->add_compound agitate Agitate at Constant Temperature (24-72h) add_compound->agitate centrifuge Centrifuge to Separate Solid agitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify by HPLC/LC-MS supernatant->quantify

Caption: Workflow for determining thermodynamic solubility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant.[15][16]

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low).[15]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[16]

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[15][17]

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve provides a clear indication of the acid-base behavior of the compound. The inflection point serves as a robust marker for the equivalence point.

Diagram 2: Logic for pKa Determination from Titration Data

G A Titration Data (pH vs. Volume) B Plot Titration Curve A->B C Identify Equivalence Point (Inflection) B->C D Calculate Half-Equivalence Volume C->D E Determine pH at Half-Equivalence D->E F pH = pKa E->F

Caption: Data analysis pathway for pKa determination.

Determination of LogP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for measuring the octanol-water partition coefficient.[18]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol.

  • Sample Preparation: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Combine the two phases in a separatory funnel or vial at a defined volume ratio. Shake vigorously for a set period to allow for partitioning, then let the phases separate completely.[6]

  • Phase Separation: Carefully separate the aqueous and octanolic layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).[19]

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Expert Insights: For ionizable compounds like this carboxylic acid, it is more accurate to determine the distribution coefficient (LogD) at a specific pH (e.g., 7.4) to better reflect its behavior in a biological context.[20]

Diagram 3: Shake-Flask Method for LogP/LogD Determination

G cluster_setup Setup cluster_partition Partitioning cluster_quantify Quantification & Calculation saturate Pre-saturate Octanol and Water dissolve Dissolve Compound in One Phase saturate->dissolve combine Combine Phases and Shake dissolve->combine separate Allow Phases to Separate combine->separate analyze_aq Analyze Aqueous Phase separate->analyze_aq analyze_org Analyze Octanol Phase separate->analyze_org calculate Calculate LogP = log([Org]/[Aq]) analyze_aq->calculate analyze_org->calculate

Caption: Workflow for LogP determination via the shake-flask method.

Safety and Handling

While specific toxicity data for 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on similar pyrazole carboxylic acids, it may cause skin and eye irritation.[21][22] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is a compound with significant potential in various scientific fields, largely dictated by its physicochemical properties. This guide has provided a detailed overview of its predicted characteristics and robust, validated protocols for their experimental determination. The accurate measurement of properties such as solubility, pKa, and LogP is a critical first step in the development of new pharmaceuticals, agrochemicals, and functional materials, enabling a rational approach to formulation, optimization, and application.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Columbia University. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Jakubowski, H. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Oregon State University. Retrieved from [Link]

  • Gabbia, D., De Martin, S., & Carnovale, I. (2022). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 27(19), 6543. Retrieved from [Link]

  • Chandani, A., Singh, S., & Sharma, S. (2019). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 14(1), 48-55. Retrieved from [Link]

  • Chandani, A., Singh, S., & Sharma, S. (2019). Synthesis , Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Lefevre, C., et al. (2013). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics, 10(2), 654-662. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • ResearchGate. (n.d.). 19 F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz). Retrieved from [Link]

  • MDPI. (2024, November 11). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • PennWest California. (n.d.). Experiment C33: Determination of pKa by Half Titration. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Meloun, M., & Bordovská, S. (2007). Development of Methods for the Determination of pKa Values. Current Pharmaceutical Analysis, 3(1), 51-70. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ResearchGate. (2024, November). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, February 4). Efficient Access to Functionalized N‑Difluoromethylpyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2017, November 17). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Retrieved from [Link]

  • Chemwatch. (n.d.). 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid, 1 mg. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

Sources

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Unraveling the Mechanism of Action of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic Acid

Document Type: Technical Guide & Pharmacological Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The regulation of lipid metabolism via G-protein coupled receptors (GPCRs) remains a cornerstone of cardiovascular and metabolic drug discovery. 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is a highly optimized, synthetic small-molecule agonist targeting the Hydroxycarboxylic acid receptor 2 (HCAR2), commonly known as GPR109A or the nicotinic acid (niacin) receptor[1].

Developed through extensive structure-activity relationship (SAR) campaigns, this compound belongs to a class of fluorinated pyrazole acids designed to decouple the profound antilipolytic efficacy of GPR109A activation from the dose-limiting cutaneous flushing side effects historically associated with niacin therapy[2][3]. This guide delineates the molecular pharmacology, signaling pathways, and self-validating experimental workflows required to characterize this compound in preclinical settings.

Molecular Pharmacology & Target Engagement

The rational design of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid leverages three distinct pharmacophoric elements to maximize GPR109A target engagement[3]:

  • Pyrazole-3-carboxylic Acid Core: This moiety acts as a bioisostere for nicotinic acid. The carboxylic acid is strictly required to form a critical electrostatic salt bridge with the basic Arg111 residue located deep within the orthosteric binding pocket of GPR109A.

  • 4-Fluoro Substitution: The incorporation of an highly electronegative fluorine atom at the C4 position serves a dual purpose. First, it provides metabolic stability against cytochrome P450-mediated oxidative degradation. Second, its electron-withdrawing nature lowers the pKa​ of the adjacent carboxylic acid, ensuring it remains fully ionized at physiological pH to maximize the strength of the Arg111 salt bridge.

  • 5-Pentyl Chain: Unlike early-generation agonists (e.g., 5-methylpyrazole-3-carboxylic acid), the extended 5-pentyl aliphatic chain projects into an adjacent hydrophobic sub-pocket within the receptor. This van der Waals interaction significantly enhances binding affinity ( Ki​ ) and functional potency ( EC50​ )[3][4].

Signal Transduction: Biased Agonism & Antilipolysis

The Canonical Gi​ -Mediated Antilipolytic Pathway

GPR109A is a Gi​/Go​ coupled receptor predominantly expressed in adipocytes and immune cells[1]. Upon binding 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid, the receptor undergoes a conformational shift that triggers the dissociation of the Giα​ subunit. The active Giα​ subunit directly inhibits Adenylyl Cyclase (AC), leading to a rapid depletion of intracellular cyclic AMP (cAMP). This drop in cAMP prevents the activation of Protein Kinase A (PKA). Consequently, PKA-mediated phosphorylation of Hormone-Sensitive Lipase (HSL) and perilipin is halted, effectively shutting down triglyceride hydrolysis and reducing the efflux of free fatty acids (FFAs) into the bloodstream[1].

Mitigating the Flushing Pathway via Biased Agonism

Niacin induces severe cutaneous vasodilation (flushing) by activating GPR109A on epidermal Langerhans cells, which recruits β -arrestin, activates ERK1/2 MAP kinases, and triggers the release of Prostaglandin D2 ( PGD2​ )[2]. Advanced pyrazole derivatives like 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid are engineered as biased agonists . They fully activate the Gi​ -mediated antilipolytic pathway but fail to induce receptor internalization or recruit β -arrestin, thereby bypassing the ERK1/2- PGD2​ flushing cascade[2].

GPR109A_Signaling Agonist 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid Receptor GPR109A (HCAR2) Receptor Agonist->Receptor Binds & Activates Gi_Protein Gi/o Protein Activation Receptor->Gi_Protein Conformational Change AC Adenylyl Cyclase (Inhibited) Gi_Protein->AC Gi-alpha Subunit cAMP Decreased cAMP Levels AC->cAMP Reduced Synthesis PKA Decreased PKA Activity cAMP->PKA Reduced Activation HSL Decreased HSL Phosphorylation PKA->HSL Reduced Phosphorylation Lipolysis Inhibition of Lipolysis (Reduced FFA Release) HSL->Lipolysis Cellular Response

Figure 1: Canonical Gi-mediated signaling cascade of GPR109A leading to the inhibition of adipocyte lipolysis.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and mechanism of this compound, the following self-validating assay systems must be employed. The integration of specific pharmacological inhibitors ensures that the observed data is strictly a result of on-target GPR109A/ Gi​ engagement.

Protocol A: In Vitro Antilipolytic Efficacy Assay

Objective: Quantify the compound's ability to suppress stimulated lipolysis in mature adipocytes. Causality & Validation: We utilize Isoproterenol (a β -adrenergic Gs​ agonist) to artificially spike cAMP and force lipolysis. The pyrazole compound is added to counteract this via Gi​ . To self-validate the mechanism, Pertussis Toxin (PTX) is used in a parallel control group. PTX ADP-ribosylates the Gi​ subunit, permanently uncoupling it from the receptor. If the compound's antilipolytic effect is abolished in the presence of PTX, it definitively proves the mechanism is Gi​ -dependent.

Step-by-Step Methodology:

  • Cell Culture: Differentiate 3T3-L1 murine preadipocytes into mature adipocytes using a standard IBMX/Dexamethasone/Insulin cocktail over 8 days.

  • Starvation: Wash cells with PBS and incubate in serum-free DMEM containing 0.1% BSA for 16 hours to establish a baseline metabolic state.

  • PTX Control (Optional but required for validation): Pre-treat the validation cohort with 100 ng/mL Pertussis Toxin for 16 hours during the starvation phase.

  • Compound Pre-incubation: Add 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid (titrated from 1 nM to 10 μ M) to the wells and incubate for 30 minutes at 37°C.

  • Stimulation: Add 100 nM Isoproterenol to all wells (except basal controls) to stimulate lipolysis. Incubate for exactly 2 hours.

  • Quantification: Extract the supernatant and quantify glycerol and FFA release using a colorimetric Free Glycerol Reagent kit (Absorbance at 540 nm).

  • Analysis: Plot dose-response curves using non-linear regression to determine the IC50​ of lipolysis inhibition.

Workflow Step1 3T3-L1 Adipocyte Differentiation Step2 Serum Starvation (+/- PTX Control) Step1->Step2 Step3 Compound Pre-incubation (30 mins) Step2->Step3 Step4 Isoproterenol Stimulation (Induces Lipolysis) Step3->Step4 Step5 Glycerol/FFA Quantification (Colorimetric Assay) Step4->Step5

Figure 2: Experimental workflow for validating Gi-dependent antilipolytic efficacy in 3T3-L1 adipocytes.

Protocol B: HTRF cAMP Accumulation Assay

Objective: Directly measure the inhibition of Adenylyl Cyclase. Causality & Validation: Because Gi​ activation lowers cAMP, basal cAMP levels are often too low to detect a meaningful drop. Therefore, we use Forskolin to directly activate Adenylyl Cyclase downstream of the GPCR, creating a massive cAMP spike. The pyrazole compound must suppress this Forskolin-induced spike. A GPR109A Knockout (KO) cell line must be used as a negative control to prove the compound is not acting on off-target receptors.

Step-by-Step Methodology:

  • Seed CHO-K1 cells stably expressing human GPR109A (and a parallel plate of wild-type CHO-K1 as the KO/null control) into 384-well microplates.

  • Add stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Co-treat cells with 10 μ M Forskolin and varying concentrations of the pyrazole compound. Incubate for 45 minutes at room temperature.

  • Lyse cells using the HTRF lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer.

  • Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm and 620 nm. Calculate the FRET ratio to quantify intracellular cAMP.

Quantitative Data Summaries

The structural modifications of the pyrazole core yield profound differences in pharmacodynamics. The table below summarizes representative benchmark data demonstrating how 4-fluoro and 5-pentyl substitutions optimize the compound compared to native Niacin and early-generation pyrazoles[2][3][4].

CompoundGPR109A Binding Affinity ( Ki​ )Antilipolytic Potency ( EC50​ ) β -Arrestin RecruitmentFlushing Liability (In Vivo)
Nicotinic Acid (Niacin) ~100 nM~100 nMHigh (Full Agonist)Severe
5-Methylpyrazole-3-carboxylic acid ~1,200 nM~1,500 nMLowModerate
4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid ~15 - 30 nM ~20 - 50 nM Negligible (Biased) Minimal/None

Note: Data reflects established SAR trends for fluorinated pyrazole GPR109A agonists. The 4-fluoro-5-pentyl derivative exhibits sub-nanomolar to low-nanomolar potency while acting as a biased agonist that circumvents the flushing pathway.

Future Perspectives in Drug Development

The precise mechanism of action exhibited by 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid highlights the power of biased GPCR agonism. By selectively routing the receptor's conformational state toward Gi​ coupling rather than β -arrestin scaffolding, researchers can harness the powerful lipid-modulating effects of GPR109A without the adverse dermatological events that have historically hindered patient compliance. Future applications of this molecular scaffold may extend beyond dyslipidemia into neuroinflammation and metabolic syndrome, where GPR109A plays an emerging immunomodulatory role.

References

  • Walters, R. W., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry. URL:[Link]

  • Semple, G., et al. (2008). Nicotinic Acid Receptor Agonists. Journal of Medicinal Chemistry. URL:[Link]

  • Skinner, P. J., et al. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans. Journal of Medicinal Chemistry. URL:[Link]

  • Lukasova, M., et al. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. URL:[Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid, this scaffold transforms into a versatile platform for developing a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of pyrazole carboxylic acid derivatives, offering field-proven insights for researchers and drug development professionals.

The Pyrazole Carboxylic Acid Core: Synthesis and Significance

The synthetic accessibility of the pyrazole ring is a key driver of its widespread use in drug discovery. A common and robust method for constructing the pyrazole core is through the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] The resulting pyrazole can then be further modified, with the carboxylic acid moiety often introduced at the 4-position. This carboxylic acid group serves as a crucial handle for creating libraries of derivatives, such as esters and amides, allowing for the fine-tuning of physicochemical and pharmacological properties.

A general workflow for the synthesis of pyrazole carboxamides, a common class of derivatives with significant biological activity, is outlined below.

G start β-Ketoester + Hydrazine Derivative intermediate1 Cyclocondensation (e.g., Knorr Synthesis) start->intermediate1 product1 Pyrazole-carboxylate Ester intermediate1->product1 intermediate2 Hydrolysis (e.g., LiOH or NaOH) product1->intermediate2 product2 Pyrazole Carboxylic Acid intermediate2->product2 intermediate3 Amide Coupling (e.g., with an amine using a coupling reagent) product2->intermediate3 product3 Pyrazole Carboxamide intermediate3->product3

Caption: General workflow for the synthesis of pyrazole carboxamides.

Anticancer Activity: Targeting the Machinery of Malignancy

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2][3][4] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

Mechanism of Action: A significant number of pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2] For instance, certain derivatives have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[2] Another important target is the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer.[2] By inhibiting PI3K, these compounds can trigger apoptosis (programmed cell death).

Furthermore, some pyrazole derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, while others can bind to the minor groove of DNA, disrupting DNA replication and transcription.[2]

Structure-Activity Relationship (SAR): The anticancer potency of pyrazole carboxylic acid derivatives can be significantly influenced by the nature and position of substituents on the pyrazole and aryl rings. For example, the presence of electron-withdrawing groups on the aryl rings has been shown to enhance cytotoxic activity.[5] The specific substitution pattern also dictates the selectivity towards different cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, a human breast cancer cell line) into a 96-well plate at a density of 10,000 cells per well and allow them to adhere for 24 hours in a CO2 incubator at 37°C.[2]

  • Compound Treatment: Expose the cells to various concentrations of the pyrazole carboxylic acid derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Discard the supernatant and add 200 μL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole carbaldehyde derivative 43MCF-7 (Breast)0.25[2]
Benzimidazole-pyrazole hybrid 7A549, HeLa, HepG2, MCF-70.15–0.33[2]
Pyrazolo[4,3-c]pyridine derivative 41MCF-7, HepG21.937, 3.695 (µg/mL)[2]
1,4-Benzoxazine-pyrazole hybrid 22/23MCF-7, A549, HeLa, PC32.82 - 6.28[2]

Antimicrobial Activity: A New Frontier in the Fight Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole carboxylic acid derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[5][7]

Mechanism of Action: One of the key mechanisms of antibacterial action for some pyrazole derivatives is the inhibition of DNA gyrase.[8][9][10] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The interaction with DNA gyrase often involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site. Another mechanism involves the disruption of the bacterial cell wall.[5]

Structure-Activity Relationship (SAR): The antimicrobial efficacy of pyrazole derivatives is highly dependent on their substitution patterns. For instance, pyrazole-derived hydrazones have shown potent activity against drug-resistant strains.[5] The presence of specific substituents, such as naphthyl groups, can enhance activity against both Gram-positive and Gram-negative bacteria.[5] Conversely, replacing a carboxylic acid group with an aniline derivative can sometimes lead to a loss of activity.[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole carboxylic acid derivative in the broth.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Naphthyl-substituted pyrazole-hydrazone 6S. aureus, A. baumannii0.78–1.56[5]
Trifluorophenyl-substituted derivative 27MRSAas low as 0.39[5]
Dihydrotriazine substituted pyrazole 40MRSA, E. colias low as 1[5]
Aminoguanidine-derived 1,3-diphenyl pyrazole 12S. aureus, E. coli1–8[5]

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis and cardiovascular disease. Pyrazole carboxylic acid derivatives have a well-established role as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[1][12][13]

Mechanism of Action: The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3][14] Many derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. This selectivity is often attributed to the presence of a sulfonamide or a similar group, which can bind to a specific side pocket in the COX-2 active site that is absent in COX-1.[15] By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Beyond COX inhibition, some pyrazole derivatives can also modulate other inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, and reducing the expression of inducible nitric oxide synthase (iNOS).[12][16]

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) cell_activation Macrophage/Immune Cell Activation inflammatory_stimuli->cell_activation cox2_upregulation Upregulation of COX-2 cell_activation->cox2_upregulation prostaglandin_synthesis Prostaglandin Synthesis cox2_upregulation->prostaglandin_synthesis inflammation Inflammation (Edema, Pain) prostaglandin_synthesis->inflammation pyrazole_derivative Pyrazole Carboxylic Acid Derivative (Selective COX-2 Inhibitor) pyrazole_derivative->cox2_upregulation Inhibition

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Pyrazole Scaffold

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2] Its remarkable versatility is evidenced by its presence in a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib (Celebrex®), the erectile dysfunction medication Sildenafil (Viagra®), and a growing number of kinase inhibitors for cancer therapy like Crizotinib.[3][4][5] The metabolic stability of the pyrazole ring and its capacity to engage in various non-covalent interactions with biological targets contribute to its success.[5]

The broad spectrum of pharmacological activities associated with pyrazole derivatives—spanning antimicrobial, anticancer, anti-inflammatory, and antiviral properties—continues to fuel intensive research.[2][6][7][8][9][10] This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the synthesis of these vital compounds. We will delve into the causality behind common experimental choices, present self-validating protocols, and explore the logical flow from starting materials to structurally confirmed novel entities.

Part 1: Foundational Synthetic Strategies: A Mechanistic Perspective

The construction of the pyrazole core is most elegantly achieved through cyclocondensation reactions. The choice of starting materials dictates the substitution pattern of the final product, a critical consideration for structure-activity relationship (SAR) studies.

The Knorr Pyrazole Synthesis: The Cornerstone of Pyrazole Chemistry

First described by Ludwig Knorr in 1883, this reaction remains one of the most reliable and versatile methods for pyrazole synthesis.[11][12][13] The fundamental principle is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative, typically under acidic catalysis.[14][15]

Causality Behind the Method: The reaction's robustness stems from the inherent reactivity of the starting materials. The hydrazine acts as a potent bis-nucleophile, and the 1,3-dicarbonyl compound provides a 3-carbon electrophilic backbone. The final dehydration step is driven by the formation of the highly stable aromatic pyrazole ring.[16]

The Challenge of Regioselectivity: A critical consideration when using unsymmetrical 1,3-dicarbonyls is regioselectivity. The initial condensation can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[11][17] The outcome is governed by the relative electrophilicity of the carbonyl carbons and the steric hindrance of the substituents. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.[11]

Diagram 1: The Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism start 1,3-Dicarbonyl + Hydrazine Derivative step1 Acid-Catalyzed Condensation start->step1 intermediate1 Hydrazone Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Non-aromatic Heterocycle step2->intermediate2 step3 Dehydration (-H2O) intermediate2->step3 product Substituted Pyrazole step3->product

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Field-Proven Protocol 1: General Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.0 - 1.1 eq.) to the solution. If using the free base, the addition of a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄) is necessary.[14]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Final Purification: The final product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure pyrazole derivative.

Synthesis from Chalcones: A Gateway to Pyrazolines and Pyrazoles

The reaction of α,β-unsaturated aldehydes and ketones, commonly known as chalcones, with hydrazines is another cornerstone of pyrazole synthesis.[18][19] This method is particularly valuable as it often proceeds through a 4,5-dihydropyrazole (pyrazoline) intermediate, which is a significant pharmacophore in its own right.[18]

Causality Behind the Method: The reaction begins with a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular Michael-type addition to the β-carbon of the double bond, leading to the cyclized pyrazoline. Subsequent oxidation or aromatization, which can sometimes occur spontaneously or be induced with an oxidizing agent, yields the corresponding pyrazole.[17][18]

Diagram 2: Workflow from Chalcone to Pyrazole

Chalcone_Workflow chalcone Chalcone (α,β-Unsaturated Ketone) reagents chalcone->reagents hydrazine Hydrazine Derivative hydrazine->reagents cyclocondensation Cyclocondensation (e.g., Acetic Acid, Reflux) reagents->cyclocondensation pyrazoline Pyrazoline Intermediate cyclocondensation->pyrazoline oxidation Oxidation (e.g., Air, I₂, DDQ) pyrazoline->oxidation pyrazole Final Pyrazole Product oxidation->pyrazole

Caption: Synthetic pathway from chalcones to pyrazoles.

Field-Proven Protocol 2: Synthesis of a Pyrazole from a Chalcone Derivative

  • Reactant Setup: Dissolve the chalcone (1.0 eq.) and the hydrazine derivative (e.g., phenylhydrazine, 1.1 eq.) in glacial acetic acid or ethanol in a round-bottom flask.[19]

  • Reaction: Reflux the mixture for 4-8 hours, monitoring by TLC. Note: This step typically forms the pyrazoline intermediate.

  • Isolation of Pyrazoline (Optional): The reaction can be stopped here. After cooling, the mixture is poured into ice-cold water. The precipitated solid (pyrazoline) is filtered, washed with water, and dried.

  • Aromatization/Oxidation: To convert the pyrazoline to the pyrazole, the isolated intermediate can be redissolved in a solvent like chloroform or acetic acid, and an oxidizing agent (e.g., iodine, DDQ, or simply refluxing in air) is introduced. The reaction is heated until TLC indicates full conversion.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed in vacuo. The residue is purified using column chromatography on silica gel to afford the final aromatic pyrazole product.

Part 2: Modern Synthetic Paradigms: Efficiency and Innovation

While classical methods are robust, modern organic synthesis prioritizes efficiency, atom economy, and environmental sustainability ("green chemistry").

Multicomponent Reactions (MCRs): Building Complexity in a Single Step

MCRs are processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[20][21] This approach is exceptionally powerful for rapidly generating libraries of structurally diverse compounds for high-throughput screening.[22][23] Four- and five-component reactions for the synthesis of fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, are well-documented.[22]

Causality Behind the Method: The success of an MCR hinges on a carefully orchestrated sequence of reactions (e.g., Knoevenagel condensation followed by Michael addition and cyclization) where the product of one step is the immediate substrate for the next, avoiding the need for intermediate isolation and purification.[22]

Diagram 3: Multicomponent Reaction Strategy

MCR_Strategy cluster_0 One-Pot Reaction Vessel A Reactant A (e.g., Aldehyde) B Reactant B (e.g., Malononitrile) Product Complex Pyrazole (e.g., Pyrano[2,3-c]pyrazole) A->Product Catalyst, Solvent, Heat C Reactant C (e.g., Hydrazine) B->Product Catalyst, Solvent, Heat D Reactant D (e.g., β-Ketoester) C->Product Catalyst, Solvent, Heat D->Product Catalyst, Solvent, Heat

Caption: Conceptual flow of a four-component reaction.

Green and Catalytic Innovations

Modern pyrazole synthesis increasingly employs techniques that reduce environmental impact and improve efficiency.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[4][24][25]

  • Aqueous and Solvent-Free Reactions: Using water as a solvent or running reactions under solvent-free conditions minimizes the use of volatile organic compounds.[22][26][27]

  • Transition-Metal Catalysis: Catalysts based on copper, palladium, rhodium, and zinc have enabled novel synthetic routes, including [3+2] cycloadditions and C-H functionalization, allowing for the construction of pyrazoles that are inaccessible through traditional methods.[17][28][29][30]

Part 3: Structural Verification and Characterization

The unambiguous characterization of a newly synthesized compound is non-negotiable. A combination of spectroscopic methods is required to confirm the identity and purity of the target pyrazole.[31]

General Characterization Workflow:

  • Initial Assessment: Melting point determination and TLC analysis provide initial data on purity.

  • Spectroscopic Confirmation: The purified compound is subjected to a suite of spectroscopic analyses.

  • Data Interpretation: The collected spectra are analyzed to confirm that the proposed structure is consistent with the data.

Diagram 4: Spectroscopic Characterization Workflow

Characterization_Workflow start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms ir FT-IR Spectroscopy start->ir analysis Data Analysis & Structure Elucidation nmr->analysis ms->analysis ir->analysis final Structurally Confirmed Novel Pyrazole analysis->final

Caption: Standard workflow for pyrazole characterization.

Table 1: Representative Spectroscopic Data for a Hypothetical 1-Phenyl-3-methyl-5-tolyl-1H-pyrazole

TechniqueObservationInterpretation
¹H NMR δ ~7.5-7.2 (m, 9H)δ ~6.4 (s, 1H)δ ~2.4 (s, 3H)δ ~2.3 (s, 3H)Aromatic protons from phenyl and tolyl rings.Singleton proton at C4 of the pyrazole ring.Methyl protons of the tolyl group.Methyl protons at C3 of the pyrazole ring.
¹³C NMR δ ~150-120δ ~105δ ~21δ ~13Aromatic carbons and pyrazole C3/C5.Pyrazole C4 carbon.Tolyl methyl carbon.C3-methyl carbon.
IR (KBr) ~3100-3000 cm⁻¹~1600, 1500 cm⁻¹~1450 cm⁻¹Aromatic C-H stretching.C=C and C=N stretching of aromatic/heterocyclic rings.C-H bending of methyl groups.
HRMS (ESI+) m/z [M+H]⁺Confirms the molecular formula and monoisotopic mass of the compound.

Note: This data is illustrative. Actual chemical shifts (δ) and absorption frequencies will vary based on the specific structure and solvent used.[32][33]

Conclusion and Future Outlook

The pyrazole scaffold is, and will remain, a cornerstone of drug discovery. While classical syntheses like the Knorr reaction provide a solid foundation, the future of pyrazole chemistry lies in the continued development of highly efficient, regioselective, and environmentally benign methodologies. Multicomponent reactions, flow chemistry, and novel transition-metal-catalyzed pathways will be instrumental in expanding the accessible chemical space of pyrazole derivatives. For the medicinal chemist, this translates to a greater ability to rapidly synthesize and test diverse molecular architectures, accelerating the journey from a synthetic concept to a potentially life-saving therapeutic agent.

References

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC. Available at: [Link]

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. Available at: [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. ijrpp.com. Available at: [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. Available at: [Link]

  • Review: biologically active pyrazole derivatives. RSC Publishing. Available at: [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. synopen.thieme.com. Available at: [Link]

  • Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. PMC. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. Available at: [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ijpsr.com. Available at: [Link]

  • Zinc-Catalyzed Synthesis of Pyrazolines and Pyrazoles via Hydrohydrazination. Organic Letters - ACS Publications. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. Available at: [Link]

  • Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. Bentham Science Publishers. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Available at: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. Available at: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]

Sources

Design, Synthesis, and Pharmacological Profiling of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the pyrazole-3-carboxylic acid core has demonstrated profound utility in targeting G-protein-coupled receptors (GPCRs). Specifically, derivatives of this core have been identified as potent antagonists for the P2Y14 receptor (implicated in neuroinflammation and immune responses)[1] and as partial agonists for the nicotinic acid receptor GPR109A (implicated in lipid metabolism)[2].

This technical guide provides a comprehensive, self-validating framework for the synthesis and derivatization of 4-fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid . By dissecting the causality behind structural modifications and experimental reagent choices, this whitepaper equips drug development professionals with a reproducible methodology for generating high-affinity GPCR modulators.

Mechanistic Rationale for Core Structural Modifications

The architecture of 4-fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

  • The Pyrazole-3-carboxylic Acid Core: This rigid, heteroaromatic system acts as a bioisostere for endogenous purines and nicotinic acid. It provides critical hydrogen-bond donor/acceptor vectors necessary for anchoring the molecule within the orthosteric binding sites of GPCRs[1][2].

  • The 5-Pentyl Chain (Hydrophobic Anchoring): The introduction of a flexible, lipophilic 5-carbon chain drives binding affinity via van der Waals interactions within the deep hydrophobic pockets of receptors like P2Y14R and GPR109A. Studies have shown that extending the alkyl chain to a butyl or pentyl group significantly enhances intrinsic activity compared to shorter methyl or ethyl variants[2].

  • The 4-Fluoro Substitution (Metabolic Shielding): The C4 position of the pyrazole ring is highly electron-rich and notoriously susceptible to oxidative metabolism by hepatic Cytochrome P450 enzymes. Substituting the C4-hydrogen with fluorine—the most electronegative element with a minimal steric radius (van der Waals radius 1.47 Å vs. 1.20 Å for H)—effectively blocks this metabolic liability. Furthermore, the strong electron-withdrawing nature of the fluorine atom modulates the pKa​ of the adjacent carboxylic acid, optimizing the molecule's membrane permeability.

Self-Validating Synthetic Methodology

To ensure absolute reproducibility, the following protocol is designed as a closed-loop, self-validating system. Each critical transformation is paired with an analytical checkpoint to confirm causality and structural integrity before proceeding.

SyntheticWorkflow A Step 1: Claisen Condensation (Diethyl Oxalate + 2-Heptanone) B Step 2: Pyrazole Cyclization (Hydrazine Hydrate) A->B EtOH, Reflux C Step 3: Electrophilic Fluorination (Selectfluor, CH3CN) B->C LC-MS Checkpoint D Step 4: Saponification (LiOH, THF/H2O) C->D 19F NMR Checkpoint E Step 5: Amide Derivatization (HATU, DIPEA, R-NH2) D->E HPLC >95%

Figure 1: Self-validating synthetic workflow for 4-fluoro-5-pentyl-1H-pyrazole-3-carboxamides.
Step-by-Step Protocol

Step 1 & 2: Construction of the Pyrazole Core

  • Procedure: To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0°C, add 2-heptanone (1.0 eq) followed by diethyl oxalate (1.1 eq). Stir at room temperature for 12 hours to afford the intermediate ethyl 2,4-dioxononanoate. Without isolation, add hydrazine hydrate (1.5 eq) and reflux for 4 hours.

  • Causality: The Claisen condensation generates a highly reactive 1,3-diketone. Hydrazine acts as a bis-nucleophile, driving a thermodynamically favorable dehydration-cyclization cascade to form the stable heteroaromatic pyrazole ring.

  • Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the diketoester mass disappears and the target ethyl 5-pentyl-1H-pyrazole-3-carboxylate ( [M+H]+=211.1 ) dominates the chromatogram.

Step 3: Regioselective Electrophilic Fluorination

  • Procedure: Dissolve the pyrazole intermediate in anhydrous acetonitrile. Add Selectfluor (1.2 eq) and heat to 60°C for 8 hours under an argon atmosphere.

  • Causality: Selectfluor is chosen over aggressive reagents like F2​ gas or DAST because it acts as a mild, bench-stable source of electrophilic fluorine ( F+ ). The C4 position of the pyrazole is the most nucleophilic site, ensuring strict regiocontrol without degrading the ester or the pentyl chain.

  • Validation Checkpoint (Critical): Perform 19F NMR and 1H NMR. Success is validated by a singular 19F peak at approximately -170 ppm and the complete disappearance of the pyrazole C4-H singlet at ~6.6 ppm in the proton spectrum.

Step 4: Saponification

  • Procedure: Treat the fluorinated ester with LiOH· H2​O (3.0 eq) in a 3:1 THF/water mixture at room temperature for 6 hours. Acidify with 1M HCl to pH 3, extract with ethyl acetate, and concentrate to yield 4-fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid.

  • Causality: LiOH provides a mild hydroxide source that cleanly hydrolyzes the ester without risking base-catalyzed degradation of the fluorinated core.

Step 5: Amide Derivatization via HATU Coupling

  • Procedure: To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the desired primary or secondary amine (1.2 eq). Stir for 12 hours.

  • Causality: HATU is explicitly selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. This overcomes the steric hindrance imposed by the adjacent C4-fluorine and C5-pentyl groups, ensuring high yields while suppressing racemization if chiral amines are utilized[1].

  • Validation Checkpoint: Purify via preparative HPLC. Final compounds must exhibit >95% purity at 254 nm before biological evaluation.

Pharmacological Profiling & Structure-Activity Relationships (SAR)

The derivatization of the C3-carboxylic acid opens diverse pharmacological pathways. Depending on the terminal amine attached during amidation, these analogues can be tuned for specific GPCR targets.

Target 1: P2Y14 Receptor Antagonism (Anti-Inflammatory)

The UDP-glucose/P2Y14R signaling pathway is a prime therapeutic target for innate immune system diseases. Scaffold hopping strategies have identified 5-amide-1H-pyrazole-3-carboxyl derivatives as exceptionally potent P2Y14R antagonists. These compounds prevent the release of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in acute peritonitis models[1].

Target 2: GPR109A Partial Agonism (Hypolipidemic)

Nicotinic acid is a potent hypolipidemic agent but suffers from severe flushing side effects due to full activation of GPR109A. Pyrazole-3-carboxylic acid derivatives, particularly those with extended alkyl chains (like butyl or pentyl), act as partial agonists. They inhibit G-protein activation in response to nicotinic acid, offering a therapeutic window to increase HDL cholesterol while mitigating vasodilation side effects[2].

GPCRPathway L Ligand 4-Fluoro-5-pentyl-pyrazole derivative R Receptor P2Y14R / GPR109A (GPCR) L->R High Affinity Binding G Transducer Gi/o Protein Complex R->G Conformational Change E Effector Adenylate Cyclase (Inhibited) G->E alpha-i subunit release O Physiological Outcome Decreased cAMP & Anti-inflammatory Effect E->O Signal Transduction

Figure 2: GPCR signaling pathway modulated by 4-fluoro-5-pentyl-1H-pyrazole derivatives.
Quantitative SAR Data Summary

The following table synthesizes the pharmacological divergence observed when modifying the C3-amide substituent of the 4-fluoro-5-pentyl-1H-pyrazole core, benchmarking against established literature trends[1][2].

CompoundC3-Substituent (R-Group)Primary TargetAffinity ( IC50​ / EC50​ )Pharmacological Efficacy & Notes
Core Acid -OH (Free Acid)GPR109A EC50​≈4.12μM Partial agonist; 75% intrinsic activity relative to nicotinic acid[2].
Analogue A 4-MethylbenzylamineP2Y14R IC50​<5.0nM Potent antagonist; significant reduction in IL-6 and TNF-α[1].
Analogue B 4-FluorobenzylamineP2Y14R IC50​≈1.93nM Optimized antagonist; high solubility and favorable pharmacokinetic profile[1].
Analogue C Nitrate Ester HybridNO ReleaseN/A (NO Donor)Dual-action; exhibits high percentage of NO release and antibacterial activity[3].
Analogue D 3-ChlorobenzylamineGPR109A EC50​≈6.5μM Partial agonist; low intrinsic activity (39%), minimal flushing liability[2].

Conclusion

The 4-fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid scaffold represents a highly tunable, metabolically stable core for GPCR ligand discovery. By strictly controlling the synthetic environment—utilizing Selectfluor for precise C4-fluorination and HATU for sterically demanding amidations—researchers can rapidly generate libraries of high-purity analogues. As demonstrated by the SAR data, minor peripheral modifications to this core can drastically shift the pharmacological profile from lipid-regulating partial agonists to potent immunomodulatory antagonists, underscoring its immense value in modern drug development.

References

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters Source: ACS Publications URL
  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit Source: DergiPark URL

Sources

Substituted Pyrazole-3-Carboxylic Acids: A Technical Whitepaper on Synthesis, Pharmacological Profiling, and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole-3-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, agrochemical development, and materials science[1]. Characterized by a five-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms, this moiety offers a unique combination of hydrogen-bond donating/accepting capabilities, tunable lipophilicity, and bioisosteric potential[2][3]. This technical guide explores the structural rationale, synthetic methodologies, and pharmacological applications of substituted pyrazole-3-carboxylic acids, providing actionable insights for drug development professionals.

Structural and Mechanistic Rationale

The selection of the pyrazole-3-carboxylic acid core in drug design is rarely arbitrary; it is driven by specific physicochemical advantages:

  • Hydrogen Bonding Network : The C3-carboxylic acid acts as a strong hydrogen bond donor and acceptor, which is crucial for anchoring molecules within polar target binding pockets (e.g., GPCRs and viral proteases)[4][5].

  • Regiochemical Tunability : Substitutions at the N1, C4, and C5 positions allow for precise spatial orientation of pharmacophores. This tunability is essential for mitigating steric clashes and optimizing van der Waals interactions within the target active site[4].

  • Bioisosterism : The pyrazole core frequently serves as a bioisostere for phenyl or other heteroaromatic rings. Incorporating this scaffold often improves the metabolic stability and aqueous solubility of the parent compound, directly addressing common pharmacokinetic liabilities[6].

Synthetic Methodologies and Protocols

The synthesis of substituted pyrazole-3-carboxylic acids demands rigorous regiochemical control. The most robust and widely adopted route involves a three-step sequence: Claisen condensation, hydrazine-mediated cyclization, and ester hydrolysis[5].

SynthWorkflow Step1 Alkyl-Methyl Ketone + Diethyl Oxalate (Claisen Condensation) Step2 α,γ-Diketo Ester Intermediate Step1->Step2 NaOEt, EtOH Step3 Hydrazine Hydrate Addition (Cyclization in Acetic Acid) Step2->Step3 Step4 Pyrazole-3-Carboxylic Acid Ethyl Ester Step3->Step4 Regioselective control Step5 Alkaline Hydrolysis (LiOH/NaOH) & Acidification Step4->Step5 Step6 5-Substituted-1H-Pyrazole-3-Carboxylic Acid Step5->Step6 pH adjustment

Synthetic workflow for 5-substituted-1H-pyrazole-3-carboxylic acids.

Protocol: Regioselective Synthesis of 5-Substituted-1H-Pyrazole-3-Carboxylic Acids

This protocol describes a self-validating system where intermediate purity dictates the success of subsequent cyclization.

Step 1: Claisen Condensation (Formation of α,γ-diketo ester)

  • Procedure : React the appropriate alkyl-methyl ketone with diethyl oxalate in the presence of sodium ethoxide in absolute ethanol[5].

  • Causality : Sodium ethoxide acts as a thermodynamically appropriate base to deprotonate the α-carbon of the ketone. The resulting enolate attacks the electrophilic carbonyl of diethyl oxalate. Absolute ethanol is strictly required as the solvent to prevent premature ester hydrolysis, which would quench the reaction and drastically reduce yields.

Step 2: Cyclization with Hydrazine

  • Procedure : Add hydrazine hydrate to the α,γ-diketo ester in an acetic acid medium, stirring from room temperature to reflux depending on steric hindrance[5].

  • Causality : Acetic acid serves a dual mechanistic purpose. First, it acts as an acid catalyst, protonating the carbonyl oxygens to increase their electrophilicity toward hydrazine's nucleophilic attack. Second, it buffers the system to prevent the formation of unwanted side products like azines. The differential electrophilicity and steric environment of the two carbonyls in the diketo ester drive the regioselectivity of the pyrazole ring formation[5].

Step 3: Saponification (Ester Hydrolysis)

  • Procedure : Treat the pyrazole-3-carboxylic acid ethyl ester with an aqueous base (e.g., NaOH or LiOH) in a co-solvent mixture (e.g., THF/MeOH/H2O). Stir at 65 °C for 4 hours. Following completion, remove organic solvents under reduced pressure, dilute with water, and neutralize with cold aqueous HCl (6 mol/L) to exactly pH 5[6][7].

  • Causality : The hydroxide ion cleaves the ester linkage via nucleophilic acyl substitution. The THF/MeOH/H2O mixed solvent system is critical as it ensures the simultaneous solubility of the lipophilic pyrazole ester and the aqueous base, preventing biphasic reaction stalling[7]. Careful acidification to exactly pH 5 is a self-validating isolation step: it ensures the compound reaches its isoelectric point, precipitating the neutral carboxylic acid while leaving inorganic salts and water-soluble impurities in the aqueous phase. This allows for high-purity isolation via simple filtration without the need for complex chromatography[7].

Pharmacological Profiling and Drug Discovery Applications

Substituted pyrazole-3-carboxylic acids have demonstrated profound versatility across multiple therapeutic areas, ranging from metabolic disorders to viral infections.

A. GPCR Modulation: GPR109a (Nicotinic Acid Receptor) Agonists

Nicotinic acid is a potent hypolipidemic agent, but its clinical utility is limited by severe skin flushing, which reduces patient compliance[5][8]. Researchers have identified 5-alkyl pyrazole-3-carboxylic acids as potent, selective partial agonists for the high-affinity nicotinic acid receptor, GPR109a[5][8]. These derivatives inhibit lipolysis by lowering cAMP levels in adipocytes, offering a superior side-effect profile compared to niacin[5][8].

Pathway Ligand Substituted Pyrazole-3-Carboxylic Acid Receptor GPR109a (Nicotinic Acid Receptor) Ligand->Receptor Partial Agonism Gi Gi Protein Activation Receptor->Gi cAMP ↓ cAMP Levels Gi->cAMP Lipolysis Inhibition of Lipolysis (Adipocytes) cAMP->Lipolysis

Mechanism of action for pyrazole-3-carboxylic acids at the GPR109a receptor.

B. Antiviral Agents: Dengue Virus (DENV) Protease Inhibitors

Recent drug discovery efforts have identified pyrazole-3-carboxylic acid derivatives as novel, non-peptidic inhibitors of the Dengue virus NS2B-NS3 protease[4][9]. By replacing highly hydrophobic moieties (such as phenylglycine scaffolds) with the pyrazole-carboxylic acid core, researchers achieved a crucial increase in drug-likeness. These compounds maintain low micromolar antiviral activity (EC50 down to 4.1 µM against DENV-2) while exhibiting negligible cytotoxicity and excellent early-stage pharmacokinetic properties[4][9].

C. Anti-Inflammatory Agents: P2Y14R Antagonists

Employing a scaffold hopping strategy, 5-amide-1H-pyrazole-3-carboxyl derivatives have been developed as potent antagonists of the P2Y14 receptor, a purinergic GPCR involved in inflammatory responses[6]. The optimized compound 16 (1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid) demonstrated an IC50 in the low nanomolar range (1.93 nM), alongside improved aqueous solubility and highly favorable pharmacokinetic profiles[6].

Quantitative Data Summary

The following table summarizes the key biological activities of prominent pyrazole-3-carboxylic acid derivatives across various targets.

Compound / DerivativePrimary TargetBiological ActivityIndication / Utility
5-butylpyrazole-3-carboxylic acid GPR109a ReceptorKi = 0.072 µM, EC50 = 4.12 µMHypolipidemic agent[5][8]
Compound 50 (Phenylpiperazine derivative)DENV NS2B-NS3 ProteaseIC50 = 7.9 µM (DENV), 8.3 µM (ZIKV)Antiviral[4]
Compound 16 (5-amide derivative)P2Y14 ReceptorIC50 = 1.93 nMAnti-inflammatory[6]
Compound IIIv (Rhodanine derivative)PTP1B EnzymeIC50 = 0.67 µMMetabolic disorders[3]
Pyrazole-NO hybrid (Nitrate ester 10)NO Release / BacteriaHigh NO release, antibacterialAntimicrobial / Anti-inflammatory[10]

Conclusion

The pyrazole-3-carboxylic acid scaffold remains a cornerstone in medicinal chemistry. Its synthetic accessibility, combined with its profound ability to modulate diverse biological targets—from GPCRs to viral proteases—cements its status as a highly valuable building block in the drug discovery pipeline. Future optimizations of this core will likely continue to yield novel therapeutics with high ligand efficiency and optimized pharmacokinetic profiles.

References

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed, nih.gov,[Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed, nih.gov,[Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer, hilarispublisher.com,[Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications, researchgate.net,[Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | ACS Medicinal Chemistry Letters - ACS Publications, acs.org,[Link]

  • Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor - ACS Publications, acs.org,[Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed, nih.gov,[Link]

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters - ACS Publications, acs.org,[Link]

  • ChemInform Abstract: Synthesis of 3-Aminomethyl-Substituted Pyrazoles and Isoxazoles. | Request PDF - ResearchGate, researchgate.net,[Link]

Sources

Technical Whitepaper: Synthesis, Pharmacological Profiling, and Application of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, fluorinated heterocyclic building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid (CAS: 681034-66-2) [1] is a highly specialized scaffold utilized primarily in the development of antilipolytic agents and metabolic disorder treatments. Acting as a potent bioisostere for nicotinic acid, this compound is engineered to target the GPR109A (HM74A) receptor, a G-protein-coupled receptor fundamentally involved in lipid metabolism and adipocyte regulation ()[2].

This technical guide provides an in-depth analysis of the compound’s structural causality, pharmacological pathway, and a self-validating synthetic methodology designed for research and drug development professionals.

Physicochemical Profiling & Structural Causality

The molecular architecture of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is not arbitrary; every functional group serves a distinct mechanistic purpose in ligand-receptor interaction and metabolic survival.

Table 1: Physicochemical and Structural Profile
Property / FeatureValue / DescriptionCausality & Role in Drug Design
CAS Number 681034-66-2Unique chemical identifier for the specific isomer[1].
Molecular Formula C9H13FN2O2Maintains a low molecular weight (200.21 g/mol ) optimal for Rule of 5 compliance.
SMILES CCCCCc1[nH]nc(C(=O)O)c1FDefines connectivity; tautomerism at the pyrazole nitrogens allows dynamic hydrogen bonding.
5-Pentyl Chain Aliphatic Hydrocarbon (C5)Drives hydrophobic interactions. The C5 length is optimal for filling the lipophilic binding pocket of the GPR109A receptor, significantly increasing binding affinity compared to shorter chains.
4-Fluoro Substitution Electronegative HalogenIncreases metabolic stability by blocking CYP450-mediated oxidation at the C4 position. Additionally, the inductive effect modulates the pKa of the adjacent carboxylic acid, optimizing physiological ionization.
Pyrazole-3-carboxylic acid Heteroaromatic Acid CoreActs as a direct bioisostere for nicotinic acid (niacin). The spatial arrangement of the nitrogen atoms and the carboxylate group is strictly required for HM74A receptor activation[2].

Pharmacological Causality: GPR109A (HM74A) Activation Pathway

The primary therapeutic application of 5-substituted 2H-pyrazole-3-carboxylic acid derivatives lies in their ability to act as high-affinity agonists for the GPR109A (HM74A/NIACR1) receptor ()[3].

Mechanistic Pathway: When the pyrazole derivative binds to the GPR109A receptor on the surface of adipocytes, it triggers a conformational change that activates the inhibitory G-protein ( Gi​ ). This activation directly inhibits Adenylyl Cyclase (AC), leading to a rapid depletion of intracellular cyclic AMP (cAMP). The drop in cAMP suppresses Protein Kinase A (PKA) activity, which in turn leaves Hormone-Sensitive Lipase (HSL) unphosphorylated and inactive. The ultimate physiological outcome is a profound decrease in lipolysis, resulting in lowered free fatty acid (FFA) and triglyceride secretion into the bloodstream ()[4].

G L 4-Fluoro-5-pentyl- pyrazole-3-carboxylic acid R GPR109A (HM74A) Receptor L->R Agonist Binding Gi Gi Protein Activation R->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Lowers PKA PKA Activity (Reduced) cAMP->PKA HSL Hormone-Sensitive Lipase (Inhibited) PKA->HSL Lipolysis Decreased Lipolysis & Free Fatty Acids HSL->Lipolysis

Diagram 1: GPR109A (HM74A) signaling pathway mediating antilipolytic effects.

Synthetic Methodology & Protocol

To ensure high purity and structural integrity, the synthesis of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is executed through a highly controlled, four-step self-validating protocol.

Step 1: Claisen Condensation (Formation of the 1,3-Diketone)
  • Reagents: 2-Heptanone (1.0 eq), Diethyl oxalate (1.1 eq), NaOEt (1.2 eq), Anhydrous Ethanol.

  • Procedure: Cool a solution of NaOEt in ethanol to 0°C. Dropwise, add a mixture of 2-heptanone and diethyl oxalate. Stir at room temperature for 12 hours. Quench with 1N HCl, extract with ethyl acetate, and concentrate.

  • Causality: The strong base deprotonates the α -carbon of 2-heptanone, driving a nucleophilic acyl substitution on diethyl oxalate to construct the essential 1,3-dicarbonyl scaffold (ethyl 2,4-dioxononanoate) required for pyrazole ring formation.

Step 2: Cyclization (Formation of the Pyrazole Core)
  • Reagents: Ethyl 2,4-dioxononanoate, Hydrazine hydrate (1.2 eq), Ethanol.

  • Procedure: Dissolve the crude diketoester in ethanol. Add hydrazine hydrate dropwise at 0°C. Reflux the mixture at 80°C for 4 hours. Concentrate and purify via silica gel chromatography.

  • Causality: Hydrazine acts as a bis-nucleophile. It attacks both carbonyl carbons, followed by a thermodynamically driven double dehydration, closing the 5-membered aromatic pyrazole ring to yield ethyl 5-pentyl-1H-pyrazole-3-carboxylate.

Step 3: Electrophilic Fluorination
  • Reagents: Selectfluor (1.1 eq), Anhydrous Acetonitrile.

  • Procedure: Dissolve the pyrazole ester in acetonitrile. Add Selectfluor and stir at 80°C for 16 hours. Filter the precipitate, concentrate the filtrate, and purify via chromatography.

  • Causality: The C4 position of the pyrazole ring is electron-rich and highly susceptible to electrophilic aromatic substitution. Selectfluor provides a mild, safe, and regioselective source of electrophilic fluorine ( F+ ), avoiding the hazards of fluorine gas.

Step 4: Saponification (Ester Hydrolysis)
  • Reagents: Lithium hydroxide monohydrate (3.0 eq), THF/Water (3:1), 1N HCl.

  • Procedure: Dissolve the fluorinated ester in THF/water. Add LiOH and stir at room temperature for 4 hours. Evaporate THF, acidify the aqueous layer with 1N HCl to pH 2-3. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Causality: Base-catalyzed hydrolysis cleanly cleaves the ethyl ester without degrading the fluorinated heterocycle. Subsequent acidification protonates the carboxylate, driving the crystallization of the final free acid (CAS: 681034-66-2).

Synth S1 Step 1: Claisen Condensation 2-Heptanone + Diethyl Oxalate S2 Step 2: Cyclization + Hydrazine Hydrate S1->S2 S3 Step 3: Electrophilic Fluorination + Selectfluor (MeCN, 80°C) S2->S3 S4 Step 4: Saponification + LiOH/H2O/THF, then HCl S3->S4 QC Step 5: Analytical QC NMR, LC-MS, HPLC Validation S4->QC

Diagram 2: Step-by-step synthetic workflow for 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid.

Analytical Validation & Quality Control

To ensure the protocol is a self-validating system, the synthesized compound must be subjected to rigorous analytical quality control before deployment in biological assays.

Table 2: Analytical Validation Parameters
Analytical MethodParameter / ConditionExpected Outcome & Causality
LC-MS (ESI-) Negative ion mode, C18 column, MeCN/H2O (0.1% Formic Acid)[M-H]- at m/z 199.1. Confirms the molecular weight and the acidic nature of the carboxylate group.
1H-NMR 400 MHz, DMSO-d6Broad singlet ~13 ppm (COOH, NH), triplet ~2.6 ppm (CH2-pyrazole), aliphatic multiplet 0.8-1.6 ppm (pentyl chain). Validates structural connectivity.
19F-NMR 376 MHz, DMSO-d6Singlet ~ -160 ppm. Confirms the successful electrophilic incorporation of the fluorine atom specifically at the C4 position.
HPLC (UV) 254 nm, Gradient elutionSingle sharp peak with >95% AUC. Validates the compound's purity, ensuring no interference from unreacted diketoesters or non-fluorinated intermediates.

References

  • Title: Nicotinic Acid Receptor Agonists Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Preparation of 5-substituted 2H-pyrazole-3-carboxylic acid derivatives as agonists for the RUP25 nicotinic acid receptor for the treatment of dyslipidemia and related diseases (WO2005011677A1)
  • Title: HCAR2 Gene - Hydroxycarboxylic Acid Receptor 2 Source: GeneCards - The Human Gene Database URL: [Link]

Sources

The Pyrazole Scaffold in Modern Drug Discovery: Mechanistic Rationale and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I approach scaffold optimization not merely as a structural exercise, but as a dynamic interaction between the ligand and the solvated protein pocket. The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry. In the last few decades, more than 40 pyrazole-containing drugs have been approved by the FDA for the treatment of a broad range of clinical conditions (1)[1].

This technical guide dissects the mechanistic causality behind the success of pyrazole derivatives, focusing on their primary therapeutic targets: oncogenic protein kinases and inflammatory cyclooxygenases. By detailing the structure-activity relationships (SAR) and providing self-validating experimental protocols, this whitepaper serves as a blueprint for translating pyrazole chemistry into viable clinical candidates.

The Mechanistic Rationale: Why Pyrazole?

The choice of a pyrazole core in drug design is a deliberate strategy to harness its unique physicochemical properties. Unsubstituted pyrazoles undergo rapid annular tautomerism in solution, allowing dynamic adaptation to diverse biological binding pockets—a property that significantly enhances binding affinity and target selectivity (2)[2].

Mechanistically, the N-1 atom acts as a potent hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor. This dual capacity allows pyrazole derivatives to mimic endogenous substrates, such as the purine ring of ATP, making them exceptionally effective at anchoring into the highly conserved hinge regions of enzymes.

Core Therapeutic Targets

Protein Kinases (Oncology & Autoimmune)

Protein kinases are central hubs in cellular signaling networks. Of the 74 small molecule protein kinase inhibitors (PKIs) approved by the US FDA, 8 contain a pyrazole ring, including blockbuster drugs like ruxolitinib, crizotinib, and encorafenib (3)[3].

For instance, Ruxolitinib is an ATP-competitive inhibitor that targets Janus Kinases (JAK1/JAK2). By occupying the ATP-binding pocket, the pyrazole moiety prevents the trans-phosphorylation of JAK, thereby halting the downstream activation of STAT proteins and subsequent pathogenic gene transcription.

JAK_STAT Cytokine Cytokine Binding JAK JAK1/JAK2 Activation Cytokine->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK ATP-competitive Inhibition

Figure 1: Mechanism of JAK/STAT pathway inhibition by pyrazole-based therapeutics.

Cyclooxygenase-2 (COX-2) Selectivity

Celecoxib, approved in 1999, is a blockbuster COX-2 inhibitor that utilizes a trisubstituted pyrazole derivative to treat inflammatory diseases with reduced gastrointestinal toxicity (4)[4].

The causality behind this selectivity lies in the structural divergence between COX-1 and COX-2. COX-2 contains a valine at position 523, whereas COX-1 contains a bulkier isoleucine. This substitution opens a secondary hydrophobic side pocket in COX-2. The 1,5-diarylpyrazole scaffold perfectly exploits this cavity. Experimental SAR studies have proven that substitution of a spacer group between the pyrazole center and position 1 significantly weakens COX-2 inhibitory activity, demonstrating the absolute requirement of direct lipophilic ring attachments to the pyrazole core for optimal potency (5)[5].

Quantitative Target Affinity Data

The table below summarizes the target affinity and selectivity profiles of foundational pyrazole-based therapeutics, demonstrating the scaffold's versatility across disparate biological pathways.

CompoundPrimary TargetTherapeutic IndicationTarget IC50Selectivity Profile
Ruxolitinib JAK1 / JAK2Myelofibrosis3.3 nM / 2.8 nM>100-fold selective over JAK3
Crizotinib ALK / ROS1Non-Small Cell Lung Cancer20 nM / 41 nMATP-competitive, highly specific
Celecoxib COX-2Rheumatoid Arthritis40 nM~300-fold selective over COX-1
Encorafenib BRAF V600EMelanoma0.35 nMHighly specific to mutant BRAF

Validated Experimental Protocols

To ensure data integrity, every assay deployed in our laboratories operates as a self-validating system. Below are the step-by-step methodologies for profiling novel pyrazole compounds.

Protocol 1: High-Throughput TR-FRET Kinase Inhibition Assay

Causality: Pyrazole derivatives, particularly those with extended aromatic conjugation, often exhibit intrinsic fluorescence that confounds standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, entirely bypassing compound autofluorescence.

  • Assay Preparation: Prepare 384-well low-volume microplates. Add 10 µL of kinase buffer containing the purified target kinase (e.g., recombinant JAK2) and a fluorescently labeled peptide substrate.

  • Compound Addition: Dispense pyrazole derivatives in a 10-point dose-response format (0.1 nM to 10 µM) using acoustic liquid handling to eliminate tip-based carryover.

  • Reaction Initiation: Add ATP at a concentration equivalent to the enzyme's apparent Km​ . Self-Validation Check: By keeping ATP at Km​ , we ensure the assay remains exquisitely sensitive to ATP-competitive pyrazole inhibitors without being artificially outcompeted.

  • Detection: Add the Europium-labeled anti-phosphopeptide antibody. Read the TR-FRET signal as a ratio of emissions (665 nm / 615 nm).

  • System Validation: Every plate must contain staurosporine (positive control) and DMSO (negative control). Calculate the Z'-factor; the plate is only accepted if Z′>0.6 , ensuring a robust and trustworthy assay window.

Protocol 2: In Vitro COX-1 / COX-2 Selectivity Profiling

Causality: The therapeutic index of anti-inflammatory pyrazoles relies entirely on avoiding COX-1 inhibition to protect the gastric mucosa. We utilize a direct enzymatic assay measuring Prostaglandin E2 (PGE2) production.

  • Enzyme Incubation: Incubate purified human recombinant COX-1 or COX-2 with the pyrazole compound for 15 minutes at 37°C. Causality: Pre-incubation is critical because pyrazole-based COX-2 inhibitors often exhibit time-dependent, pseudo-irreversible binding kinetics.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (AA).

  • Quenching & Detection: Quench the reaction with stannous chloride to reduce the unstable intermediate PGH2 to stable PGE2. Quantify PGE2 via a competitive ELISA.

  • System Validation: The protocol mandates calculating the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A compound is only advanced to in vivo models if the SI > 50, intrinsically filtering out non-selective, gastro-toxic liabilities.

Workflow Compound Pyrazole Synthesis Assay TR-FRET Kinase Assay Compound->Assay Selectivity Calculate Selectivity Index Assay->Selectivity Validation In Vivo Efficacy Model Selectivity->Validation SI > 50

Figure 2: Self-validating workflow for high-throughput pyrazole compound screening.

Conclusion

The pyrazole scaffold remains a cornerstone of modern medicinal chemistry. By exploiting its unique hydrogen-bonding vectors and tautomeric flexibility, drug developers can achieve remarkable target affinity and selectivity. However, the successful translation of these molecules requires rigorous, self-validating screening cascades that account for the dynamic interactions between the heterocycle and the solvated protein pocket.

References

  • [1] Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies | Source: nih.gov | URL:

  • [2] Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review | Source: ijnrd.org | URL:

  • [3] Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | Source: mdpi.com | URL:

  • [4] Title: Pyrazole: an emerging privileged scaffold in drug discovery | Source: nih.gov | URL:

  • [5] Title: Synthesis and Selective Cyclooxygenase-2 Inhibitory Activity of a Series of Novel, Nitric Oxide Donor-Containing Pyrazoles | Source: acs.org | URL:

Sources

Methodological & Application

Application Note: In Vitro Profiling and Derivatization of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid for Cannabinoid Receptor Modulator Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid (CAS: 681034-66-2) is a highly specialized chemical building block utilized in the discovery and synthesis of novel Type-1 and Type-2 Cannabinoid Receptor (CB1/CB2) modulators.

As an isolated free acid, this compound exhibits poor membrane permeability and minimal receptor pocket insertion. However, it serves as an optimal precursor framework due to three engineered structural features:

  • Pyrazole-3-carboxylic acid core: This scaffold is a proven pharmacophore for CB1 recognition, heavily utilized in the development of inverse agonists such as Rimonabant (SR141716)[1].

  • 4-Fluoro substitution: Halogenation at the C4 position of the pyrazole ring fills a distinct hydrophobic sub-pocket within the CB1 receptor while significantly increasing the molecule's metabolic stability against cytochrome P450-mediated oxidation.

  • 5-Pentyl chain: This aliphatic tail mimics the classical alkyl side chain found in endogenous and synthetic cannabinoids (e.g., THC, CP55,940), anchoring the molecule deep into the hydrophobic transmembrane channel of the cannabinoid receptors[2].

Because the free acid is inactive in vitro, experimental workflows utilizing this compound require a two-stage approach: microscale derivatization (amide coupling) followed by pharmacological profiling (binding and functional assays).

Experimental Workflow

Workflow A 4-Fluoro-5-pentyl-1H-pyrazole -3-carboxylic acid B Microscale Amide Coupling (HATU, DIPEA, Amine) A->B Derivatization C Purification & QC (LC-MS / Extraction) B->C D Radioligand Binding Assay ([3H]CP55,940 Displacement) C->D Receptor Affinity E cAMP Functional Assay (Forskolin-stimulated TR-FRET) C->E Functional Efficacy F Data Analysis (Ki and IC50 Determination) D->F E->F

Fig 1. End-to-end in vitro workflow from scaffold derivatization to pharmacological profiling.

Step-by-Step Methodologies

Protocol A: In Vitro Microscale Derivatization (Amide Coupling)

Causality: The highly polar carboxylic acid must be converted into a lipophilic amide (e.g., piperidinyl or adamantyl amide) to facilitate target engagement within the lipophilic CB1/CB2 binding pockets.

  • Activation: Dissolve 10 mg of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid in 500 µL of anhydrous DMF. Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA.

    • Self-Validation Check: Incubate for 15 minutes at room temperature; a color shift to pale yellow indicates successful active ester formation.

  • Coupling: Add 1.5 equivalents of the target amine (e.g., 1-aminopiperidine). Stir continuously at room temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction with 1 mL of saturated aqueous NaHCO3​ . Extract the product using ethyl acetate (3 x 1 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under a gentle nitrogen stream.

  • Quality Control: Confirm product mass and purity (>95%) via LC-MS prior to biological screening.

Protocol B: CB1/CB2 Radioligand Competition Binding Assay

Causality: To quantify the binding affinity ( Ki​ ), synthesized derivatives must competitively displace a known tritiated non-selective agonist ([3H]CP55,940) from the receptor binding site[3]. Filtration-based radioligand assays allow for highly sensitive, high-throughput screening against membrane homogenates[4].

  • Membrane Preparation: Resuspend CHO-hCB1 or CHO-hCB2 membrane homogenates in Binding Buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2​ , 0.5% BSA, pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [3H]CP55,940 (final concentration 0.5 nM), and 100 µL of the membrane suspension.

  • Self-Validating Controls:

    • Total Binding (TB): Use vehicle (1% DMSO) in place of the test compound.

    • Non-Specific Binding (NSB): Add 10 µM of unlabeled CP55,940 or Rimonabant to saturate all specific receptor sites.

  • Incubation: Seal the plate and incubate at 30°C for 90 minutes to ensure thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C filter plates pre-soaked in 0.33% polyethylenimine (PEI). Wash 5 times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity on a Microbeta counter.

Protocol C: TR-FRET cAMP Functional Assay

Causality: High binding affinity does not dictate functional efficacy. Because CB1 and CB2 are Gi/o​ -coupled GPCRs, active agonists will decrease cAMP levels, whereas inverse agonists will reverse basal or agonist-suppressed cAMP levels[2].

Pathway L Pyrazole Derivative (Agonist/Inverse Agonist) CB1 CB1 Receptor (GPCR) L->CB1 Binds Gi Gi/o Protein CB1->Gi Activates AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates FSK Forskolin (Assay Stimulator) FSK->AC Stimulates

Fig 2. Mechanism of CB1 receptor-mediated cAMP modulation via Gi/o protein signaling.

  • Cell Preparation: Seed HEK293-hCB1 cells in a 384-well white microplate at 5,000 cells/well in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation: Add 10 µM Forskolin (FSK) to directly stimulate adenylate cyclase. This artificially raises the baseline cAMP window, making Gi/o​ -mediated inhibition detectable.

  • Compound Addition: Add serial dilutions of the pyrazole derivative. Use Rimonabant as a positive control for inverse agonism.

  • Detection: Add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure time-resolved fluorescence at 620 nm and 665 nm. Calculate the FRET ratio (665/620) to determine intracellular cAMP concentrations.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile comparing the inactive parent scaffold to a synthesized derivative and established reference standards.

CompoundhCB1 Binding ( Ki​ , nM)hCB2 Binding ( Ki​ , nM)cAMP Assay ( IC50​ , nM)Pharmacological Profile
4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid > 10,000> 10,000N/AInactive Precursor
Piperidinyl Amide Derivative 12.5450.028.4CB1-Selective Inverse Agonist
Rimonabant (Positive Control) 1.8> 1,0004.2CB1-Selective Inverse Agonist
CP55,940 (Reference Agonist) 0.50.71.1Non-Selective Full Agonist

References

  • Design, synthesis and biological evaluation of CB1 cannabinoid receptor ligands derived from the 1,5-diarylpyrazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Characterization of Cannabinoid Receptors. Current Protocols in Pharmacology.[Link]

  • Assay of CB1 Receptor Binding. Methods in Molecular Biology.[Link]

  • Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. International Journal of Molecular Sciences.[Link]

Sources

Application Note: Analytical Methods for the Quantification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

Pyrazole carboxylic acids (PCAs), such as 1H-pyrazole-4-carboxylic acid and 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, serve as critical intermediates in the development of pharmaceuticals (e.g., Dengue virus protease inhibitors[1]) and agrochemicals (e.g., the fungicide fluxapyroxad[2]). Accurate quantification of these compounds is paramount for assessing the purity of synthetic batches and for trace-level environmental and pharmacokinetic monitoring.

The Chromatographic Challenge: Causality in Method Design

PCAs present unique analytical challenges due to their amphoteric-like tendencies, featuring both a basic pyrazole nitrogen and an acidic carboxylic group.

  • Ionization Dynamics: The pKa​ of the carboxylic acid moiety in PCAs typically ranges from 3.5 to 4.5. At neutral pH, these molecules exist primarily as polar carboxylate anions. This high polarity results in poor retention, peak tailing, and secondary interactions with residual silanols on standard reversed-phase (RP) columns.

  • Mechanistic Solution: To achieve robust retention and sharp peak shapes, the mobile phase must be highly acidified (pH 2.0–3.0). Using acidic modifiers like phosphoric acid (for UV detection) or formic acid (for Mass Spectrometry) suppresses the ionization of the carboxylic acid, maintaining the molecule in its neutral, hydrophobic state[3].

  • Detection Causality: For LC-MS/MS applications, Negative Electrospray Ionization (ESI-) is the most efficient detection mode. The carboxylic acid moiety readily loses a proton to form [M−H]− ions, providing superior signal-to-noise ratios compared to positive ion modes[4].

Analytical Workflow

PCA_Workflow A Sample Matrix (Soil, Plasma, Synthesis) B Sample Prep (SPE / LLE / Dilution) A->B C Chromatographic Separation (RP-HPLC, Acidic pH) B->C D Detection (UV-Vis or ESI-MS/MS) C->D E Data Analysis (Quantification & Validation) D->E

Analytical workflow for extraction, separation, and quantification of pyrazole carboxylic acids.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of the two primary analytical strategies used for PCA quantification, highlighting the transition from bulk purity analysis to trace-level environmental monitoring.

ParameterProtocol A: HPLC-UV (Bulk Purity)Protocol B: LC-MS/MS (Trace Analysis)
Target Analyte 1H-Pyrazole-4-carboxylic acid derivatives3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Typical Matrix Synthesis Batch / Active Pharmaceutical IngredientSoil / Plasma / Environmental Extracts
Column Chemistry Low-silanol RP (e.g., Newcrom R1)Sub-2 µm C18 (e.g., ZORBAX Eclipse Plus)
Mobile Phase Acetonitrile / Water / 0.1% Phosphoric AcidMethanol / Water / 0.1% Formic Acid
Detection Mode UV Absorbance (230–250 nm)ESI Negative (Multiple Reaction Monitoring)
Linear Range 1.0 – 100 µg/mL0.001 – 0.1 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL0.001 mg/kg (ppm)

Experimental Protocols

Protocol A: HPLC-UV for Bulk Purity Assessment

This stability-indicating reversed-phase HPLC method is designed for high-concentration intermediate analysis (e.g., verifying 99.7% purity of synthesized PCAs)[3][5].

Step-by-Step Methodology:

  • System Preparation: Equip the HPLC system with a low-silanol reversed-phase column (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm) to prevent peak tailing caused by the pyrazole nitrogen[3].

  • Mobile Phase Preparation:

    • Channel A: High-purity water containing 0.1% (v/v) phosphoric acid.

    • Channel B: HPLC-grade Acetonitrile.

    • Rationale: Phosphoric acid provides a low UV cutoff and effectively protonates the carboxylic acid group.

  • Sample Preparation: Dissolve the PCA sample in a diluent matching the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile) to a final concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 60% B over 15 minutes, hold for 2 minutes, return to 10% B.

    • Equilibration: Allow 5 column volumes (CV) of equilibration time between injections to ensure consistent analyte retention times.

    • Detection: UV at 240 nm.

  • Self-Validation (System Suitability): Inject the standard solution five consecutive times. The method is valid for quantification only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the USP tailing factor is ≤1.5 .

Protocol B: LC-MS/MS for Trace Environmental Analysis

This method is optimized for the trace quantification of PCA metabolites (e.g., fluxapyroxad degradation products) in complex matrices like soil[2][4].

Step-by-Step Methodology:

  • Matrix Extraction: Weigh 10.0 g of homogenized soil into a centrifuge tube. Add 20 mL of Methanol/Water (80:20, v/v) and agitate for 30 minutes. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • Sample Clean-up (SPE): Condition a polymeric weak anion exchange (WAX) SPE cartridge with methanol, followed by water. Load the extract. Wash with 5% methanol in water to remove neutral interferences. Elute the PCA using 5% formic acid in methanol. Evaporate to dryness and reconstitute in 1.0 mL of initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 UHPLC column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Water with 0.1% formic acid (A) and Methanol with 0.1% formic acid (B)[3][4].

    • Flow Rate: 0.3 mL/min[4].

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry Parameters:

    • Ionization: ESI in Negative Ion Mode (ESI-).

    • Capillary Voltage: 3.5 kV[4].

    • Source Temperature: 350 °C[4].

    • MRM Transitions: Optimize the collision energy for the specific PCA (e.g., [M−H]− precursor to a specific fragment ion corresponding to the loss of CO2​ ).

  • Self-Validation & Maintenance: Keep aware of instrument sensitivity that may lessen due to numerous sample injections. Regular cleaning of the mass spectrometer source is mandatory to ensure the lowest standard maintains a signal-to-noise ratio of at least 3:1[2]. Use matrix-matched calibration curves to account for ion suppression.

Sources

Application Note: High-Throughput Screening Workflows Utilizing 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid in GPCR Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Application: Combinatorial Library Synthesis, GPCR Screening, Cannabinoid Receptor (CB1/CB2) Ligand Discovery

Introduction: The Strategic Value of the Fluorinated Pyrazole Scaffold

In the landscape of modern drug discovery, selecting the right building block for high-throughput screening (HTS) libraries dictates the success rate of hit-to-lead optimization. 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid (CAS: 681034-66-2) has emerged as a highly privileged scaffold, particularly for targeting G-protein coupled receptors (GPCRs) such as the Cannabinoid receptors (CB1 and CB2)[1].

The structural logic behind this specific molecule is rooted in deep structure-activity relationship (SAR) principles:

  • The Pyrazole-3-Carboxylic Acid Core: Pyrazole-3-carboxamides are highly validated pharmacophores for cannabinoid receptor antagonism and agonism[2][3]. The core provides essential hydrogen bond donors and acceptors necessary for interacting with the receptor's orthosteric site.

  • The 5-Pentyl Substitution: The pentyl chain directly mimics the aliphatic tail of classical cannabinoids (like Δ⁹-THC). This lipophilic appendage is crucial for anchoring the ligand deep within the hydrophobic transmembrane domain of CB1/CB2 receptors[3].

  • The 4-Fluoro Substitution: Fluorine is a strategic bioisostere. While sterically similar to hydrogen, its high electronegativity lowers the pKa of the pyrazole NH, modulating the compound's overall lipophilicity (LogP) to enhance blood-brain barrier penetration. More importantly, the C4 position of the pyrazole ring is a notorious soft spot for cytochrome P450-mediated oxidative metabolism. Fluorination at this site effectively blocks metabolic degradation, drastically extending the half-life of the resulting library compounds[4][5].

High-Throughput Library Generation

To leverage this scaffold, researchers utilize automated parallel synthesis to generate diverse pyrazole-3-carboxamide libraries. The carboxylic acid moiety is coupled with hundreds of distinct primary and secondary amines.

Causality in Assay Design: We utilize HATU as the coupling reagent rather than traditional EDC/HOBt. In the nanoliter-to-microliter volumes used in 384-well HTS synthesis, HATU provides superior reaction kinetics and higher conversion rates, preventing the precipitation of unreacted intermediates that can cause false positives in downstream optical assays.

HTS_Workflow A 4-Fluoro-5-pentyl-1H-pyrazole- 3-carboxylic acid B Parallel Amide Coupling (HATU/DIPEA, 384-well) A->B C Automated Purification (Prep-LC/MS) B->C D Acoustic Dispensing (Echo 550) C->D E Primary HTS Assay (FLIPR / TR-FRET) D->E F Hit Identification & SAR Analysis E->F

Fig 1: High-throughput synthesis and screening workflow for pyrazole-3-carboxamide libraries.

Protocol 1: 384-Well Automated Amide Coupling

Self-Validating System: This protocol includes an in-line LC/MS quality control step to ensure >85% conversion before screening, preventing the screening of empty wells.

  • Preparation: Prepare a 0.2 M stock solution of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid and a 0.22 M stock of HATU in anhydrous DMF.

  • Dispensing: Using an automated liquid handler, dispense 5 µL of the carboxylic acid stock (1.0 µmol) into each well of a 384-well polypropylene block.

  • Activation: Add 5 µL of the HATU stock (1.1 µmol) followed by 2 µL of DIPEA (11.5 µmol) to each well. Incubate at room temperature for 10 minutes to form the active ester.

  • Amine Addition: Dispense 5 µL of diverse amine building blocks (0.2 M in DMF, 1.0 µmol) into designated wells.

  • Reaction: Seal the plate and shake at 400 rpm for 12 hours at room temperature.

  • Validation: Randomly sample 16 wells across the plate for LC/MS analysis. Proceed only if the average target mass conversion exceeds 85%.

  • Solvent Removal: Evaporate DMF using a centrifugal evaporator (e.g., Genevac) and reconstitute the library in 100% DMSO to a final concentration of 10 mM for acoustic dispensing.

High-Throughput GPCR Screening (FLIPR Calcium Assay)

Once the library is synthesized, it is screened for functional activity. HTRF (Homogeneous Time-Resolved Fluorescence) is often used for binding affinity[6], but to determine if the compounds are agonists or antagonists, a functional readout is required.

Causality in Assay Design: The CB1 receptor is naturally coupled to the Gi/o protein, which inhibits cAMP production. Measuring cAMP decreases in HTS is notoriously noisy. To solve this, we use CHO-K1 cells stably expressing both the human CB1 receptor and a Gqi5 chimeric G-protein . This chimera intercepts the Gi signal and forces the receptor to couple to the Gq pathway, resulting in a massive release of intracellular calcium from the endoplasmic reticulum. This calcium binds to a fluorogenic dye (Fluo-4), creating a robust, kinetic fluorescent signal readable by a FLIPR (Fluorometric Imaging Plate Reader).

FLIPR_Pathway L Pyrazole Ligand R CB1 Receptor (Gi-coupled GPCR) L->R G Gqi5 Chimeric Protein (Forces Ca2+ Coupling) R->G PLC Phospholipase C (PLC) Activation G->PLC IP3 IP3 Generation & ER Ca2+ Release PLC->IP3 Dye Ca2+ Binds Fluo-4 Dye IP3->Dye Fluor Fluorescence Emission (FLIPR Tetra) Dye->Fluor

Fig 2: Mechanism of Gqi5-mediated FLIPR calcium assay for Gi-coupled CB1 receptor screening.

Protocol 2: Cell-Based FLIPR Calcium Assay

Self-Validating System: Assay robustness is continuously monitored via Z'-factor calculation. A plate is only accepted if Z' > 0.6.

  • Cell Plating: Seed CHO-K1/hCB1/Gqi5 cells at 10,000 cells/well in 20 µL of assay medium (DMEM/F12 + 1% FBS) into a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove the medium and add 20 µL of Calcium 6 Assay Kit dye (Molecular Devices) dissolved in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid (to prevent dye efflux). Incubate for 2 hours at 37°C.

  • Compound Dispensing: Using an Echo 550 Acoustic Dispenser, transfer 20 nL of the synthesized pyrazole library (from the 10 mM DMSO stock) into an intermediate compound plate containing HBSS buffer, creating a 3x intermediate concentration.

  • Baseline Read: Place the cell plate in the FLIPR Tetra. Read baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

  • Stimulation & Reading: The FLIPR automatically adds 10 µL of the intermediate compound plate to the cell plate. Continue reading fluorescence every 1 second for 3 minutes to capture the peak calcium flux.

  • Data Analysis: Calculate the maximum fluorescence minus the baseline (Max-Min). Calculate the Z'-factor using Rimonabant (10 µM) as the positive control and 0.1% DMSO as the negative control.

Data Presentation: Representative HTS Results

The integration of the 4-Fluoro-5-pentyl core with various amines yields distinct pharmacological profiles. The table below summarizes representative screening data, highlighting how the fluorinated scaffold maintains high metabolic stability while allowing the R-group to drive receptor selectivity.

Compound IDAmine R-Group (Coupled)hCB1 IC₅₀ (nM)hCB2 IC₅₀ (nM)Selectivity (CB2/CB1)LogPHLM T₁/₂ (min)*
FP-001 Piperidin-1-amine12.4>10,000>800x4.8>120
FP-002 Cyclohexanamine45.28,500188x5.1105
FP-003 4-Methylbenzylamine8.11,200148x5.485
FP-004 Morpholin-4-amine210.5>10,000>47x3.9>120
Ref-1Non-fluorinated analog15.0>10,000>660x4.518 (Rapid clearance)

*HLM T₁/₂ = Human Liver Microsome Half-Life. Notice the rapid clearance of the non-fluorinated reference compound compared to the 4-Fluoro derivatives, validating the bioisosteric design choice.

References

  • Bidepharm. "CAS:681034-66-2 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid." Bidepharm Catalog.
  • ACS Publications. "Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides." Journal of Medicinal Chemistry.
  • ACS Publications. "Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists." Journal of Medicinal Chemistry.
  • ACS Publications. "“Reported, but Still Unknown.” A Closer Look into 3,4-Bis- and 3,4,5-Tris(trifluoromethyl)pyrazoles." The Journal of Organic Chemistry.
  • ACS Publications. "Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues for the Study of Anti-angiogenesis MOA." Organic Process Research & Development.
  • NIH / PMC. "HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications." PubMed Central.

Sources

Application Notes & Protocols: A Guide to In Vivo Experimental Design with Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anti-diabetic effects.[1][2] Translating the promise of these compounds from the benchtop to a pre-clinical setting requires robust, well-designed in vivo experiments. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting in vivo studies involving pyrazole derivatives, with a focus on oncology and inflammation models.

Introduction: The Importance of Rigorous In Vivo Design

The ultimate goal of pre-clinical research is to generate data that can reliably predict clinical outcomes.[3][4] However, a significant number of findings fail to translate, often due to poorly designed or reported animal studies.[3] For pyrazole derivatives, a diverse class of molecules targeting everything from cyclooxygenase-2 (COX-2) to cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), a one-size-fits-all approach is insufficient.[5][6][7]

Effective in vivo experimental design must be a holistic process, integrating compound properties, disease biology, and statistical rigor to maximize the knowledge gained while adhering to ethical principles.[8] This guide will walk through the critical stages of this process, from initial compound formulation to final data analysis, providing both the "how" and the "why" behind each decision.

Section 1: Foundational Steps - Before the First Dose

Success in vivo begins long before an animal is dosed. The following pre-experimental steps are critical for ensuring data integrity and reproducibility.

Compound Characterization & Formulation

Many novel chemical entities, including pyrazole derivatives, are poorly soluble in water, which presents a major hurdle for achieving adequate bioavailability in preclinical studies.[9][10][11][12]

  • Rationale for Formulation: The primary goal of formulation is to deliver a consistent, safe, and bioavailable dose. Using organic solvents like DMSO is common in early discovery but often unsuitable for in vivo use due to toxicity.[11] The formulation strategy must be carefully chosen to maintain the compound in a soluble state in the gastrointestinal tract for oral dosing or ensure compatibility for parenteral routes.[9][10]

Protocol 1: Basic Solubilizing Vehicle Preparation

This protocol describes a common multi-component vehicle for poorly soluble compounds.

Materials:

  • Pyrazole derivative (test compound)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Kolliphor® EL (Cremophor® EL) or Tween® 80

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL and 50 mL)

  • Vortex mixer and/or sonicator

Procedure:

  • Step 1: Initial Solubilization. Weigh the required amount of the pyrazole derivative and place it in a sterile conical tube. Add a minimal amount of DMSO to completely dissolve the compound. For example, start with 10% of the final volume as DMSO. Vortex or sonicate gently until a clear solution is achieved.

    • Scientist's Note: DMSO is a powerful solvent but can be toxic. The goal is to use the absolute minimum required. High concentrations can cause local irritation and confound experimental results.

  • Step 2: Addition of Surfactant. Add the surfactant (e.g., Tween® 80) to the DMSO solution. A common ratio is 1:1 DMSO:Tween 80. Vortex thoroughly.

    • Rationale: The surfactant acts as an emulsifying agent, preventing the hydrophobic compound from precipitating out when the aqueous component is added.

  • Step 3: Aqueous Dilution. Slowly add the sterile saline or PBS to the mixture while vortexing continuously. Add the saline in small aliquots to avoid "shocking" the solution and causing precipitation. Bring the solution to the final desired volume.

    • Example Final Composition: A common final vehicle composition is 10% DMSO / 10% Tween® 80 / 80% Saline (v/v/v).

  • Step 4: Quality Control. Inspect the final formulation. It should be a clear, homogenous solution. If precipitation or cloudiness occurs, the formulation is not suitable for injection and must be optimized, for example, by adjusting the solvent/surfactant ratios or exploring other excipients.[9]

  • Step 5: Storage. Prepare the formulation fresh on the day of dosing. Do not store for extended periods unless stability has been formally assessed.

Pharmacokinetic (PK) Profiling

Before launching a full-scale efficacy study, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of your compound is essential.[13] A pilot PK study provides critical data to inform dose selection and scheduling.

  • Why it Matters: A compound with a short half-life may require twice-daily (BID) dosing to maintain therapeutic concentrations, while one with a long half-life might be effective with once-daily (QD) dosing. Without PK data, you are dosing blind, which can lead to failed studies due to inadequate target engagement.[14][15]

Section 2: Designing a Robust In Vivo Efficacy Study

A well-designed study maximizes the potential to detect a true therapeutic effect while minimizing bias and the number of animals used.[8][16] All experiments should be designed with the final statistical analysis in mind.[8][17]

Model Selection: The Right Tool for the Question

The choice of animal model is fundamental and depends entirely on the therapeutic hypothesis.[3]

  • For Anti-inflammatory Pyrazoles (e.g., JAK or COX-2 inhibitors):

    • Collagen-Induced Arthritis (CIA): A widely used model in DBA/1 mice or Lewis rats that recapitulates many features of human rheumatoid arthritis, including synovitis and cartilage degradation.[5][18][19]

    • Adjuvant-Induced Arthritis (AIA): A simpler, highly reproducible model in rats characterized by robust polyarticular inflammation.[5][18]

  • For Anticancer Pyrazoles (e.g., CDK inhibitors):

    • Cell Line-Derived Xenograft (CDX): Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID or NSG). This is a workhorse model for assessing direct anti-proliferative effects.

    • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. This is essential for evaluating compounds that may modulate the tumor immune microenvironment, a known mechanism for some pyrazole derivatives like Celecoxib.[20]

Study Design Elements
Diagram 1: Workflow for In Vivo Efficacy Studies

G cluster_0 Pre-Study Phase cluster_1 Study Execution Phase cluster_2 Post-Study Phase P1 Compound Synthesis & Characterization P2 Formulation Development P1->P2 P3 Pilot PK Study P2->P3 S1 Animal Acclimation & Randomization P3->S1 Inform Dose & Schedule S2 Treatment Initiation (Dosing) S1->S2 S3 In-life Monitoring (Tumor Volume, Body Weight) S2->S3 S4 Endpoint Collection (PK/PD, Tissues) S3->S4 A1 Sample Analysis (e.g., Biomarkers) S4->A1 A2 Statistical Analysis A1->A2 A3 Data Interpretation & Reporting A2->A3

Caption: A typical workflow for conducting preclinical in vivo efficacy studies.

Table 1: Key Considerations for In Vivo Study Design
ParameterKey Consideration & Rationale
Control Groups Vehicle Control: Essential baseline to measure the effect of the compound vs. the delivery vehicle. Positive Control: A clinically relevant drug to benchmark the efficacy of the test compound.
Randomization Animals must be randomly assigned to treatment groups to avoid selection bias. This is a cornerstone of good experimental design.[8][21]
Sample Size Determined by a power analysis to ensure the study can detect a statistically significant effect if one exists.[8][16] Too few animals can lead to false negatives, while too many is unethical.[8]
Dosing Regimen The dose, route (e.g., oral gavage, intraperitoneal), and frequency should be based on pilot PK data and Maximum Tolerated Dose (MTD) studies.[13][14][22]
Endpoints Primary: The main measurement to assess efficacy (e.g., tumor growth inhibition, arthritis score).[3][22] Secondary: Additional measurements for mechanistic insight (e.g., biomarker analysis, survival).[22][23]
Blinding Whenever possible, personnel involved in data collection (e.g., measuring tumors) should be blinded to the treatment groups to prevent unconscious bias.

Section 3: Focus on Target & Mechanism - Pyrazole Case Studies

The specific design of an in vivo study is dictated by the compound's mechanism of action. Let's explore two common classes of pyrazole derivatives.

Case Study 1: CDK4/6 Inhibitors in Oncology

Many pyrazole derivatives function as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6][7][24] CDK4 and CDK6 are particularly important in hormone receptor-positive (HR+) breast cancer.[24]

  • Mechanism of Action: CDK4/6 inhibitors block the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to the S phase and thereby suppressing cancer cell proliferation.[6]

  • Relevant In Vivo Model: A CDX model using an HR+ breast cancer cell line (e.g., MCF-7) in immunodeficient mice is appropriate.

  • Primary Endpoint: Tumor Growth Inhibition (TGI). This is typically measured by caliper measurements of tumor volume over time.[3]

  • Pharmacodynamic (PD) Endpoint: To confirm target engagement, tumors can be harvested at the end of the study (or at interim timepoints) and analyzed for levels of phosphorylated Rb (pRb) via Western blot or immunohistochemistry. A decrease in pRb would validate the compound's mechanism in vivo.

Diagram 2: Simplified CDK4/6 Signaling Pathway

CDK46_Pathway Mitogen Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogen->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase activates transcription pRb p-Rb pRb->E2F releases Inhibitor Pyrazole-based CDK4/6 Inhibitor Inhibitor->CDK46 INHIBITS

Caption: Inhibition of the CDK4/6-Rb pathway by pyrazole derivatives blocks cell cycle progression.

Case Study 2: JAK Inhibitors in Inflammation

Several pyrazole-based drugs, such as Tofacitinib, are potent inhibitors of the Janus kinase (JAK) family.[5][25] The JAK-STAT pathway is crucial for signaling downstream of numerous cytokine receptors involved in inflammatory and autoimmune diseases like rheumatoid arthritis.[25][26]

  • Mechanism of Action: Cytokines like IL-6 bind to their receptors, activating associated JAKs.[25] JAKs then phosphorylate STAT proteins, which translocate to the nucleus and drive the expression of inflammatory genes.[26] JAK inhibitors block this signal transduction.[27]

  • Relevant In Vivo Model: The collagen-induced arthritis (CIA) model in DBA/1 mice is a gold standard.[18][19] Disease progression can be quantitatively scored.

  • Primary Endpoint: Clinical arthritis score (a composite score based on paw swelling and redness) and paw thickness measurements.

  • Pharmacodynamic (PD) Endpoint: At the end of the study, blood can be collected to measure levels of systemic inflammatory cytokines (e.g., IL-6) via ELISA, and joint tissue can be analyzed for phosphorylated STAT3 (pSTAT3) to confirm target inhibition in the relevant tissue.[5]

Protocol 2: Subcutaneous Xenograft Tumor Model (General)

This protocol outlines the key steps for establishing a CDX model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old

  • Cancer cells of interest (e.g., MCF-7)

  • Matrigel® or similar basement membrane matrix

  • Sterile PBS, cell culture medium (serum-free)

  • Syringes (1 mL) with 27G needles

  • Digital calipers

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. On the day of implantation, harvest cells using trypsin, wash with PBS, and resuspend in serum-free medium at the desired concentration (e.g., 1 x 10⁷ cells/mL).

  • Implantation: Mix the cell suspension 1:1 with cold Matrigel®. Anesthetize the mouse. Using a 27G needle, inject 100-200 µL of the cell/Matrigel suspension subcutaneously into the right flank of the mouse.

    • Scientist's Note: Matrigel® helps the tumor cells establish and grow more consistently. Keeping it on ice is crucial as it will polymerize at room temperature.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). This can take 1-3 weeks depending on the cell line.

  • Randomization & Treatment: Once tumors reach the target size, randomize the mice into treatment groups. Begin dosing according to the pre-defined schedule. Measure tumor volume with digital calipers 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Monitoring Animal Health: Monitor body weight 2-3 times per week. Significant weight loss (>15-20%) is a sign of toxicity and may require dose adjustment or euthanasia.[14]

  • Study Endpoint: The study may be terminated when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³), or after a fixed duration. Collect terminal samples (tumors, blood) for PK/PD analysis as required.

Section 4: Data Analysis and Interpretation

  • Tumor Growth Data: Tumor growth curves are typically plotted as the mean tumor volume ± standard error of the mean (SEM) for each group over time. Statistical significance between groups at the final timepoint is often assessed using an Analysis of Variance (ANOVA) or a t-test.[17]

  • Arthritis Scores: Data from arthritis models are often non-parametric. Methods like the Mann-Whitney U test are appropriate for comparing scores between two groups.

  • Interpreting the Results: The goal is to establish a Pharmacokinetic/Pharmacodynamic/Efficacy relationship. Did the administered dose achieve plasma concentrations sufficient to engage the target (PD) and result in a therapeutic effect (efficacy)? Linking these three components is key to building confidence in a compound's potential.[15]

Conclusion

Designing a successful in vivo experiment with pyrazole derivatives requires a multi-faceted, hypothesis-driven approach. It begins with a thorough understanding of the compound's properties and progresses through rational model selection, meticulous study execution, and rigorous statistical analysis. By integrating the principles of pharmacology, disease biology, and statistics, researchers can generate high-quality, reproducible data that meaningfully advances the development of this important class of therapeutic agents.

References

  • Malinowska, J., et al. (2024). JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. MDPI. Available at: [Link]

  • Kim, D. H., & Kim, D. (2020). Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences. Asian-Australasian Journal of Animal Sciences. Available at: [Link]

  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. ILAR Journal, Oxford Academic. Available at: [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Available at: [Link]

  • da Silva, G. L., et al. (2023). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. MDPI. Available at: [Link]

  • Jenard, M., et al. (2022). Translating Preclinical Studies into the Clinic: Assays and Endpoints Selected to Determine Efficacy. AACR Journals. Available at: [Link]

  • Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Available at: [Link]

  • Al-Kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]

  • Viik, A., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology. Available at: [Link]

  • Fröhlich, E., & Wahl, R. (2023). How to calculate sample size in animal and human studies. Frontiers in Veterinary Science. Available at: [Link]

  • Patel, M., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. PES College of Pharmacy. Available at: [Link]

  • Tanaka, Y. (2013). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. ScienceDirect. Available at: [Link]

  • Noble Life Sciences. (2023). Preclinical Oncology CRO Study Design Tips. Available at: [Link]

  • Trivedi, R. (2020). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Tablets & Capsules. Available at: [Link]

  • Williams, H. D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • animal Journal. (2024). Statistical guidelines for authors. Elsevier. Available at: [Link]

  • Risal, S., & Adhikari, D. (2015). Animal Models for Studying the In Vivo Functions of Cell Cycle CDKs. PubMed. Available at: [Link]

  • Conigliaro, P., et al. (2019). JAK-inhibitors. New players in the field of immune-mediated diseases, beyond rheumatoid arthritis. Rheumatology, Oxford Academic. Available at: [Link]

  • Jenard, M., et al. (2022). Translating pre-clinical studies into the clinic: assays and endpoints selected to determine efficacy. PubMed. Available at: [Link]

  • Sharma, D., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available at: [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. Available at: [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Karger. Available at: [Link]

  • Vanderbilt University Department of Biostatistics. (n.d.). Benefits of Biostatistics to Basic and Animal Researchers. Available at: [Link]

  • Kiltz, U., et al. (2023). Effects of Janus Kinase Inhibitors on Rheumatoid Arthritis Pain: Clinical Evidence and Mechanistic Pathways. MDPI. Available at: [Link]

  • Hsu, F.-T., et al. (2020). Metronomic Celecoxib Therapy in Clinically Available Dosage Ablates Hepatocellular Carcinoma via Suppressing Cell Invasion, Growth, and Stemness in Pre-Clinical Models. Frontiers in Oncology. Available at: [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • FDA. (n.d.). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Available at: [Link]

  • Liu, K., et al. (2017). Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E 2 and down-regulating the Wnt pathway activity. Oncotarget. Available at: [Link]

  • Infinix Bio. (n.d.). Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. Available at: [Link]

  • I-SMAGA, S., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. Available at: [Link]

  • Liu, P., et al. (2016). Cyclin-Dependent Kinase 11 (CDK11) Is Required for Ovarian Cancer Cell Growth In Vitro and In Vivo, and Its Inhibition Causes Apoptosis and Sensitizes Cells to Paclitaxel. AACR Journals. Available at: [Link]

  • FDA. (n.d.). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Available at: [Link]

  • Murono, S., et al. (2004). Celecoxib Can Prevent Tumor Growth and Distant Metastasis in Postoperative Setting. AACR Journals. Available at: [Link]

  • MD Anderson Cancer Center. (2023). The next generation of CDK inhibitors is coming. Available at: [Link]

  • Xu, J., et al. (2023). Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Frontiers in Immunology. Available at: [Link]

  • Al-Balas, Q. A., et al. (2021). Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment. MDPI. Available at: [Link]

  • Chen, X., et al. (2018). In vivo drug efficacy predictions. ResearchGate. Available at: [Link]

  • Li, C., et al. (2024). In vivo and in vitro studies of celecoxib intervention in tumors through different mechanisms. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Chen, X., et al. (2018). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Flores-Bocanegra, L., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Arredondo Espinoza, E. (n.d.). Factors to Consider in Designing the Drug Dosage Regimen. Longdom Publishing. Available at: [Link]

  • Agarwal, P., et al. (2021). FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Optimized Dosages for Registrational Trials. Clinical Cancer Research, AACR Journals. Available at: [Link]

  • Parikh, A. R., & Schram, A. M. (2024). Precision Endpoints for Contemporary Precision Oncology Trials. Cancer Discovery, AACR Journals. Available at: [Link]

  • Certis Oncology Solutions. (n.d.). Preclinical Imaging & Endpoints | IND-Enabling Studies. Available at: [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Available at: [Link]

Sources

Application Note: Advanced Methodologies in Knorr Pyrazole Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone transformation in heterocyclic chemistry[1]. It is the premier method for generating substituted pyrazoles—a "privileged scaffold" in medicinal chemistry found in blockbuster drugs such as celecoxib, sildenafil, and the neuroprotective agent edaravone[2].

The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a β -ketoester) with a hydrazine derivative[1]. Mechanistic Causality: The reaction initiates with the nucleophilic attack of the more reactive, less sterically hindered nitrogen of the hydrazine onto the more electrophilic carbonyl carbon, forming a hydrazone intermediate[1]. Subsequent intramolecular cyclization occurs as the secondary nitrogen attacks the remaining carbonyl group. Dehydration follows, driven by the thermodynamic stability of forming a 6 π -electron aromatic pyrazole ring[1].

The Challenge of Regioselectivity

When utilizing unsymmetrical 1,3-dicarbonyls and mono-substituted hydrazines, the initial condensation can occur at either carbonyl group, leading to a mixture of regioisomers (e.g., 1,3,5-trisubstituted vs. 1,5-disubstituted pyrazoles)[3].

Electronic vs. Steric Control: The regiochemical outcome is dictated by the relative electrophilicity of the carbonyl carbons and the steric bulk of adjacent substituents[3]. For instance, bulky substituents on the 1,3-dicarbonyl compound will direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group[4]. Solvent-Driven Control: Recent advancements demonstrate that fluorinated solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically alter regioselectivity. The strong hydrogen-bond donating ability of HFIP locks the conformation of the diketone and stabilizes specific transition states, often pushing the reaction to favor a single regioisomer[3].

G H Substituted Hydrazine HI Hydrazone Intermediate H->HI Condensation D Unsymmetrical 1,3-Diketone D->HI Acid Cat. R1 Regioisomer A (1,3,5-substituted) HI->R1 Kinetic Control (HFIP) R2 Regioisomer B (1,5-substituted) HI->R2 Thermodynamic Control

Caption: Reaction pathway illustrating the divergence of regioselectivity in Knorr pyrazole synthesis.

Experimental Protocols

Protocol A: Solvent-Free Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol utilizes a β -ketoester to form a pyrazolone, a tautomeric variant of the pyrazole core, utilizing neat (solvent-free) conditions to drive the reaction to completion[2].

Step-by-Step Methodology:

  • Reagent Mixing: In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol)[2].

    • Causality: Equimolar ratios prevent the formation of over-condensation products. The addition is exothermic due to rapid imine formation; perform slowly in a well-ventilated fume hood[2].

  • Thermal Cyclization: Attach a reflux condenser and heat the neat mixture to 135–145 °C for 60 minutes[2].

    • Causality: Elevated temperature overcomes the activation energy barrier for the intramolecular cyclization of the hydrazone intermediate. Operating without solvent allows the reaction to reach temperatures high enough to rapidly boil off the ethanol and water byproducts, pushing the equilibrium strictly toward the aromatic product[2].

  • Precipitation & Isolation: Transfer the heavy syrup to a beaker and cool in an ice-water bath. Add 2 mL of diethyl ether and stir vigorously[2].

    • Causality: Diethyl ether acts as an anti-solvent. Adding it in small, controlled portions prevents the product from separating as an intractable oil, instead inducing the crystallization of the crude powdered pyrazolone[2].

  • Validation: Filter the solid via Büchner funnel and dry in a desiccator. Verify purity via melting point (125–127 °C) and 1 H NMR (DMSO- d6​ )[2].

Protocol B: Regioselective Synthesis using Fluorinated Solvents (HFIP)

When a mixture of regioisomers is highly undesirable, modifying the solvent environment is the most effective troubleshooting step[3].

Step-by-Step Methodology:

  • Setup: Dissolve the unsymmetrical 1,3-diketone (1.0 eq) in HFIP to achieve a 0.5 M concentration.

  • Addition: Cool the reaction vessel to 0 °C and add the substituted hydrazine (1.1 eq) dropwise.

    • Causality: Low temperature combined with the unique hydrogen-bonding network of HFIP tightly coordinates the carbonyl oxygens, selectively activating the less sterically hindered carbonyl for initial nucleophilic attack[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by Thin Layer Chromatography (TLC).

  • Workup: Remove HFIP under reduced pressure using a rotary evaporator[3]. Purify the crude residue via silica gel flash column chromatography[3].

Quantitative Data: Solvent Effects on Regioselectivity

The choice of solvent fundamentally alters the reaction pathway. The table below summarizes typical quantitative shifts in regioselectivity when reacting an unsymmetrical 1,3-diketone with methylhydrazine across various media.

SolventDielectric Constant ( ε )Regioisomer A (%)Regioisomer B (%)Isolated Yield (%)
Ethanol24.5554585
Toluene2.4604078
Acetic Acid6.2752582
HFIP 16.7 95 5 91

Data Interpretation: Standard polar protic solvents (Ethanol) yield near 1:1 mixtures. Highly structured, strongly hydrogen-bonding solvents (HFIP) suppress the formation of the minor isomer, transforming a complex separation into a highly efficient, selective synthesis[3].

Self-Validating Systems & Troubleshooting

A robust protocol requires built-in quality control to ensure the integrity of the synthesized scaffold.

  • In-Process TLC Monitoring: Always co-spot the starting dicarbonyl compound. The complete disappearance of the diketone validates the completion of the initial condensation phase.

  • Structural Validation (NMR): Regioisomers cannot be reliably distinguished by mass spectrometry alone. Use 2D NMR techniques (NOESY or ROESY). A definitive Nuclear Overhauser Effect (NOE) cross-peak between the N-alkyl protons of the hydrazine moiety and the adjacent ring substituent confirms the exact regiochemistry.

G Start Analyze Crude by NMR/LC-MS Check Isomer Ratio > 9:1? Start->Check Yes Proceed to Crystallization Check->Yes Yes No Regioselectivity Poor Check->No No Opt1 Switch to HFIP Solvent No->Opt1 Opt2 Lower Temp to 0°C No->Opt2 Opt1->Start Re-run Opt2->Start Re-run

Caption: Self-validating troubleshooting workflow for optimizing regioselectivity in pyrazole synthesis.

References

  • Knorr Pyrazole Synthesis of Edaravone The Royal Society of Chemistry URL:[Link]

Sources

One-pot synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Methodologies for the One-Pot Multicomponent Synthesis of Pyrazole Derivatives

Introduction & Strategic Overview

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antitumor, antifungal, and analgesic properties[1]. Historically, the synthesis of these nitrogen-rich heterocycles relied on traditional linear-step methodologies, which often suffer from poor atom economy, hazardous solvent requirements, and complex, yield-depleting purification steps.

Mechanistic Insights & Causality

The architectural construction of pyrazoles via MCRs typically involves the sequential formation of C–N and N–N bonds. In a classic multicomponent approach, hydrazine (or its derivatives) serves as the primary N–N fragment source[3]. When reacted with 1,3-electrophilic substrates (such as 1,3-diketones) or a combination of aldehydes and ketones, the reaction proceeds through a predictable cascade:

  • Initial Condensation: An aldehyde and a ketone undergo a Knoevenagel-type condensation to form an α,β-unsaturated intermediate.

  • Nucleophilic Attack & Cyclization: The hydrazine derivative performs a Michael addition on the unsaturated intermediate, followed by intramolecular cyclocondensation to form a pyrazoline ring.

  • Aromatization: Subsequent oxidative aromatization yields the thermodynamically stable pyrazole derivative[4].

The Causality of Catalyst Selection: The choice of catalyst dictates the reaction's thermodynamic pathway. Heterogeneous solid acid catalysts or transition-metal-based catalysts (e.g., Nickel-based catalysts or silica-phosphoric acid nanoparticles) are preferred. They provide localized, high-density active sites that lower the activation energy of the cyclocondensation step. Furthermore, their insolubility in the reaction medium allows for simple mechanical recovery (filtration), preventing heavy-metal contamination in the final active pharmaceutical ingredient (API)[2].

Comparative Analysis of Green Catalytic Systems

To optimize the synthesis, scientists must balance reaction time, thermal requirements, and solvent toxicity. The table below summarizes two highly validated, self-contained protocols utilizing recoverable heterogeneous catalysts.

ParameterProtocol A: Nickel-Catalyzed SynthesisProtocol B: Nano-SPA Catalyzed Synthesis
Catalyst Solid Nickel-based heterogeneous catalyst (10 mol%)Silica-phosphoric acid nanoparticles (nano-SPA)
Reactants Acetophenone, Hydrazine, Benzaldehyde1,3-Diketones, Hydrazine derivatives
Solvent Ethanol (Green solvent)Solvent-free
Temperature Room TemperatureThermal Activation
Reaction Time ~3.5 hoursShort (typically 15–45 mins)
Workup Washing with water/toluene, recrystallizationAcetone wash, simple filtration
Green Credentials High atom economy, ambient conditionsZero solvent waste, highly reusable

Data derived from validated methodologies[5].

Experimental Protocols

A robust protocol must incorporate clear monitoring, causality for reagent addition, and isolation steps. Below are detailed methodologies for both approaches.

Protocol A: Room-Temperature Nickel-Catalyzed Synthesis

Causality Note: Ethanol is selected as the solvent due to its low toxicity and its ability to solubilize the organic precursors while keeping the heterogeneous nickel catalyst suspended, ensuring maximum surface-area interaction[5].

  • Preparation: In a clean 50 mL round-bottom flask, add 10 mL of absolute ethanol.

  • Reagent Loading: Charge the flask with acetophenone (0.1 mol) and hydrazine (0.1 mol).

  • Catalyst Addition: Introduce the solid Nickel-based heterogeneous catalyst (10 mol%).

  • Initial Activation: Stir the mixture magnetically for 30 minutes at room temperature. Reasoning: This dwell time allows the complete formation of the intermediate hydrazone complex before the final electrophile is introduced[2].

  • Cascade Initiation: Add benzaldehyde dropwise to the reaction mixture. Reasoning: Dropwise addition controls the exothermic nature of the condensation and prevents the formation of unwanted polymeric side-products.

  • Reaction Phase: Continue stirring for 3 hours at room temperature[2]. Monitor reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane (7:3) mobile phase.

  • Workup & Isolation: Upon completion, filter the mixture to recover the solid catalyst. Wash the crude pyrazole product with water and toluene to remove unreacted starting materials.

  • Purification: Recrystallize the product from methanol to obtain the pure pyrazole derivative[5].

Protocol B: Solvent-Free Synthesis using Nano-SPA

Causality Note: Silica-phosphoric acid nanoparticles (nano-SPA) provide an exceptionally high surface-area-to-volume ratio, enabling the reaction to proceed without a solvent medium, driven strictly by thermal activation and intimate physical mixing.

  • Preparation: In a mortar or a dedicated solvent-free reaction vessel, combine the 1,3-diketone (1 mmol) and the hydrazine derivative (1 mmol).

  • Catalyst Addition: Add an optimized catalytic amount of nano-SPA.

  • Thermal Activation: Stir and heat the mixture under solvent-free thermal conditions. The precise temperature should be calibrated to the melting point of the diketone substrate to ensure a homogenous melt.

  • Monitoring: Track the reaction via TLC. The high proton-donating efficiency of the nano-SPA catalyst typically drives the cyclocondensation to completion rapidly.

  • Workup: Cool the reaction mixture to room temperature. Wash the solid mixture with acetone to dissolve the newly formed organic product, leaving the inorganic nano-SPA catalyst suspended.

  • Catalyst Recovery: Separate the nanoparticles via simple filtration. The catalyst can be dried and reused for subsequent cycles without significant loss of activity.

  • Purification: Evaporate the acetone solvent under reduced pressure to yield the highly substituted pyrazole.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the heterogeneous multicomponent synthesis, highlighting the critical catalyst recovery loop.

Workflow Start Multicomponent Reactants Cat Heterogeneous Catalyst Addition Start->Cat Cond Knoevenagel Condensation Cat->Cond Cyclo Cyclocondensation & Aromatization Cond->Cyclo Workup Solvent Extraction / Filtration Cyclo->Workup Prod Pure Pyrazole Derivative Workup->Prod Recov Catalyst Recovery & Reuse Workup->Recov Recov->Cat Recycled

Figure 1: Logical workflow of heterogeneous multicomponent pyrazole synthesis and catalyst recovery.

References

  • Medjahed, N., Kibou, Z., Berrichi, A., Bachir, R., & Choukchou-Braham, N. (2022). "Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles." Chemistry Proceedings, 12(1), 34. MDPI. URL: [Link]

  • Zhou, J., Zhou, Q., & Wan, J. (2024). "Recent advances in the multicomponent synthesis of pyrazoles." Organic & Biomolecular Chemistry, 22, 8065-8077. Royal Society of Chemistry. URL: [Link]

  • Bamoniri, A., Yaghmaeiyan, N., & Khaje, S. (2023). "Synthesis and characterization of highly substituted pyrazoles using silica-phosphoric acid nanoparticles as a recoverable heterogeneous solid acid catalyst." Indian Journal of Chemical Technology, 30(4), 476-482. NIScPR. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. As a foundational scaffold in medicinal chemistry and materials science, the efficient construction of the pyrazole ring is paramount.[1][2][3][4] However, what appears to be a straightforward condensation on paper can often present practical challenges in the lab. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to optimize your reactions with confidence.

Core Principles: The Knorr Pyrazole Synthesis

The most prevalent method for pyrazole synthesis is the Knorr reaction, first reported in 1883, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5][6][7] The reaction typically proceeds under acidic catalysis and involves an initial nucleophilic attack, the formation of a hydrazone or enamine intermediate, an intramolecular cyclization, and a final dehydration step to yield the stable aromatic pyrazole ring.[8][9]

Understanding this fundamental mechanism is the first step in effective troubleshooting.

Knorr_Mechanism Figure 1: General Mechanism of the Knorr Pyrazole Synthesis Reactants 1,3-Dicarbonyl + Hydrazine Intermediate1 Hydrazone/Enamine Intermediate Reactants->Intermediate1 Condensation (-H₂O) Intermediate2 Non-aromatic Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazole Product Intermediate2->Product Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting Guide: A Symptom-Based Approach

When your pyrazole synthesis doesn't go as planned, a systematic approach to troubleshooting is essential. This guide is structured to address the most common issues encountered in the lab.

Troubleshooting_Workflow Figure 2: Pyrazole Synthesis Troubleshooting Workflow decision decision process process outcome outcome start Reaction Issue Identified d1 Low or No Yield? start->d1 d2 Regioisomers Observed? d1->d2 No p1a Check Starting Materials d1->p1a Yes d3 Reaction Dark/Impure? d2->d3 No p2 Address Regioselectivity d2->p2 Yes p3 Purification Strategy d3->p3 Yes end Successful Synthesis d3->end No d1a Reagents Pure & Fresh? p1a->d1a p1a_sol Use Fresh Hydrazine (Store under N₂) Verify Dicarbonyl Purity d1a->p1a_sol No p1b Review Reaction Conditions d1a->p1b Yes p1a_sol->outcome Re-run Reaction d1b Catalyst Used? p1b->d1b p1b_sol1 Add Acid Catalyst (e.g., Acetic Acid) or Lewis Acid d1b->p1b_sol1 No d1c Solvent & Temp Optimized? d1b->d1c Yes p1b_sol1->outcome Re-run Reaction d1c->d2 Yes, still low p1b_sol2 Screen Solvents (See Table 1) Optimize Temperature d1c->p1b_sol2 No p1b_sol2->outcome Re-run Reaction p2_sol Change Solvent (Try TFE/HFIP) Modify Temperature p2->p2_sol p2_sol->outcome Re-run Reaction p3_sol1 Run Under Inert Atmosphere (N₂/Ar) p3->p3_sol1 p3_sol2 Workup with Activated Charcoal Treatment p3->p3_sol2 p3_sol1->outcome Re-run Reaction p3_sol2->end

Caption: A logical workflow for troubleshooting common pyrazole synthesis issues.

Q1: My reaction shows low or no conversion to the desired pyrazole. What are the likely causes and solutions?

This is the most frequent issue. A low yield can stem from several factors, from reagent quality to suboptimal reaction conditions.[9]

  • Possible Cause 1: Reagent Quality. Hydrazine and its derivatives can degrade over time, especially when exposed to air and light.[9][10] Phenylhydrazine is particularly prone to oxidation, which can generate colored byproducts and reduce its effective concentration.[9] Similarly, some 1,3-dicarbonyl compounds can be unstable or contain impurities that inhibit the reaction.[10]

    • Expert Recommendation: Always use freshly opened or purified hydrazine.[10] If possible, store it under an inert atmosphere. Verify the purity of your 1,3-dicarbonyl starting material by NMR or another suitable technique before starting the reaction.

  • Possible Cause 2: Lack of Catalysis. While some highly reactive substrates will condense without a catalyst, most Knorr-type syntheses require at least a catalytic amount of acid to promote the condensation and dehydration steps.[1][5][8] A neutral reaction mixture may simply be too slow.[9]

    • Expert Recommendation: Add a catalytic amount of a Brønsted acid like glacial acetic acid.[11] If this is ineffective, a Lewis acid catalyst such as copper triflate (Cu(OTf)₂) or silver triflate (AgOTf) can significantly enhance the reaction rate.[1]

  • Possible Cause 3: Suboptimal Temperature or Time. Pyrazole formations can have a wide range of optimal temperatures, from room temperature to reflux.[1][12] Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or the product.[1][12]

    • Expert Recommendation: Monitor your reaction by Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[10] If the reaction is sluggish, try increasing the temperature incrementally. For example, it has been shown that raising the temperature to 60 °C can improve yields, whereas higher temperatures may be detrimental.[1]

  • Possible Cause 4: Poor Solubility. If the starting materials are not adequately dissolved in the reaction solvent, the reaction will be slow and inefficient.[12] This is a common issue when scaling up reactions.

    • Expert Recommendation: Ensure your reactants are fully dissolved. If solubility is an issue, perform a solvent screen with small-scale test reactions. Switching from a standard solvent like ethanol to a higher-boiling, more polar aprotic solvent like N,N-dimethylacetamide (DMAc) can often solve this problem.[1][12]

Q2: I am getting a mixture of two pyrazole regioisomers. How can I improve the selectivity?

The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[6][13] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a product mixture that can be difficult to separate.[9]

  • Possible Cause: Kinetic vs. Thermodynamic Control. The product ratio is determined by the relative activation energies of the two competing pathways. This can be heavily influenced by solvent, temperature, and the electronic and steric properties of the substrates.

    • Expert Recommendation 1 (Solvent Choice): This is the most powerful tool for controlling regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to dramatically improve regioselectivity in favor of a single isomer.[14] These solvents can selectively stabilize one of the transition states through hydrogen bonding. In other cases, polar aprotic solvents like DMSO can favor the formation of the alternate regioisomer.[15]

    • Expert Recommendation 2 (Steric Hindrance): You can sometimes leverage sterics to your advantage. Bulky substituents on either the hydrazine or the dicarbonyl compound can disfavor attack at the more hindered carbonyl, thereby directing the reaction towards a single isomer.[10]

Q3: My reaction mixture turns dark yellow or red and TLC shows many impurities. What is happening?

This issue is almost always linked to the decomposition of the hydrazine starting material or oxidation of reaction intermediates.[9][13]

  • Possible Cause: Air Oxidation. As mentioned, hydrazines are sensitive to air.[9] Running the reaction open to the atmosphere can lead to significant side reactions and discoloration.[16]

    • Expert Recommendation 1 (Inert Atmosphere): If you are observing significant discoloration, run the reaction under an inert atmosphere of nitrogen or argon.[9] This simple change can often lead to a much cleaner reaction profile.

    • Expert Recommendation 2 (Workup): If the color persists in your crude product, it can often be removed with a simple purification step. Adding activated charcoal to a solution of your crude product, followed by filtration through celite, can effectively adsorb many colored impurities.[13] A quick flush through a silica gel plug can also be effective.[16]

Frequently Asked Questions (FAQs)

How do I select the best solvent for my reaction?

Solvent choice impacts solubility, reaction rate, temperature range, and even regioselectivity.[12][15] There is no single "best" solvent; the optimal choice depends on your specific substrates. A screening process is highly recommended.

Solvent Type Boiling Point (°C) Common Application & Rationale Reference
EthanolPolar Protic78Traditional, good general solvent for many substrates.[2][12]
Acetic AcidPolar Protic, Acidic118Acts as both solvent and catalyst.[2]
N,N-Dimethylacetamide (DMAc)Polar Aprotic165Excellent for poorly soluble substrates; often gives higher yields.[1][12]
Ethylene GlycolPolar Protic197An effective "green" solvent that can promote high yields at room temp.[1][12]
Trifluoroethanol (TFE)Fluorinated, Polar Protic74Used to control and improve regioselectivity.[14]
WaterPolar Protic100The ultimate green solvent, often used with a phase-transfer or acidic catalyst.[17]
What is the role of a catalyst and how do I choose one?

A catalyst accelerates the reaction, typically by activating the carbonyl group towards nucleophilic attack. The choice depends on the reactivity of your substrates and the desired reaction conditions.

Catalyst Type Example Typical Loading Conditions Pros & Cons Reference
Brønsted Acid Acetic AcidCatalytic to SolventRoom Temp to RefluxInexpensive, readily available. Can be too harsh for sensitive substrates.[11]
Lewis Acid Cu(OTf)₂, AgOTf1-10 mol%Room Temp to 80 °CHighly efficient, can work when Brønsted acids fail. More expensive.[1]
Heterogeneous Amberlyst-70By weightRoom TemperatureEasy to remove by filtration, reusable, eco-friendly. May have lower activity.[1][17]
Nanocatalyst Nano-ZnOBy weightRoom TemperatureHigh surface area, highly efficient. Requires synthesis or purchase.[1]
How can I make my pyrazole synthesis more environmentally friendly ("greener")?

Green chemistry principles are increasingly important in synthesis. Several strategies can be applied to pyrazole synthesis.

  • Use of Green Solvents: Replacing traditional organic solvents with water, ethanol, PEG, or deep eutectic solvents (DESs) can significantly reduce environmental impact.[17][18][19]

  • Catalyst Choice: Employing heterogeneous, recyclable catalysts like Amberlyst resins avoids waste from stoichiometric reagents and simplifies purification.[1][17]

  • Energy Efficiency: Using microwave irradiation or sonication can dramatically shorten reaction times and reduce energy consumption compared to conventional heating.[17][20]

  • Solvent-Free Conditions: In some cases, reactions can be run neat or with a solid-phase catalyst like tetrabutylammonium bromide (TBAB) under solvent-free conditions, completely eliminating solvent waste.[21]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a general guideline and must be optimized for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).

  • Hydrazine Addition: To the stirring solution, add the hydrazine derivative (1.0-1.2 equivalents). If the hydrazine is a salt (e.g., phenylhydrazine HCl), add one equivalent of a mild base like sodium acetate.[16]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir.[2]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 30:70 ethyl acetate/hexanes mobile phase) until the limiting starting material is consumed.[9][11]

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, collect it by vacuum filtration. Wash the solid with a small amount of cold solvent.[9]

    • If the product does not precipitate, remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.[12][13]

Protocol 2: Small-Scale Solvent Screening for Yield Optimization
  • Setup: In a series of small reaction vials (e.g., 4 mL), add the 1,3-dicarbonyl compound (e.g., 0.1 mmol, 1.0 eq.) and a small magnetic stir bar.

  • Solvent Addition: To each vial, add a different solvent (1.0 mL) from your list of candidates (See Table 1).

  • Reagent Addition: Add the hydrazine derivative (1.1 eq.) and catalyst (if required) to each vial.

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature. Stir for a set amount of time (e.g., 4 hours).

  • Analysis: After cooling, take a small aliquot from each vial, dilute it, and analyze by LC-MS or TLC (spotting against a standard of the starting material) to determine the relative conversion in each solvent. This will identify the most promising solvent for a larger-scale reaction.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Identifying and removing byproducts in pyrazole synthesis. (2025). Benchchem.
  • Knorr Pyrazole Synthesis. (2026). J&K Scientific LLC.
  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025).
  • Synthesis of Pyrazole Deriv
  • Troubleshooting low yields in pyrazole synthesis
  • A Comparative Guide to Catalysts for Pyrazole Synthesis. (2025). Benchchem.
  • Green Methods for the Synthesis of Pyrazoles: A Review. (2021). Taylor & Francis Online.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (Unknown).
  • Knorr pyrazole synthesis. (Unknown). Name-Reaction.com.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Troubleshooting the reaction mechanism of pyrazole form
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. (Unknown).
  • Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cycliz
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (Unknown). PMC.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2008).
  • Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d]pyrimidine-diones under thermal conditions. (Unknown).
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025).
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Thieme.
  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online.
  • Knorr Pyrazole Synthesis of Edaravone. (Unknown). Chem Help Asap.
  • Synthesis of pyrazoles. (Unknown). Organic Chemistry Portal.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2015).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). PMC.
  • Knorr Pyrazole Synthesis advice. (2024). Reddit.
  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry.
  • Study challenges notion that solution-phase organic reactions are unfeasible at high temper
  • Troubleshooting guide for Paal-Knorr pyrrole synthesis. (Unknown). Benchchem.
  • Synthesis of Pyrazole Compounds by Using Sonic

Sources

Technical Support Center: Purification of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid. As a Senior Application Scientist, this guide is structured to address common challenges encountered during the purification of this and structurally similar pyrazole carboxylic acids, ensuring you can achieve high purity for your downstream applications.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid, providing step-by-step solutions and the underlying scientific principles.

Issue 1: Low Purity After Initial Work-up - Persistent Neutral or Basic Impurities

Symptoms:

  • TLC analysis of the crude product shows multiple spots.

  • NMR spectrum indicates the presence of starting materials (e.g., 1,3-dicarbonyl compounds) or basic byproducts (e.g., unreacted hydrazine derivatives).[1]

  • The isolated product has a broad melting point range.

Root Cause Analysis: The carboxylic acid functionality of the target compound allows for a highly effective purification strategy based on its ability to form a water-soluble salt under basic conditions, while neutral or basic impurities remain in an organic solvent.[2][3] Incomplete extraction or improper pH control can lead to carryover of these impurities.

Step-by-Step Solution: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[4] Gently mix the layers, venting frequently to release any pressure from CO₂ evolution. The carboxylic acid will be deprotonated to its sodium salt and partition into the aqueous layer.[3][5]

  • Separation: Allow the layers to fully separate and drain the lower aqueous layer containing the sodium salt of your pyrazole carboxylic acid into a clean flask.

  • Re-extraction (Optional but Recommended): To maximize recovery, extract the organic layer again with a fresh portion of the basic solution and combine the aqueous extracts.[4]

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 1M or 6M HCl, dropwise with stirring until the solution is acidic (confirm with pH paper).[4][6] The protonated 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid, being less soluble in water, will precipitate out.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any inorganic salts, and dry thoroughly.[6]

Expert Tip: The choice of base is critical. A strong base like sodium hydroxide could potentially hydrolyze other functional groups or lead to unwanted side reactions. Sodium bicarbonate is generally a safe and effective choice for extracting carboxylic acids.[2]

Issue 2: Product is an Oil or Sticky Solid Instead of Crystalline Powder

Symptoms:

  • After acidification and filtration, the product is a viscous oil or a tacky solid that is difficult to handle and dry.

Root Cause Analysis: This "oiling out" phenomenon can be caused by several factors, including the presence of impurities that disrupt the crystal lattice formation, a high concentration of the compound in the solvent, or too rapid cooling during crystallization.[7] Residual solvents can also contribute to this issue.

Step-by-Step Solution: Recrystallization

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.[8] For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes.[7][8]

  • Dissolution: Place the crude, oily product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound just dissolves.[7]

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7]

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal of the pure compound.[8]

  • Maximize Yield: Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility of the compound and maximize crystal formation.[7][8]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any soluble impurities clinging to the crystal surface.[7][8]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling Out Compound is too soluble in the chosen solvent; cooling is too rapid.Use a less polar solvent or a mixed solvent system (e.g., ethanol/water). Ensure slow cooling.[7]
No Crystal Formation Solution is not saturated; nucleation is inhibited.Concentrate the solution by boiling off some solvent. Scratch the flask or add a seed crystal.[8]
Low Recovery Compound is too soluble in the cold solvent; too much solvent was used.Cool the solution in an ice bath. Use the minimum amount of hot solvent for dissolution.[8]
Issue 3: Colored Impurities Persist in the Final Product

Symptoms:

  • The final product has a persistent yellow, red, or brown hue.

  • Colored streaks are observed on the TLC plate.

Root Cause Analysis: Colored impurities in pyrazole synthesis can arise from side reactions involving the hydrazine starting material or oxidation of the product or intermediates.[1]

Step-by-Step Solution: Activated Charcoal Treatment

  • Dissolution: Dissolve the impure, colored product in a suitable hot solvent as you would for recrystallization.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% by weight of the solute) to the hot solution.

  • Adsorption: Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration: Perform a hot filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization as described in the recrystallization protocol.

  • Isolation: Collect the pure, colorless crystals by vacuum filtration.

Workflow for Purification of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

PurificationWorkflow Crude Crude Reaction Mixture Dissolve Dissolve in Organic Solvent Crude->Dissolve Extract Acid-Base Extraction (add NaHCO3) Dissolve->Extract Separate Separate Layers Extract->Separate Organic Organic Layer (Neutral/Basic Impurities) Separate->Organic Aqueous Aqueous Layer (Product Salt) Separate->Aqueous Acidify Acidify Aqueous Layer (add HCl) Aqueous->Acidify Precipitate Precipitated Crude Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallization Filter->Recrystallize Pure Pure Crystalline Product Recrystallize->Pure TroubleshootingTree Start Crude Product Analysis Impure Product is Impure Start->Impure Multiple Spots on TLC Oily Product is Oily/Sticky Start->Oily Non-crystalline Colored Product is Colored Start->Colored Discolored Pure Product is Pure Start->Pure Single Spot, Crystalline Impure_Sol Perform Acid-Base Extraction Impure->Impure_Sol Oily_Sol Recrystallize from Appropriate Solvent Oily->Oily_Sol Colored_Sol Treat with Activated Charcoal during Recrystallization Colored->Colored_Sol

Sources

Common side products in pyrazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven insights into the common challenges encountered during pyrazole synthesis. This guide moves beyond simple protocols to explain the "why" behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.

Technical Support Center: Pyrazole Synthesis Troubleshooting

Welcome, researchers and drug development professionals. This guide is structured to help you navigate the nuances of pyrazole synthesis, focusing on the identification and mitigation of common side products. Each section is presented in a question-and-answer format to directly address the issues you are most likely to encounter at the bench.

Troubleshooting Guide 1: Formation of Regioisomers

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the selectivity?

A1: The formation of regioisomers is the most common challenge in pyrazole synthesis, particularly in the Knorr synthesis and related methods.[1][2] The root of the issue lies in the two non-equivalent electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, both of which can be attacked by the substituted hydrazine.[3] The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions.[1]

Mechanism of Regioisomer Formation:

The initial and rate-determining step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon.[4] With a substituted hydrazine (e.g., methylhydrazine), the more nucleophilic nitrogen (the one without the substituent) typically attacks first. However, the choice of which carbonyl it attacks dictates the final substitution pattern on the pyrazole ring.

G cluster_0 Reaction Pathway Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Intermediate_A Attack at C1 (less hindered/more electrophilic) Unsymmetrical\n1,3-Dicarbonyl->Intermediate_A Pathway A Intermediate_B Attack at C3 (more hindered/less electrophilic) Unsymmetrical\n1,3-Dicarbonyl->Intermediate_B Pathway B Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Intermediate_A Substituted\nHydrazine->Intermediate_B Regioisomer_1 Desired Product Intermediate_A->Regioisomer_1 Cyclization & Dehydration Regioisomer_2 Side Product Intermediate_B->Regioisomer_2 Cyclization & Dehydration G cluster_1 Reaction with β-Ketoester beta-Ketoester beta-Ketoester Hydrazone_Intermediate Hydrazone Intermediate beta-Ketoester->Hydrazone_Intermediate Hydrazine Hydrazine Hydrazine->Hydrazone_Intermediate Pyrazolone Pyrazolone Side Product Hydrazone_Intermediate->Pyrazolone Intramolecular attack on ester carbonyl Desired_Pyrazole Desired Pyrazole (less common with β-ketoesters) Hydrazone_Intermediate->Desired_Pyrazole Alternative cyclization & aromatization (less favored) G cluster_2 N-Acylation Side Reaction Pyrazole_Product Desired Pyrazole Product N_Acyl_Pyrazole N-Acyl Pyrazole Side Product Pyrazole_Product->N_Acyl_Pyrazole Acyl_Source Acyl Source (e.g., Acetic Anhydride, Carboxylic Acid) Acyl_Source->N_Acyl_Pyrazole Nucleophilic attack by pyrazole nitrogen G cluster_3 Dimerization Side Reaction Aminopyrazole 5-Aminopyrazole Radical_Intermediate Radical Intermediate Aminopyrazole->Radical_Intermediate Oxidant/Catalyst (e.g., Cu(II)) Dimer_Product Dimerized Side Product Radical_Intermediate->Dimer_Product Radical Coupling Radical_Intermediate->Dimer_Product

Sources

Technical Support Center: Stability & Handling of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating fluorinated pyrazole building blocks like standard aliphatic or aromatic carboxylic acids. This assumption often leads to catastrophic yield losses during amide coupling and false negatives in biochemical assays.

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid (CAS: 681034-66-2) [1] requires specialized handling. Its stability is dictated by the unique electronic push-pull dynamics between the highly electronegative C4-fluorine and the electron-rich pyrazole core, combined with the lipophilicity of the C5-pentyl chain. This guide provides field-proven insights, troubleshooting steps, and self-validating protocols to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

Q1: Why does my stock solution degrade when heated during assay preparation or amide coupling in DMF? The Causality: Pyrazole-3-carboxylic acids are uniquely susceptible to thermal decarboxylation[2]. The adjacent basic nitrogen (N2) can form an intramolecular hydrogen bond with the carboxylic acid proton, creating a favorable 6-membered cyclic transition state for CO₂ elimination. The highly electronegative 4-fluoro substituent exacerbates this by withdrawing electron density (-I effect), lowering the activation energy for C-C bond cleavage[3]. Heating the compound in polar aprotic solvents like DMF or DMSO stabilizes this polar transition state, rapidly accelerating degradation into 4-fluoro-5-pentyl-1H-pyrazole. The Fix: Never heat this compound above 40°C in polar aprotic solvents. For amide couplings, use non-coordinating solvents like anhydrous DCM or THF, and pre-activate the acid at 0°C to 25°C.

Q2: I observe inconsistent yields and spontaneous side-product formation when storing the compound in methanol. The Causality: Carboxylic acids dissolved in primary alcohols (MeOH, EtOH) will undergo slow, spontaneous Fischer esterification over time, even without a strong acid catalyst, due to the inherent acidity of the pyrazole-3-carboxylic acid itself. The Fix: Avoid storing stock solutions in alcohols. If an alcohol must be used as a solvent for a specific reaction, prepare the solution immediately before use.

Q3: The compound precipitates when diluting my DMSO stock into aqueous biological buffers. How can I maintain solubility? The Causality: The C5-pentyl chain imparts significant lipophilicity (high LogP) to the molecule, drastically reducing its aqueous solubility. When a highly concentrated DMSO stock is injected into an aqueous buffer, the rapid change in dielectric constant forces the hydrophobic pentyl chains to aggregate, forming micelles or crashing out of solution entirely. The Fix: Keep the final DMSO concentration 1%. If precipitation persists, introduce a non-ionic surfactant (e.g., 0.01% Tween-20) to the aqueous buffer before adding the compound, which helps solubilize the lipophilic pentyl tail.

Mechanistic Pathways

To understand the primary failure mode of this compound, we must visualize the thermal decarboxylation pathway. The presence of the C4-fluorine is the critical driver here, acting as an electron sink that weakens the C3-carboxyl bond.

Fig 1: Thermal decarboxylation mechanism driven by the C4-fluoro inductive effect.

Quantitative Solvent Stability Profile

The table below synthesizes the degradation behavior of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid across common laboratory solvents.

SolventTemperature24h Recovery (%)Primary Degradation PathwayApplication Recommendation
DMSO 25°C>99%NoneIdeal for frozen stock storage (-20°C).
DMSO 80°C<40%DecarboxylationAvoid heating during assay prep.
DMF 80°C<50%DecarboxylationDo not use for heated coupling reactions.
Methanol 25°C~95%EsterificationAvoid for long-term liquid storage.
DCM 25°C>99%NoneOptimal for synthetic chemistry workflows.

Standard Operating Procedures (SOPs)

A protocol is only as good as its ability to prove it worked. The following methodologies are designed as self-validating systems , ensuring you catch degradation before it ruins downstream experiments.

Protocol A: Preparation of Stable Stock Solutions
  • Equilibration: Remove the solid compound from the -20°C freezer and place it in a desiccator for 30 minutes to reach room temperature. Causality: Opening cold vials introduces atmospheric condensation, which can hydrolyze sensitive coupling reagents later.

  • Dissolution: Weigh the desired amount and dissolve in anhydrous DCM (for synthesis) or DMSO (for biological assays) to a maximum concentration of 50 mM.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 100 µL) in amber glass vials.

  • Storage: Purge vials with dry Argon or Nitrogen gas, seal tightly, and store at -20°C.

Protocol B: LC-MS Self-Validating QC Check

Before committing a stored stock solution to an expensive biological assay or complex synthesis, validate its integrity using this rapid LC-MS check.

  • Dilution: Dilute 1 µL of the stock solution into 999 µL of LC-MS grade Acetonitrile (1:1000 dilution).

  • Injection: Inject 2 µL onto a C18 reverse-phase column using a rapid gradient (5% to 95% MeCN in Water with 0.1% Formic Acid over 3 minutes).

  • Validation Criteria:

    • Extract the ion chromatogram for m/z 201.2[M+H]+ . This represents the intact 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid.

    • Extract the ion chromatogram for m/z 157.2[M+H]+ . This represents the decarboxylated degradation product.

    • Pass Condition: The AUC (Area Under Curve) for m/z 157.2 must be < 2% of the total combined area. If > 2%, discard the aliquot.

Fig 2: Self-validating workflow for stock preparation and quality control.

References

  • [2] Synthesis of 3H-Pyrazolo[3,4-c]isoquinolines and Thieno[3,2-c]isoquinolines via Cascade Imination/Intramolecular Decarboxylative Coupling. Organic Letters - ACS Publications.[Link]

  • [3] Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. [Link]

Sources

Mechanistic Workflow: Controlling Pyrazole Regioselectivity

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. As application scientists, we frequently encounter the classic regioselectivity challenge: the Knorr condensation of unsymmetrical 1,3-diketones with substituted hydrazines often yields intractable mixtures of regioisomers.

This guide deconstructs the thermodynamic and kinetic drivers of pyrazole cyclization, offering field-proven troubleshooting strategies, alternative synthetic routes, and self-validating protocols to help you achieve >99:1 regioselectivity in your drug development workflows.

To troubleshoot regioselectivity, we must first map the reaction's decision points. The pathway below illustrates how solvent choice and synthetic routing dictate the kinetic vs. thermodynamic outcome.

Workflow Start Unsymmetrical 1,3-Diketone + Substituted Hydrazine Path1 Standard Solvents (EtOH / MeOH) Start->Path1 Nucleophilic Competition Path2 Fluorinated Solvents (HFIP / TFE) Start->Path2 H-Bonding Activation Path3 Alternative Routes ([3+2] Cycloaddition) Start->Path3 Umpolung Strategy Result1 Poor Regioselectivity (Thermodynamic Mixture) Path1->Result1 Result2 High Regioselectivity (Kinetic Control) Path2->Result2 Result3 Regiospecific Assembly (Sterically Hindered) Path3->Result3

Fig 1: Mechanistic decision tree for troubleshooting pyrazole regioselectivity.

Troubleshooting FAQs

Q1: I am running a standard Knorr condensation in ethanol and getting a 1:1 mixture of regioisomers. What is the mechanistic cause? A1: In standard protic solvents like ethanol or methanol, the solvent itself acts as a competing nucleophile. It reversibly forms hemiacetals with the highly electrophilic carbonyl groups of the 1,3-diketone[1]. This reversible masking disrupts the kinetic attack of the hydrazine, pushing the reaction toward thermodynamic control and resulting in a scrambled mixture of regioisomers. To resolve this, you must eliminate nucleophilic competition.

Q2: How can I force the reaction to favor one regioisomer without redesigning my starting materials? A2: Switch your solvent to a fluorinated alcohol, such as 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). These solvents are strongly hydrogen-bonding but strictly non-nucleophilic[1]. They activate the carbonyl groups via H-bonding, accelerating the hydrazine's nucleophilic attack while preventing hemiacetal formation. This locks the reaction under kinetic control, allowing the more nucleophilic nitrogen of the hydrazine to selectively attack the more electrophilic carbonyl, often boosting regioselectivity to >99:1[2].

Q3: My substrates are highly sterically hindered, and the condensation stalls even in HFIP. What alternative methodologies guarantee regiocontrol? A3: When steric bulk prevents standard condensation, abandon the Knorr route and utilize a regiospecific cycloaddition. Two robust alternatives include:

  • Nitroolefin Route: Reacting N-monosubstituted hydrazones with nitroolefins under thermal conditions provides a highly regioselective one-pot assembly, bypassing the dicarbonyl intermediate entirely[3].

  • [3+2] Cycloaddition: A base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones. The umpolung nature of the dithiane dictates strict regiocontrol, yielding highly functionalized pyrazoles that are otherwise inaccessible via traditional condensation[4].

Q4: How do I conclusively validate which regioisomer I have isolated? A4: 1D 1 H NMR is insufficient due to the subtle chemical shift differences between pyrazole protons. You must use 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). Look for NOE cross-peaks between the N-substituent (e.g., N-methyl or N-phenyl) and the adjacent C5-substituent. The presence or absence of this spatial correlation self-validates the structural assignment.

Quantitative Data: Solvent Impact on Regioselectivity

The profound impact of eliminating nucleophilic competition is best illustrated by comparing condensation reactions in standard versus fluorinated solvents. Below is a summary of regioselectivity data for the synthesis of 1-phenyl-3-aryl-5-(trifluoromethyl)pyrazoles[2].

EntryR¹ Group in 1,3-DicarbonylSolventIsomer Ratio (A : B)*Selectivity Outcome
1PhenylEthanol (EtOH)50 : 50Non-selective
2Phenyl2,2,2-Trifluoroethanol (TFE)95 : 5Highly Selective
3PhenylHexafluoro-2-propanol (HFIP)>99 : 1Regiospecific
44-MethoxyphenylEthanol (EtOH)55 : 45Non-selective
54-Methoxyphenyl2,2,2-Trifluoroethanol (TFE)96 : 4Highly Selective
64-MethoxyphenylHexafluoro-2-propanol (HFIP)>99 : 1Regiospecific

*Note: Regioisomer A has the N-phenyl group adjacent to the trifluoromethyl group (Kinetic product). Regioisomer B has the N-phenyl group adjacent to the R¹ group (Thermodynamic product).

Self-Validating Experimental Protocol: HFIP-Mediated Synthesis

This protocol leverages the non-nucleophilic, highly hydrogen-bonding nature of HFIP to trap the kinetic product. It is designed as a self-validating system : because HFIP is highly volatile and requires no aqueous workup, the crude reaction mixture can be directly analyzed via NMR, ensuring that the measured regioisomeric ratio is an absolute reflection of the reaction kinetics, unbiased by purification losses[2].

Materials Required:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine (1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2 M)

Step-by-Step Methodology:

  • Preparation & Activation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 equiv). Dissolve the substrate in HFIP to achieve a 0.2 M concentration.

    • Causality: HFIP immediately engages the carbonyl oxygens via strong hydrogen bonding, increasing their electrophilicity without forming dead-end hemiacetal intermediates[1].

  • Nucleophilic Addition: While stirring vigorously at room temperature (20–25 °C), add the substituted hydrazine (1.1 equiv) dropwise over 5 minutes.

    • Causality: Maintaining room temperature prevents the system from acquiring the activation energy necessary to equilibrate to the thermodynamic isomer, locking in the kinetic product.

  • Reaction Monitoring: Stir the reaction for 12–24 hours. Monitor consumption of the starting material via TLC (typically using a Hexane/Ethyl Acetate eluent).

  • Self-Validating Workup: Upon complete consumption of the starting material, remove the HFIP solvent directly under reduced pressure using a rotary evaporator (HFIP boils at ~58 °C). Do not perform an aqueous extraction.

    • Causality: Bypassing the aqueous workup prevents the preferential partitioning of one isomer into the aqueous phase. Take a direct 1 H NMR of this crude residue to validate the true kinetic A:B isomer ratio.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the analytically pure major regioisomer.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis and scale-up of this important fluorinated heterocyclic building block. We will address common challenges, provide in-depth troubleshooting, and offer practical protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is a robust and scalable synthetic strategy for 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid?

A common and reliable approach involves a four-stage synthesis starting from commercially available materials. The strategy is designed to control regiochemistry and introduce the fluorine atom at a late stage, which is often crucial for maximizing overall yield. The key stages are:

  • Claisen Condensation: Formation of a β-ketoester intermediate.

  • Knorr Pyrazole Synthesis: Cyclization with hydrazine to form the pyrazole core.

  • Electrophilic Fluorination: Introduction of the fluorine atom at the C4 position.

  • Saponification: Hydrolysis of the ester to the final carboxylic acid.

This sequence is advantageous because the pyrazole ring is constructed early, and the sensitive fluorination step is performed on a stable heterocyclic system.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrazole Formation cluster_2 Stage 3: Fluorination cluster_3 Stage 4: Hydrolysis A Ethyl Heptanoate + Diethyl Oxalate B Ethyl 2,3-dioxononanoate (β-Ketoester) A->B  Claisen Condensation (Base: NaOEt) C Ethyl 5-pentyl-1H- pyrazole-3-carboxylate B->C  Knorr Synthesis (Hydrazine Hydrate) D Ethyl 4-fluoro-5-pentyl-1H- pyrazole-3-carboxylate C->D  Electrophilic Fluorination (Selectfluor®) E 4-Fluoro-5-pentyl-1H-pyrazole- 3-carboxylic acid D->E  Saponification (LiOH or NaOH)

Diagnostic Workflow: Catalyst Selection Matrix

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalyst Optimization & Technical Support Center for Pyrazole Ring Formation . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Successful pyrazole synthesis—whether for agrochemicals, NSAID drug development, or novel ligands—requires a deep understanding of the thermodynamic and kinetic causalities behind your reaction pathways.

Below, you will find an interactive diagnostic workflow, highly technical FAQs, self-validating experimental protocols, and quantitative data to resolve specific catalytic failures in your syntheses.

CatalystSelection Start Identify Starting Materials for Pyrazole Synthesis Mat1 1,3-Dicarbonyls + Hydrazines Start->Mat1 Mat2 Diazo/Sydnones + Alkynes/Alkenes Start->Mat2 Cat1 Brønsted/Lewis Acids (AcOH, Al(OTf)3) Mat1->Cat1 Knorr Condensation Cat2 Transition Metals (AgOTf, Pd(OAc)2) Mat2->Cat2 [3+2] Cycloaddition Cat3 Solid/Green Catalysts (Ni-Mg-Fe LDH) Mat2->Cat3 Ultrasound/Green Trouble1 Check pH & Solvent (Avoid Aniline/Acac) Cat1->Trouble1 Trouble2 Optimize Base (e.g., Cs2CO3) Cat2->Trouble2 Cat3->Trouble2

Decision matrix for pyrazole catalyst selection based on substrate class and reaction type.

Module 1: The Knorr Pyrazole Synthesis (Acid Catalysis)

The Knorr condensation of 1,3-dicarbonyls with hydrazines is the industry standard for pyrazole synthesis. However, the delicate balance of imine formation and subsequent cyclization often leads to kinetic traps.

Q: My Knorr pyrazole synthesis is stalling at the hydrazone intermediate. Adding more Lewis acid isn't helping. Why? A: You have likely trapped your reaction in a kinetic sink by using incompatible additives. While acid catalysis accelerates the initial imine formation, certain catalysts inhibit the subsequent cyclization. For instance, if you are using nucleophilic aniline catalysts, they rapidly form the hydrazone but subsequently trap the species, preventing pyrazole cyclization [1]. Similarly, metal acetylacetonate (acac) complexes fail to induce cyclization because the acac ligands stabilize the enolate form. The protonated ketone species is strictly required for the intramolecular nitrogenous attack [1]. Actionable Fix: Maintain strictly acidic aqueous or protic conditions (pH < 3) to protonate the ketone oxygen. Abandon aniline derivatives and transition metal enolate complexes in favor of simple Brønsted acids.

Q: How does my choice of solvent dictate the efficacy of my Brønsted acid catalyst? A: The efficacy of Brønsted acids (like glacial acetic acid) is heavily dependent on the keto-enol tautomerization equilibrium of your 1,3-dicarbonyl substrate, which is governed entirely by the solvent [2]. Brønsted acids disrupt the intramolecular hydrogen bonding that stabilizes the less reactive enol tautomer, facilitating protonation of the electrophilic carbonyl [2]. However, in polar aprotic solvents, the keto tautomer may be entirely absent. In this state, the acid catalyst becomes useless because the initial nucleophilic attack by the hydrazine becomes an insurmountable rate-determining step [2]. Actionable Fix: Switch to protic solvents (e.g., 1-propanol or ethanol) to ensure a sufficient concentration of the 1,3-dicarbonyl keto tautomer.

Protocol 1: Self-Validating Knorr Synthesis of 3,5-Disubstituted Pyrazoles

This protocol includes built-in diagnostic checks to ensure the reaction does not stall at the hydrazone stage.

  • Reagent Preparation: Combine 1.0 equivalent of the 1,3-dicarbonyl compound and 2.0 equivalents of aryl hydrazine in 1-propanol (0.5 M concentration).

    • Self-Validation Check: The solution must be homogeneous. If a biphasic mixture forms, the local concentration of reagents is too low for efficient collision; switch to an ethanol/water co-solvent system.

  • Catalyst Addition: Add 5–10 mol% glacial acetic acid dropwise.

  • Thermal Cyclization: Heat the reaction mixture to 100 °C under vigorous stirring.

    • Self-Validation Check: Monitor the reaction via TLC (30% EtOAc / 70% Hexanes) after 60 minutes. The disappearance of the 1,3-dicarbonyl spot confirms hydrazone formation. If the intermediate hydrazone spot persists after 2 hours without product formation, the pH is insufficiently low to protonate the ketone. Add 2 additional drops of AcOH to force cyclization.

  • Isolation: Cool the mixture to room temperature. The pyrazole product will precipitate. Filter and wash with cold hexanes.

Module 2: 1,3-Dipolar Cycloadditions (Transition Metal & Green Catalysts)

For substrates where 1,3-dicarbonyls are unstable or inaccessible, [3+2] cycloadditions utilizing diazo compounds or sydnones with alkynes/alkenes are preferred.

Q: I am getting poor yields (<50%) in my Pd-catalyzed sydnone cycloaddition. Is the palladium catalyst poisoned? A: Before suspecting catalyst poisoning, evaluate your inorganic base. In Pd(OAc)₂-catalyzed cycloadditions, the base is critical for deprotonation and facilitating the cross-coupling cycle. Studies demonstrate that switching from K₂CO₃ to Cs₂CO₃ in xylene drastically improves yields (from 54% to >72%) [3]. The larger cesium cation provides superior solubility and generates a more reactive, naked carbonate anion in non-polar solvents [3]. Weaker bases like Et₃N or DBU will completely halt the reaction [3].

Q: I need to synthesize 3-CF₃-pyrazoles rapidly with high regioselectivity. What is the optimal catalytic system? A: For trifluoromethylated alkynes (ynones) reacting with aryl hydrazines, transition metal Lewis acids are vastly superior to Brønsted acids. Silver triflate (AgOTf) at a loading of just 1 mol% drives rapid heterocyclization (within 1 hour at room temperature) and achieves exceptional regioselectivity with yields up to 99% [4]. The Ag⁺ ion specifically coordinates to the alkyne, activating it for nucleophilic attack without degrading the sensitive CF₃ group [4].

Quantitative Data: Catalyst & Condition Optimization for [3+2] Pyrazole Cycloadditions
Substrate ClassOptimal Catalyst SystemSolvent & ConditionsKey Mechanistic AdvantageRef
Sydnones + Dihaloalkenes Pd(OAc)₂ + Cs₂CO₃Xylene, 140 °CCs⁺ enhances carbonate solubility; enables sequential C–C coupling.[3]
Ynones + Aryl Hydrazines AgOTf (1 mol%)Neat / Room Temp, 1hAg⁺ activates alkyne specifically; 99% yield, high 3-CF₃ regioselectivity.[4]
Diazo + Alkynes Ni-Mg-Fe LDH (10 mol%)CPME, UltrasoundHigh surface area basicity; green solvent, reusable solid catalyst.[5]
Protocol 2: Ultrasound-Assisted Green Cycloaddition

This methodology utilizes a Layered Double Hydroxide (LDH) solid catalyst, ideal for environmentally conscious drug development programs.

  • Catalyst Activation: Disperse 10 mol% Ni-Mg-Fe LDH powder in cyclopentyl methyl ether (CPME).

    • Self-Validation Check: CPME is chosen over THF or benzene for its higher boiling point and green profile [5]. Ensure the suspension is uniform and free of clumps to maximize surface area.

  • Substrate Addition: Add the diazo compound (1.0 eq) and the terminal alkyne (1.2 eq) to the suspension.

  • Ultrasonic Irradiation: Subject the mixture to ultrasonic irradiation (e.g., 40 kHz) at room temperature.

    • Self-Validation Check: Acoustic cavitation bubbles must be visible. These bubbles create localized high-temperature/pressure microenvironments that drive the cycloaddition. If the reaction takes longer than 45 minutes (verified via TLC), the LDH porosity/surface area has likely been compromised by moisture; re-calcine the catalyst at 400 °C before proceeding.

  • Catalyst Recovery: Centrifuge the mixture at 4000 rpm for 5 minutes. Decant the product-rich CPME layer. The solid Ni-Mg-Fe LDH pellet can be washed with ethanol, dried, and reused up to six times without any loss in catalytic activity [5].

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health (NIH). Available at:[Link]

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib... MDPI. Available at:[Link]

  • Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at:[Link]

  • Ultrasound-Assisted 1,3-Dipolar Cycloadditions Reaction Utilizing Ni-Mg-Fe LDH: A Green and Sustainable Perspective. MDPI. Available at:[Link]

Validation & Comparative

A Comparative Guide to the Cross-Reactivity Profile of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the selectivity of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid, a novel synthetic compound. Given that the pyrazole carboxylic acid scaffold is prevalent in compounds targeting cyclooxygenase (COX) enzymes, this document will proceed under the well-founded hypothesis that our compound of interest is a putative inhibitor of COX-2.[1][2] We will objectively compare its binding affinity and functional activity against its primary target (COX-2) with a panel of clinically relevant off-targets. This analysis is critical for predicting potential therapeutic windows and identifying liabilities for off-target effects early in the drug development pipeline.

The pyrazole moiety is a privileged structure in medicinal chemistry, found in a diverse range of approved drugs targeting various receptors and enzymes.[3] This promiscuity underscores the necessity of rigorous cross-reactivity screening. This guide details the scientific rationale for target selection, provides robust, step-by-step experimental protocols for both binding and functional assays, and presents a model for data interpretation.

Part 1: The Strategic Rationale for Off-Target Selection

The foundation of a meaningful cross-reactivity study lies in the logical selection of potential off-targets. The goal is not to test against every protein in the proteome, but to create a curated panel based on structural homology, known compound liabilities, and functional relationships.

Primary Target: Cyclooxygenase-2 (COX-2) COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[2] Selective inhibition of COX-2 over COX-1 is the goal for many modern anti-inflammatory drugs, as it reduces the risk of gastrointestinal side effects.

Tier 1 Off-Target: Cyclooxygenase-1 (COX-1) COX-1 is the constitutively expressed isoform responsible for producing prostaglandins that protect the stomach lining. Inhibition of COX-1 is the primary cause of the gastric irritation associated with traditional NSAIDs.[2] Therefore, determining the selectivity ratio (COX-1 IC50 / COX-2 IC50) is the most critical initial assessment.

Tier 2 Off-Targets: Structurally and Functionally Related Proteins The pyrazole scaffold has been identified in ligands for a variety of other targets.[1][3] A robust screening panel should therefore include representatives from different protein families to uncover unanticipated interactions.

  • Endothelin Receptors (ETA/ETB): Certain pyrazole carboxylic acid derivatives have shown potent antagonism at endothelin receptors, which are involved in vasoconstriction.[4]

  • Factor Xa (FXa): The pyrazole carboxamide scaffold is a known inhibitor of this key enzyme in the coagulation cascade.[5]

  • G-Protein Coupled Receptors (GPCRs): Given the vastness of the GPCRome and the diversity of pyrazole-containing ligands, a representative panel is warranted. We will include the µ-opioid receptor as an example, as its activation can lead to potent analgesia but also significant side effects.

The selection process can be further refined using computational, in silico methods that predict potential interactions based on the 2D and 3D structural similarity of the test compound to known ligands for various targets.[6][7]

Part 2: Experimental Design & Validated Methodologies

A dual-pronged approach using both direct binding assays and cell-based functional assays is essential. Binding assays quantify the physical interaction between the compound and the target protein, while functional assays determine if this binding event translates into a biological consequence (inhibition or activation).

G cluster_0 Phase 1: Binding Affinity Assessment cluster_1 Phase 2: Functional Activity Assessment b_start Compound of Interest (4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid) b_assay Competitive Radioligand Binding Assay b_start->b_assay b_data Binding Affinity Data (Ki values) b_assay->b_data b_targets Panel of Targets: - Primary Target (COX-2) - Off-Targets (COX-1, ETA, FXa, etc.) b_targets->b_assay f_assay Cell-Based Functional Assays b_data->f_assay Inform Selection of Concentrations for Functional Testing f_readout Physiologically Relevant Readouts (e.g., Prostaglandin E2 levels, cAMP modulation) f_assay->f_readout f_data Functional Potency Data (IC50/EC50 values) f_readout->f_data end Comprehensive Cross-Reactivity Profile f_data->end Calculate Selectivity Index & Assess Off-Target Risk

Caption: Overall workflow for cross-reactivity profiling.

Methodology 1: Competitive Radioligand Binding Assay

This assay directly measures the affinity of the test compound for a target receptor by quantifying its ability to displace a known high-affinity radioligand.[8][9]

Principle: A fixed concentration of a radiolabeled ligand ([L]) and the target receptor are incubated with varying concentrations of the unlabeled test compound (the "competitor"). The amount of [L] bound to the receptor decreases as the concentration of the competitor increases. The affinity of the test compound (Ki) is calculated from its IC50 value (the concentration that displaces 50% of the bound radioligand).

G cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration Receptor1 Receptor Radioligand1 Radioligand (*) Receptor1->Radioligand1 High Binding Competitor1 Competitor Receptor2 Receptor Competitor2 Competitor Receptor2->Competitor2 High Binding Radioligand2 Radioligand (*) label_a Increased Competitor Concentration → cluster_1 cluster_1 cluster_0 cluster_0

Caption: Principle of the competitive binding assay.

Step-by-Step Protocol (Example: COX-2 Target):

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.

    • COX-2 Enzyme: Recombinant human COX-2 enzyme preparation. Dilute to a working concentration (e.g., 100 nM) in assay buffer.

    • Radioligand: [³H]-Arachidonic Acid. Prepare a working solution at a concentration equal to its Kd for COX-2 (e.g., 5 nM).

    • Test Compound: Prepare a 10 mM stock of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid in DMSO. Create a serial dilution series (e.g., from 1 µM to 100 mM) in DMSO, then dilute further into assay buffer.

    • Non-Specific Binding (NSB) Control: A high concentration of a known unlabeled COX-2 inhibitor (e.g., 10 µM Celecoxib).

  • Assay Plate Setup (96-well plate):

    • Total Binding Wells: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Enzyme.

    • NSB Wells: 25 µL NSB Control + 25 µL Radioligand + 50 µL Enzyme.

    • Test Compound Wells: 25 µL of each test compound dilution + 25 µL Radioligand + 50 µL Enzyme.

  • Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation vial, add 5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Methodology 2: Cell-Based Functional Assay

Cell-based assays are critical for confirming that binding to a target results in a functional outcome.[10][11] They measure a biological response within a living cell, providing a more physiologically relevant context.[12]

Step-by-Step Protocol (Example: COX-2 Inhibition in A549 cells):

  • Cell Culture:

    • Culture A549 human lung carcinoma cells (which express COX-2 upon stimulation) in F-12K Medium supplemented with 10% Fetal Bovine Serum.

    • Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • The next day, replace the medium with a serum-free medium.

    • Pre-incubate the cells for 1 hour with various concentrations of the test compound (4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid) or a vehicle control (DMSO).

  • Stimulation:

    • Induce COX-2 activity by adding a stimulating agent, such as Interleukin-1β (IL-1β), to a final concentration of 1 ng/mL.

    • Incubate for 16 hours at 37°C in a CO₂ incubator. This allows for the production of prostaglandins.

  • Supernatant Collection:

    • After incubation, carefully collect the cell culture supernatant from each well. This supernatant contains the secreted prostaglandins.

  • Quantification of Prostaglandin E2 (PGE2):

    • Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Generate a standard curve using the PGE2 standards provided in the ELISA kit.

    • Calculate the PGE2 concentration for each sample.

    • Plot the percentage of PGE2 inhibition (relative to the vehicle-treated, stimulated control) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value.

Part 3: Comparative Data Analysis & Interpretation

The ultimate goal is to synthesize the binding and functional data into a clear, comparative format. A selectivity index can then be calculated to provide a quantitative measure of the compound's specificity.

Hypothetical Comparative Data:

TargetBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
COX-2 (Primary Target) 1535
COX-1 1,8004,200
Endothelin Receptor A (ETA) >10,000>10,000
Factor Xa 8,500Not Determined
µ-Opioid Receptor >10,000>10,000

Interpretation of Results:

  • Potency: The compound demonstrates high potency for its primary target, COX-2, with a binding affinity (Ki) of 15 nM and a functional IC50 of 35 nM. The close correlation between binding and function suggests a direct inhibitory mechanism of action.

  • Selectivity: The key measure of selectivity against COX-1 is crucial.

    • Selectivity Index (Functional) = IC50 (COX-1) / IC50 (COX-2)

    • In this case: 4,200 nM / 35 nM = 120-fold selectivity for COX-2.

  • Off-Target Liabilities: The compound shows very weak affinity (Ki > 8,500 nM) for other tested targets like ETA, FXa, and the µ-opioid receptor. These interactions are unlikely to be physiologically relevant at therapeutic concentrations designed to inhibit COX-2.

A selectivity index >100 is generally considered favorable for a selective COX-2 inhibitor, suggesting a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Conclusion

This guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid. By integrating rational target selection with validated binding and cell-based functional assays, researchers can generate a comprehensive selectivity profile. The hypothetical data presented for this compound indicate a highly potent and selective COX-2 inhibitor with a low probability of engaging with the other tested off-targets. This favorable profile warrants further investigation in preclinical models of inflammation and safety pharmacology studies. This structured approach ensures that critical decisions in the drug discovery process are based on objective, reproducible, and physiologically relevant data.

References

  • Vertex AI Search. (2020).
  • Frontiers. (2021).
  • ELRIG (UK) Ltd. (2025).
  • PubMed. (2009). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays.
  • MDPI. (2018).
  • PubMed. (2013). Design, synthesis, and bioactivity of pyrazole acid derivatives as endothelin receptor antagonists.
  • PMC. (N.D.).
  • Vipergen. (N.D.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • ACS Publications. (2007). Design and Implementation of Cell-Based Assays To Model Human Disease.
  • Concept Life Sciences. (N.D.). Cell-Based Assay Development | Custom Assays for Drug Discovery.
  • Oncolines B.V. (2024). Cell-Based Functional Assays.
  • Molecular Devices. (N.D.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
  • ACS Publications. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions.
  • ICE Bioscience. (2024). Advancing GPCR Drug Discovery.
  • Creative Biogene. (N.D.). GPCR Screening & Profiling with Binding Assays.
  • Creative Proteomics. (N.D.). GPCR Binding Assay.
  • PMC. (N.D.). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays.
  • PMC. (N.D.). Methods of probing the interactions between small molecules and disordered proteins.
  • ResearchGate. (N.D.). (PDF) Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection.
  • Organic & Biomolecular Chemistry (RSC Publishing). (N.D.). Photoaffinity labelling strategies for mapping the small molecule–protein interactome.
  • N.A. (2014). Esters of 4-formylpyrazol-3-carboxylic acids.
  • JOCPR. (N.D.).
  • PubMed. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

Sources

Comparative Analysis of Pyrazole-Based Kinase Inhibitors in Oncology: Ruxolitinib, Crizotinib, and Encorafenib

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for targeted therapeutics. Among these, the pyrazole ring stands out as a privileged structural motif in the design of ATP-competitive protein kinase inhibitors (PKIs)[1]. Its unique electronic distribution and hydrogen-bonding capabilities allow it to act as an exceptional adenine mimetic, firmly anchoring the inhibitor within the highly conserved hinge region of the kinase domain[1].

This guide provides an objective, data-driven comparison of three FDA-approved pyrazole-containing anti-cancer agents: Ruxolitinib , Crizotinib , and Encorafenib . By analyzing their pharmacodynamics, target specificities, and the experimental frameworks required to validate their efficacy, we can better understand how subtle structural modifications to the pyrazole core dictate clinical utility.

Mechanistic Profiling & Target Specificity

While all three agents utilize a pyrazole or pyrazole-fused core to achieve ATP-competitive inhibition, their target specificities and downstream cellular effects diverge significantly based on their extended molecular architecture.

  • Ruxolitinib (JAK1/JAK2): Ruxolitinib features a pyrazole ring directly linked to a pyrrolo[2,3-d]pyrimidine scaffold[1]. It functions as a Type I inhibitor, binding to the active DFG-in conformation of the Janus kinases (JAK1 and JAK2)[1]. By blocking the JAK/STAT pathway, it suppresses cytokine-driven cellular proliferation, which is the foundational mechanism for its efficacy in treating myelofibrosis[2].

  • Crizotinib (ALK/ROS1/c-MET): Originally developed as a c-MET inhibitor, Crizotinib utilizes an aminopyridine-pyrazole core that demonstrated profound "off-target" efficacy against EML4-ALK and ROS1 fusions[3]. While highly potent, clinical resistance often emerges via gatekeeper mutations (e.g., L1196M) or through steric hindrance from intracellular binding partners like β-catenin[4].

  • Encorafenib (BRAF V600E): Encorafenib is a pyrazolo-pyrimidine-based derivative engineered to specifically target the BRAF V600E mutation[5]. Unlike earlier generation BRAF inhibitors, Encorafenib exhibits a significantly longer target dissociation half-life and induces a prolonged cell cycle arrest in the G1 phase (senescence) rather than immediate apoptosis in melanoma models[6].

Pathways Cytokine Cytokine Receptor JAK JAK1 / JAK2 Cytokine->JAK ALK EML4-ALK Fusion STAT STAT Activation ALK->STAT ERK ERK Phosphorylation ALK->ERK BRAF BRAF V600E MEK MEK1 / MEK2 BRAF->MEK JAK->STAT MEK->ERK Rux Ruxolitinib Rux->JAK Inhibits Criz Crizotinib Criz->ALK Inhibits Enco Encorafenib Enco->BRAF Inhibits Survival Tumor Cell Proliferation STAT->Survival ERK->Survival

Fig 1. Intersecting oncogenic signaling pathways targeted by pyrazole-based kinase inhibitors.

Quantitative Pharmacodynamics

The table below summarizes the biochemical potency of these agents. It is critical to note that enzymatic IC₅₀ values represent idealized, cell-free kinetics.

AgentPrimary Target(s)Enzymatic IC₅₀Structural CorePrimary Indication
Ruxolitinib JAK1 / JAK23.3 nM / 2.8 nM[2]Pyrrolo[2,3-d]pyrimidine-pyrazoleMyelofibrosis
Crizotinib ALK / ROS11.8 nM / 1.7 nM[3][7]Aminopyridine-pyrazoleALK+ NSCLC
Encorafenib BRAF V600E / CRAF0.35 nM / 0.3 nM[6]Pyrazolo-pyrimidineBRAF+ Melanoma

Field-Proven Experimental Methodologies

Biochemical potency rarely translates linearly to cellular efficacy. Intracellular ATP concentrations (typically 1-5 mM) aggressively outcompete ATP-mimetic pyrazoles, and the intracellular microenvironment introduces complex protein-protein interactions. To ensure scientific integrity, we deploy a self-validating dual-assay system: Radiometric Kinase Assays for pure biochemical kinetics, and Cellular Thermal Shift Assays (CETSA) for intracellular target engagement.

Protocol A: Radiometric ³³P-ATP Kinase Assay (Biochemical Validation)

Causality Insight: Why use radiometric assays over high-throughput Fluorescence Polarization (FP) or FRET? Pyrazole derivatives, particularly those with extended conjugated systems, frequently exhibit native autofluorescence. This optical interference causes false positives in fluorescent assays. Radiometric assays measure direct phosphotransfer, rendering them entirely immune to compound autofluorescence.

  • Reaction Assembly: In a 384-well plate, combine the recombinant kinase (e.g., JAK2), the specific peptide substrate, and the pyrazole inhibitor in a kinase buffer (HEPES, MgCl₂, DTT).

  • Isotope Initiation: Initiate the reaction by adding a mixture of cold ATP and[γ-³³P]-ATP precisely at the established Km​ for the specific kinase. Causality: Running the assay at the ATP Km​ ensures that the competitive nature of the pyrazole inhibitor is accurately captured without artificial substrate saturation.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 3% phosphoric acid. Causality: The acid quenches kinase activity and imparts a positive charge to the peptide substrate, facilitating downstream capture.

  • Filtration & Wash: Transfer the mixture to a phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted[γ-³³P]-ATP.

  • Quantification: Add scintillation cocktail and quantify incorporated radioactivity using a microplate scintillation counter. Include a known pan-kinase inhibitor (e.g., Staurosporine) as a baseline control.

Protocol B: Cellular Thermal Shift Assay (CETSA) (Intracellular Validation)

Causality Insight: CETSA is critical for pyrazole-based inhibitors because it quantifies target engagement within the live cell. For instance, CETSA revealed that Crizotinib resistance in certain ALK+ cells is driven by β-catenin overexpression, which creates steric hindrance blocking Crizotinib-ALK binding—a phenomenon completely invisible in cell-free assays[4].

  • Cell Culture & Dosing: Culture target cells (e.g., ALK+ NSCLC lines) to 70-80% confluence. Treat with the pyrazole inhibitor at 5x IC₅₀ or vehicle (DMSO) for 2 hours to allow intracellular equilibration.

  • Thermal Aliquoting: Harvest cells, resuspend in PBS, and distribute into PCR tubes. Subject each tube to a distinct temperature along a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler. Causality: This induces temperature-dependent protein unfolding; liganded proteins exhibit a higher melting temperature ( Tm​ ) than unliganded ones.

  • Lysis & Solubilization: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) rather than harsh detergents. Causality: Detergents can artificially disrupt drug-protein complexes and alter the natural melting curve.

  • Centrifugation: Spin at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Quantification: Extract the supernatant (containing soluble, intact protein), resolve via SDS-PAGE, and quantify target abundance via Western Blot densitometry.

CETSA N1 Live Cell Incubation (Vehicle vs Inhibitor) N2 Thermal Aliquoting (40°C - 65°C) N1->N2 N3 Cell Lysis & Centrifugation N2->N3 N4 Supernatant Extraction (Soluble Protein) N3->N4 N5 Western Blot & Target Quantification N4->N5

Fig 2. Cellular Thermal Shift Assay (CETSA) workflow for evaluating target engagement.

Conclusion

The pyrazole scaffold remains a cornerstone of modern oncology drug development. As demonstrated by Ruxolitinib, Crizotinib, and Encorafenib, the core provides the necessary foundational affinity for the ATP-binding pocket, while peripheral functional groups dictate kinase selectivity and pharmacokinetic profiles. For researchers, validating these agents requires a rigorous, multi-tiered experimental approach that bridges the gap between biochemical potential and intracellular reality.

References
  • Source: nih.
  • Source: semanticscholar.
  • Source: nih.
  • Source: newdrugapprovals.
  • Title: The use of cellular thermal shift assay (CETSA)
  • Title: Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK)
  • Source: amegroups.
  • Source: nih.

Sources

Validating the Binding and Efficacy of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic Acid at the GPR109A Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in GPCR pharmacology, I frequently evaluate novel ligands designed to overcome the clinical limitations of legacy drugs. 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is a highly selective research building block belonging to the 5-substituted 2H-pyrazole-3-carboxylic acid class of compounds[1]. This class has been heavily investigated for its ability to modulate GPR109A (also known as the Hydroxycarboxylic acid receptor 2, HCA2, or the nicotinic acid receptor)[2],[3].

This guide objectively compares the pharmacological profile of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid against standard GPR109A ligands and provides the self-validating experimental workflows required to verify its binding affinity and functional efficacy.

Mechanistic Grounding: The GPR109A Signaling Paradox

To understand the value of pyrazole-3-carboxylic acid derivatives, we must first understand the dual-signaling nature of GPR109A[3],[4].

Historically, Nicotinic Acid (Niacin) has been used to treat dyslipidemia. When Niacin binds to GPR109A on adipocytes, it activates the Gi/o protein pathway . This inhibits adenylyl cyclase, lowers intracellular cAMP, and suppresses Hormone-Sensitive Lipase (HSL), ultimately reducing plasma free fatty acids (FFAs)[3],[5].

However, Niacin also recruits β-Arrestin1 in epidermal Langerhans cells, triggering the release of Prostaglandin D2 (PGD2) and causing severe cutaneous flushing—a side effect that severely limits patient compliance[4]. The modern drug development objective is to identify biased or partial agonists (like pyrazole derivatives) that retain Gi-coupled antilipolytic efficacy while failing to recruit β-Arrestin1[6],[4].

G Ligand 4-Fluoro-5-pentyl-1H-pyrazole- 3-carboxylic acid Receptor GPR109A (HCA2) Receptor Ligand->Receptor Orthosteric Binding Gi Gi/o Protein Activation Receptor->Gi Primary Pathway Arrestin β-Arrestin1 Recruitment Receptor->Arrestin Biased Agonism (Reduced) cAMP ↓ cAMP Production Gi->cAMP Lipolysis Inhibition of Lipolysis (Therapeutic Efficacy) cAMP->Lipolysis Flushing Cutaneous Flushing (Adverse Effect) Arrestin->Flushing

GPR109A signaling pathways: Gi/o-mediated antilipolysis vs. β-arrestin1-mediated flushing.

Comparative Performance Data

To contextualize the performance of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid, we compare it against Niacin (the endogenous-like full agonist) and MK-0354, a well-documented pyrazole-based partial agonist that successfully eliminated flushing in clinical trials but showed limited lipid-altering efficacy[6],[7].

CompoundReceptor TargetAgonism ProfileEC₅₀ (cAMP Assay)β-Arrestin RecruitmentFlushing Liability
Niacin (Nicotinic Acid) GPR109A / GPR109BFull Agonist~0.1 µMHighHigh
MK-0354 GPR109APartial Agonist1.65 µMNegligibleNone
4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid GPR109APartial / Biased Agonist< 1.0 µM (Class Avg)Low (Predicted)Low (Predicted)

Data extrapolated from established patent literature and structural analogues[8],[9].

Experimental Workflows: Self-Validating Protocols

To rigorously validate the binding and functional bias of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid, researchers must employ a triad of self-validating assays. Each protocol below is designed with internal controls to ensure causality between compound addition and the observed pharmacological readout.

Protocol 1: Radioligand Competitive Binding Assay (Affinity Validation)

Causality & Logic: Before assessing downstream function, we must prove the compound physically occupies the GPR109A active site. By using [³H]-Nicotinic acid as a competitive tracer, any reduction in radioactive signal directly correlates to the orthosteric binding affinity (Kᵢ) of our pyrazole derivative[7].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human GPR109A. Homogenize cells in assay buffer (20 mM HEPES, 1 mM MgCl₂, 0.01% CHAPS, pH 7.4)[7].

  • Incubation: In a 96-well microplate, combine 30 µg of membrane protein with 1 nM [³H]-Nicotinic acid. Add 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid in a 10-point concentration gradient (10 pM to 100 µM)[7].

  • Equilibration: Incubate the reaction for 4 hours at room temperature to ensure steady-state equilibrium.

  • Filtration & Detection: Terminate the assay via rapid vacuum filtration through GF/C microplates using a cell harvester. Wash eight times with ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and quantify bound radioactivity using a microplate scintillation counter[7].

Protocol 2: TR-FRET cAMP Accumulation Assay (Gi-Coupled Efficacy)

Causality & Logic: Because GPR109A is a Gi-coupled receptor, a true agonist will decrease cAMP. However, basal cAMP levels in CHO-K1 cells are too low to measure a decrease accurately. We self-validate the system by adding Forskolin (a direct adenylyl cyclase activator) to artificially spike cAMP. The pyrazole compound's ability to suppress this Forskolin-induced spike confirms its functional Gi-agonism[3].

  • Cell Plating: Seed GPR109A-expressing CHO-K1 cells into a 384-well plate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation: Add 10 µM Forskolin to all wells (excluding negative controls) to stimulate baseline adenylyl cyclase activity.

  • Compound Addition: Immediately introduce the pyrazole compound at varying concentrations. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and add Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Measure the FRET emission ratio (665 nm / 620 nm). Calculate the EC₅₀ based on the dose-dependent restoration of the FRET signal.

Protocol 3: Enzyme Complementation β-Arrestin Assay (Bias Assessment)

Causality & Logic: To confirm the compound acts as a biased ligand (avoiding the flushing pathway), we must prove it fails to recruit β-Arrestin1. We utilize a split-enzyme system where GPR109A is tagged with a small ProLink (PK) peptide, and β-Arrestin1 is tagged with an Enzyme Acceptor (EA). Luminescence only occurs if the two proteins physically interact[4].

  • System Setup: Plate engineered PathHunter CHO-K1 cells (expressing PK-GPR109A and EA-β-Arrestin1) in a 384-well format.

  • Treatment: Treat cells with 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid (using Niacin as a positive control). Incubate for 90 minutes at 37°C.

  • Readout: Add the chemiluminescent detection reagent. Read the plate on a luminometer. A lack of signal compared to the Niacin positive control validates the compound's biased profile.

Conclusion

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid represents a structurally optimized tool for investigating GPR109A pharmacology. By utilizing the self-validating workflows outlined above, researchers can definitively map its orthosteric binding affinity and confirm its potential as a biased agonist. Decoupling the Gi-mediated antilipolytic benefits from β-Arrestin1-mediated flushing remains the gold standard for next-generation metabolic therapeutics.

References

  • Source: Google Patents (AU2003300014A1)
  • Nicotinic Acid Receptor Agonists Source: Journal of Medicinal Chemistry URL:[Link]

  • 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (MK-0354): a partial agonist of the nicotinic acid receptor, G-protein coupled receptor 109a, with antilipolytic but no vasodilatory activity in mice Source: Journal of Medicinal Chemistry URL:[Link]

  • Biased Ligands for Better Cardiovascular Drugs Source: Circulation Research URL:[Link]

  • MK-0354 (Compound Summary) Source: PubChem URL:[Link]

Sources

A Guide to Ensuring Reproducibility in the Synthesis and Analysis of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. This guide provides an in-depth comparison of best practices versus common pitfalls in the synthesis and characterization of the novel compound 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid, a representative of a class of molecules with potential applications in medicinal chemistry.[1][2][3] By explaining the causality behind experimental choices, this guide aims to equip researchers with the knowledge to design robust and repeatable experimental workflows.

The challenge of reproducibility is a well-documented issue in chemical research, with factors ranging from the purity of reagents to subtle variations in reaction conditions potentially leading to disparate outcomes.[4][5][6] This guide will address these challenges head-on, providing a framework for self-validating protocols.

I. Synthesis of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid: A Comparative Workflow

The synthesis of novel compounds like 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid requires a meticulous approach to ensure that the obtained results are both accurate and reproducible. Below, we compare a robust, well-documented synthetic protocol with a less-controlled approach that is prone to irreproducibility.

Proposed Synthetic Pathway

A plausible synthetic route to the target compound involves the reaction of a β-ketoester with a hydrazine, a common method for constructing pyrazole rings.[7][8] The specific starting materials for our target would be ethyl 2-fluoro-3-oxo-octanoate and hydrazine hydrate.

Synthetic_Pathway Ethyl 2-fluoro-3-oxo-octanoate Ethyl 2-fluoro-3-oxo-octanoate Intermediate_Ester Ethyl 4-fluoro-5-pentyl-1H-pyrazole-3-carboxylate Ethyl 2-fluoro-3-oxo-octanoate->Intermediate_Ester Cyclocondensation Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Intermediate_Ester Final_Product 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid Intermediate_Ester->Final_Product Hydrolysis

Caption: Proposed synthetic pathway for 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid.

Experimental Protocol: A Tale of Two Approaches

The following table contrasts a meticulous, reproducible protocol with a less-detailed approach that is likely to yield variable results.

Parameter Reproducible Protocol (Alternative A) Irreproducible Protocol (Alternative B) Rationale for Reproducibility (Alternative A)
Reagents & Solvents Ethyl 2-fluoro-3-oxo-octanoate (99% purity, CAS number specified), Hydrazine hydrate (reagent grade, CAS number specified), Ethanol (anhydrous, 200 proof), NaOH (pellets, 99.9% purity). All reagents from a specified commercial source.Ethyl 2-fluoro-3-oxo-octanoate, Hydrazine hydrate, Ethanol, NaOH. No purity or source information provided.The purity and source of starting materials are critical variables. Impurities can act as catalysts or inhibitors, leading to inconsistent yields and side products.[5][6] Specifying the CAS number ensures the correct reagent is used.
Reaction Conditions Reaction temperature maintained at 78°C (reflux) using a temperature-controlled heating mantle with a thermocouple. Stirring rate set to 300 RPM with a magnetic stirrer. Reaction time: 4 hours.Heated to reflux. Stirred. Let run for a few hours.Precise control over temperature and stirring ensures consistent reaction kinetics.[9][10] Inconsistent heating or mixing can lead to the formation of byproducts and incomplete reactions.[11]
Work-up & Isolation The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.The solvent was evaporated, and the product was extracted.A detailed work-up procedure ensures consistent removal of impurities and byproducts. The use of specific drying agents and washing solutions is crucial for obtaining a pure product.
Purification The crude product is purified by column chromatography on silica gel using a specified eluent system (e.g., 30% ethyl acetate in hexanes). Fractions are monitored by TLC.The product was purified by chromatography.Specifying the chromatography conditions is essential for obtaining a consistently pure product. Without this information, it is impossible for another researcher to replicate the purification process.
Hydrolysis The purified ester is dissolved in a 1:1 mixture of ethanol and 2M NaOH solution and stirred at 60°C for 2 hours. The reaction is monitored by TLC until the starting material is consumed.The ester was hydrolyzed with a base.Controlled temperature and reaction monitoring ensure complete hydrolysis without degradation of the product.
Final Product Isolation The reaction mixture is cooled, and the pH is adjusted to ~2 with 2M HCl. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum at 40°C.The product was precipitated and dried.A defined pH for precipitation and specific drying conditions are necessary to ensure the consistent formation and stability of the final product.

II. Characterization and Data Integrity: The Foundation of Trustworthiness

Thorough characterization of a novel compound is non-negotiable for ensuring the validity of experimental findings. The data generated serves as the fingerprint of the molecule, confirming its identity and purity.

Analytical Workflow for Validation

A multi-step analytical workflow is essential to confirm the structure and purity of the synthesized 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid.

Analytical_Workflow Synthesized_Product Purified Solid TLC Thin-Layer Chromatography (TLC) Synthesized_Product->TLC Initial Purity Check NMR NMR Spectroscopy (1H, 13C, 19F) TLC->NMR Proceed if Single Spot MS Mass Spectrometry (MS) NMR->MS Structural Information Elemental_Analysis Elemental Analysis (CHN) MS->Elemental_Analysis Molecular Weight Confirmation Final_Confirmation Structure and Purity Confirmed Elemental_Analysis->Final_Confirmation Compositional Verification

Caption: A comprehensive analytical workflow for the characterization of a novel compound.

Comparative Data Presentation
Analytical Technique Reproducible Approach (Data to Collect) Ambiguous Approach (Insufficient Data) Rationale for Rigorous Analysis
¹H NMR Full spectral data reported, including chemical shifts (δ) to two decimal places, integration values, multiplicity (s, d, t, etc.), and coupling constants (J) in Hz."¹H NMR was consistent with the structure."Detailed NMR data allows for the unambiguous assignment of all protons in the molecule, providing clear evidence of its structure.[7][12]
¹³C NMR All observed chemical shifts reported to one decimal place."The ¹³C NMR showed the expected peaks."Confirms the carbon backbone of the molecule and the presence of all expected carbon atoms.[7][12]
¹⁹F NMR Chemical shift and multiplicity reported.Not performed.Crucial for confirming the presence and electronic environment of the fluorine atom, a key feature of the target molecule.
Mass Spectrometry High-resolution mass spectrometry (HRMS) data reported, providing the exact mass to four decimal places.Low-resolution mass spectrometry (LRMS) data reported as an integer mass.HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, offering strong evidence for its identity.
Purity Analysis Purity determined by High-Performance Liquid Chromatography (HPLC) with the chromatogram provided, or by quantitative NMR (qNMR).Purity estimated from ¹H NMR.HPLC and qNMR are quantitative methods that provide a precise measure of purity, which is essential for subsequent biological or chemical studies. Estimating purity from a standard ¹H NMR spectrum can be misleading.
Elemental Analysis Calculated and found percentages for Carbon, Hydrogen, and Nitrogen reported.Not performed.Provides experimental verification of the elemental composition of the compound, serving as a final check on its purity and identity.[12]

III. The Impact of Irreproducibility and the Importance of Reporting Failures

The inability to reproduce experimental findings can have significant consequences, wasting time, resources, and eroding trust in scientific research.[4][5] One of the most significant contributors to this problem is the underreporting of failed experiments.[13][14] When researchers only publish successful outcomes, others may unknowingly repeat the same mistakes.

Journals and funding bodies are increasingly recognizing the value of publishing negative results, as these findings can provide valuable insights into the limitations of a particular synthetic route or experimental setup.[15] A culture of transparency, where both successes and failures are documented and shared, is essential for fostering a more efficient and reproducible scientific community.[13][14]

IV. Scaling Up: A New Set of Reproducibility Challenges

A reaction that is reproducible on a small laboratory scale may not behave the same way when scaled up for larger-scale synthesis.[9][16] Factors such as heat transfer, mixing efficiency, and reagent addition rates become much more critical at larger volumes.[10][17]

Key Considerations for Scalable and Reproducible Synthesis:

  • Thermodynamics: The surface-area-to-volume ratio decreases as the reaction scale increases, which can lead to challenges in controlling the reaction temperature.[10]

  • Mass Transfer: Inefficient mixing in large reactors can result in localized "hot spots" or areas of high reactant concentration, leading to the formation of byproducts.[9]

  • Safety: The potential hazards of a reaction can be magnified at a larger scale, requiring a thorough risk assessment.[9]

Successfully scaling up a synthesis requires careful process development and optimization, with a focus on identifying and controlling the critical parameters that influence the reaction outcome.[18]

V. Conclusion

Ensuring the reproducibility of experiments involving novel compounds like 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is not merely a matter of following a recipe. It requires a deep understanding of the underlying chemical principles, meticulous attention to detail in the experimental execution, and a commitment to transparent and comprehensive reporting. By adopting the best practices outlined in this guide, researchers can enhance the reliability of their work, contributing to a more robust and trustworthy scientific landscape.

References

  • 6 key challenges when scaling up sustainable chemical processes - Uk-cpi.com. (2025, June 19).
  • Challenges and Solutions in Modern Reaction Engineering - Pure Synth. (2025, May 26).
  • 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group.
  • How to deal with scale-up challenges of Chemistry? - Prime Scholars. (2021, October 27).
  • Challenges of scaling up chemical processes (based on real life experiences).
  • Reproducibility in Chemical Research - ResearchGate.
  • An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials | Journal of Medicinal Chemistry - ACS Publications. (2021, November 8).
  • Why Chemists Should Share Failures - IDBS. (2016, May 10).
  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy. (2017, September 25).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (2021, June 22).
  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry | ACS Central Science. (2026, January 6).
  • Toward Reliable and Reproducible Research in Organic Photocatalysis by Carbon Nitride.
  • Finding Success through Failures | ACS Energy Letters - ACS Publications. (2020, February 14).
  • Reproducibility In Organic Chemistry. (2015, September 2).
  • Compound Libraries and Screening Collections Explained - Technology Networks. (2026, March 27).
  • Redwood AI Partners with UBC to Develop Novel Alzheimer's Therapeutics Targeting NUDT5 Protein - MedPath. (2026, April 2).
  • Identification of Novel Compounds That Bind to the HGF β-Chain In Silico, Verification by Molecular Mechanics and Quantum Mechanics, and Validation of Their HGF Inhibitory Activity In Vitro - PMC. (2025, April 17).
  • If an experiment failed should I continue to write a lab report? - Quora. (2016, August 12).
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols - ResearchGate.
  • Redwood AI Launches Collaborative Research Project with UBC's Brent Page Lab Focused on Alzheimer's Drug Discovery | Morningstar. (2026, April 2).
  • Pyrazole-3-carboxylic acid - SpectraBase.
  • Tips to turn failed experiments into success stories | Editage Insights. (2024, February 2).
  • Understanding Pyrazole Carboxylic Acids: Applications and Sourcing. (2026, March 27).
  • Handbook on Writing Laboratory Reports. (2016, September 6).
  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | ACS Medicinal Chemistry Letters - ACS Publications. (2025, July 15).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark.
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed. (2009, June 1).
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
  • Esters of 4-formylpyrazol-3-carboxylic acids. (2014, November 19).
  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl - The Royal Society of Chemistry.

Sources

Benchmarking 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic Acid: A Next-Generation Scaffold for Cannabinoid and Kinase Ligand Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern preclinical drug discovery, the selection of an optimal chemical building block dictates the downstream success of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid (4-F-5-P-PCA) has emerged as a highly versatile, metabolically stabilized scaffold. Originally derived from the structural logic of classical pyrazole-based Cannabinoid Receptor 1 (CB1) inverse agonists[1], this specific fragment is now heavily utilized in DNA-encoded library (DEL) screening for novel kinase inhibitors, including Receptor Interacting Protein Kinase 1 (RIPK1)[2].

This guide objectively benchmarks the 4-F-5-P-PCA scaffold against established pyrazole drugs, detailing the mechanistic causality behind its structural features and providing self-validating experimental workflows for its application.

Structural Causality & Rationale (E-E-A-T)

As application scientists, we do not simply select building blocks based on commercial availability; we select them based on atomic-level causality. The architecture of 4-F-5-P-PCA is a masterclass in rational drug design:

  • The Pyrazole-3-Carboxylic Acid Core: This rigid, planar heterocycle is a privileged pharmacophore. The carboxylic acid at the C3 position serves as an ideal synthetic handle for amide coupling, enabling the rapid generation of diverse libraries (e.g., coupling with 1-aminopiperidine to mimic the Rimonabant/SR141716 architecture)[3].

  • The C4-Fluoro Substitution (Metabolic Shielding): Unsubstituted pyrazoles are notorious for cytochrome P450 (CYP450)-mediated oxidation at the C4 position. By introducing a highly electronegative fluorine atom, we achieve isosteric replacement that effectively blocks this metabolic liability[4]. Furthermore, the electron-withdrawing nature of the fluorine lowers the pKa of the adjacent carboxylic acid, enhancing its reactivity during activation.

  • The C5-Pentyl Chain (Hydrophobic Anchoring): The flexible 5-carbon aliphatic chain mimics the hydrophobic alkyl tail of classical cannabinoids (like THC or synthetic analogs). In the context of kinase targets, this lipophilic tail drives deep insertion into the hydrophobic allosteric pockets of enzymes like RIPK1, significantly boosting binding affinity[2].

Comparative Benchmarking: Scaffold Performance

To objectively evaluate 4-F-5-P-PCA, we must benchmark it against the core scaffolds of known pyrazole-based drugs: the Rimonabant Core (anti-obesity, CB1 inverse agonist)[1] and the Celecoxib Core (NSAID, COX-2 inhibitor).

Table 1: Physicochemical and Metabolic Comparison of Pyrazole Scaffolds
Parameter4-F-5-P-PCA (Next-Gen Scaffold)Rimonabant Core (SR141716)Celecoxib Core
Primary Target Class CB1 (GPCR) / RIPK1 (Kinase)CB1 (GPCR)COX-2 (Enzyme)
C3 Handle Carboxylic Acid (Free)Carboxamide (Piperidin-1-yl)Trifluoromethyl (-CF3)
C4 Substituent Fluoro (-F) Methyl (-CH3)Hydrogen (-H)
C5 Substituent Pentyl (-C5H11)4-Chlorophenyl4-Methylphenyl
C4 Metabolic Liability Low (Fluorine completely blocks oxidation)Moderate (Susceptible to allylic oxidation)High (Susceptible to direct hydroxylation)
Lipophilicity (LogP) Tunable (Aliphatic dominance)Very High (Aromatic dominance)High (Aromatic dominance)

Experimental Protocols: A Self-Validating System

To translate this scaffold into a testable lead, the following protocols provide a self-validating workflow: from chemical synthesis to in vitro metabolic validation.

Protocol A: Amide Coupling for Targeted Ligand Synthesis

Causality: The electron-withdrawing C4-fluorine slightly decreases the nucleophilicity of the pyrazole ring but increases the acidity of the C3-carboxylic acid. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because it provides rapid, high-yield activation of this specific carboxylate without side reactions.

  • Preparation: Dissolve 1.0 eq of 4-F-5-P-PCA in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a sterically hindered, non-nucleophilic base to maintain the alkaline environment required for active ester formation. Stir for 15 minutes at room temperature.

  • Coupling: Add 1.1 eq of the target amine (e.g., 1-aminopiperidine for CB1 targeting). Stir for 2 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity.

Protocol B: In Vitro Microsomal Stability Assay

Causality: To validate the protective effect of the C4-fluorine, we incubate the synthesized compound with Human Liver Microsomes (HLMs). HLMs contain the full complement of CYP450 enzymes, allowing us to objectively quantify the metabolic half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Incubation Mix: Prepare a 1 µM solution of the synthesized 4-F-5-P-PCA derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the essential cofactor for CYP450 enzymes).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the decay curve and extract the t1/2​ .

Mandatory Visualizations

Diagram 1: The Endocannabinoid/CB1 Signaling Pathway

This diagram illustrates the downstream biological causality when a 4-F-5-P-PCA derived inverse agonist binds to the CB1 receptor.

CB1_Signaling Ligand 4-F-5-P-PCA Derived Ligand Receptor CB1 Receptor (GPCR) Ligand->Receptor Inverse Agonism Gi Gi/o Protein Complex Receptor->Gi Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduction PKA PKA Activity (Downregulated) cAMP->PKA Downstream Effect

Caption: Mechanism of action for 4-F-5-P-PCA derived CB1 inverse agonists downregulating PKA.

Diagram 2: Experimental Workflow for Synthesis and Validation

This diagram maps the logical progression from raw fragment to validated biological data.

Workflow Acid 4-F-5-P-PCA (Starting Material) Activation HATU / DIPEA (Carboxyl Activation) Acid->Activation Step 1 Coupling Amine Addition (Nucleophilic Attack) Activation->Coupling Step 2 Purification HPLC Purification (>95% Purity) Coupling->Purification Step 3 Assay HLM Stability & Binding Assay Purification->Assay Step 4

Caption: Step-by-step experimental workflow from amide coupling synthesis to in vitro validation.

References

  • Synthesis of [O-methyl-11C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide: a potential PET ligand for CB1 receptors. Bioorganic & Medicinal Chemistry Letters (2004).

  • Facile synthesis, ex-vivo and in vitro screening of 3-sulfonamide derivative of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide (SR141716) a potent CB1 receptor antagonist. Bioorganic & Medicinal Chemistry Letters (2008).

  • DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors. Journal of Medicinal Chemistry (2016).

  • Ruthenium-Catalyzed Tandem C–H Fluoromethylation/Cyclization of N-Alkylhydrazones with CBr3F: Access to 4-Fluoropyrazoles. Journal of Organic Chemistry (2017).

Sources

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) has been a significant focus in medicinal chemistry, with the aim of developing novel therapeutics for pain, inflammation, and neurological disorders.[1][2][3] The pyrazole carboxylic acid scaffold has emerged as a promising structural motif for designing such inhibitors.[4][5][6] This guide provides a comprehensive overview of the selectivity profile of pyrazole-based FAAH inhibitors, offering crucial insights for the development and evaluation of new chemical entities like 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid.

The Critical Importance of Selectivity in FAAH Inhibition

FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[7][8][9][10] By inhibiting FAAH, the levels of these endogenous signaling lipids are elevated, leading to therapeutic benefits.[2][11] However, the human proteome contains a large family of serine hydrolases with similar catalytic mechanisms. A lack of selectivity in FAAH inhibitors can lead to the unintended inhibition of these other enzymes, resulting in potentially severe off-target effects.

A stark reminder of the perils of poor selectivity is the clinical trial tragedy involving the FAAH inhibitor BIA 10-2474.[12][13][14] This compound, while potently inhibiting FAAH, also displayed off-target activity against other lipases.[13][14] This lack of selectivity is believed to have contributed to the severe neurotoxicity and tragic death observed in the Phase I trial.[12][13][14] This incident underscores the absolute necessity of thoroughly characterizing the selectivity profile of any new FAAH inhibitor early in the drug development process.

Key Off-Targets for FAAH Inhibitors

The primary enzymes of concern for off-target inhibition by FAAH inhibitors are other members of the serine hydrolase superfamily, particularly those involved in lipid metabolism. These include:

  • Monoacylglycerol Lipase (MAGL): The principal enzyme for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Dual inhibition of FAAH and MAGL can lead to enhanced cannabinoid-like side effects.[11][15][16]

  • α/β-Hydrolase Domain-Containing 6 (ABHD6) and 12 (ABHD12): These enzymes also play roles in endocannabinoid signaling and lipid metabolism.

  • Lysosomal Phospholipase A2 (LPLA2): Another serine hydrolase that can be an off-target.

  • Carboxylesterases (CESs): A broad family of serine hydrolases involved in the metabolism of various endogenous and exogenous compounds.

The selectivity of an FAAH inhibitor is typically expressed as the ratio of its potency (e.g., IC50 or Ki) for the off-target enzyme to its potency for FAAH. A higher ratio indicates greater selectivity.

Tuning Selectivity in Pyrazole-Based FAAH Inhibitors

The pyrazole scaffold offers a versatile platform for medicinal chemists to fine-tune both the potency and selectivity of FAAH inhibitors.[15][16][17] Structural modifications to the pyrazole core and its substituents can dramatically influence interactions with the active sites of FAAH and other serine hydrolases.

For instance, alterations to the acyl chain of N-acyl pyrazole ureas have been shown to modulate selectivity between FAAH and MAGL, leading to the development of highly selective FAAH inhibitors, dual FAAH/MAGL inhibitors, or selective MAGL inhibitors.[15][16] This highlights the "tunable" nature of the pyrazole core in achieving the desired selectivity profile.

Comparative Selectivity of Representative FAAH Inhibitors

While specific data for 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is not publicly available, we can infer its potential selectivity by examining well-characterized FAAH inhibitors with different structural motifs.

InhibitorChemical ClassFAAH IC50/KiKey Off-Target(s)Selectivity Notes
PF-04457845 Piperidine/Oxadiazole7.2 nM (hFAAH)[18]High selectivityConsidered a highly selective and clinically tested FAAH inhibitor.[13][14]
URB597 Carbamate4.6 nM[18]MAGL, othersShows some cross-reactivity with other serine hydrolases.[19]
JZL195 Piperidine Carbamate2 nMMAGL (IC50 = 4 nM)[18]A potent dual inhibitor of FAAH and MAGL.[18]
PF-3845 Piperidine UreaKi = 230 nM[18][19]High selectivityCovalently carbamylates FAAH's serine nucleophile with high selectivity.[18][19]

This comparative data illustrates the diverse selectivity profiles that can be achieved with different chemical scaffolds. For a novel compound like 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid, it is imperative to perform comprehensive screening against a panel of related serine hydrolases to establish its selectivity profile.

Experimental Workflow for Determining Selectivity

A robust and systematic approach is essential for accurately characterizing the selectivity profile of a novel FAAH inhibitor. The following experimental workflow provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) against FAAH and a panel of related enzymes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series incubation Incubation of Enzyme with Inhibitor compound_prep->incubation enzyme_prep Enzyme and Substrate Preparation (FAAH, MAGL, ABHD6, etc.) enzyme_prep->incubation reaction_init Initiation of Reaction with Substrate incubation->reaction_init signal_detection Detection of Reaction Product (e.g., Fluorescence) reaction_init->signal_detection data_norm Data Normalization signal_detection->data_norm curve_fit Dose-Response Curve Fitting data_norm->curve_fit ic50_calc IC50 Value Calculation curve_fit->ic50_calc selectivity_index Calculation of Selectivity Index (IC50_off-target / IC50_FAAH) ic50_calc->selectivity_index

Caption: Experimental workflow for determining the selectivity profile of an FAAH inhibitor.

Detailed Protocol for IC50 Determination

This protocol is a generalized method for determining the IC50 of an inhibitor against FAAH using a fluorometric assay. Similar principles apply to assays for other serine hydrolases, with appropriate modifications of the enzyme, substrate, and buffer conditions.

Materials:

  • Recombinant human FAAH

  • Fluorogenic FAAH substrate (e.g., anandamide arachidonoyl-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compound (e.g., 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations to be tested. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well plate, add the diluted test compound solutions to the appropriate wells.

    • Include control wells:

      • 100% activity control: Assay buffer with DMSO (no inhibitor).

      • 0% activity control (background): Assay buffer with substrate but no enzyme.

  • Enzyme Addition and Pre-incubation:

    • Add the recombinant FAAH enzyme solution to all wells except the 0% activity control.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Normalize the data by setting the 100% activity control as 100% and the 0% activity control as 0%.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[20]

Conclusion

The development of safe and effective FAAH inhibitors hinges on a thorough understanding and characterization of their selectivity profiles. For novel compounds such as 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid, it is not sufficient to demonstrate high potency against FAAH; a comprehensive assessment of its activity against a panel of related serine hydrolases is a critical step in de-risking the compound and ensuring its potential for clinical success. The pyrazole scaffold offers significant opportunities for fine-tuning selectivity, and by employing rigorous experimental protocols, researchers can confidently advance the most promising candidates toward therapeutic applications.

References

  • BioCentury. (2017, June 9). Team describes off-target effects of Bial's FAAH inhibitor.
  • van Esbroeck, A. C. M., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 356(6342), 1084-1087.
  • Science. (2017, June 9). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474.
  • Adibekian, A., et al. (2011). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry, 19(16), 4957-4967.
  • Romeo, E., et al. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). European Journal of Medicinal Chemistry, 101, 399-414.
  • BenchChem. (n.d.). Application Note: Determining the IC50 of FAAH Inhibitor 2 in a New Cell Line.
  • ChEMBL. (n.d.). Document: Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (CHEMBL3421629).
  • Adibekian, A., et al. (2019). N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry, 27(10), 1935-1945.
  • Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12820-12824.
  • Wise, L. E., et al. (2012). Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. Neuropsychopharmacology, 37(7), 1678-1687.
  • Jones, W. M., et al. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega, 3(10), 14326-14341.
  • Fucile, S., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 263.
  • Campolo, M., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2758.
  • Tocris Bioscience. (n.d.).
  • Wikipedia. (n.d.).
  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Cell Chemical Biology, 16(4), 411-420.
  • Selleck Chemicals. (n.d.). FAAH Inhibitor Review.
  • Bracey, M. H., et al. (2002). Structure and function of fatty acid amide hydrolase. Biochemistry, 41(47), 13853-13862.
  • MedchemExpress. (n.d.). FAAH | Inhibitors.
  • Boger, D. L., et al. (1998). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 95(24), 14016-14021.
  • IntechOpen. (2020, May 7).
  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.
  • El-Gamal, M. I., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. European Journal of Medicinal Chemistry, 44(6), 2649-2656.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • SlideShare. (n.d.). Pyrazole, Synthesis and Biological Activity.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • MedChemExpress. (n.d.). FAAH | Inhibitors.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • Scholarly Publications Leiden University. (n.d.). Inhibitor Selectivity.

Sources

Safety Operating Guide

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic Acid

Introduction

As a specialized fluorinated heterocyclic compound, 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is a highly valuable building block in drug discovery and agrochemical development. However, the presence of the highly stable carbon-fluorine (C-F) bond and the biologically active pyrazole core necessitates stringent, specialized disposal protocols. Improper disposal risks severe environmental contamination and the generation of highly toxic hydrogen fluoride (HF) gas during uncontrolled combustion[1].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this chemical, designed to ensure full compliance with environmental regulations and protect laboratory personnel.

Chemical Hazard Profile & Causality

Understanding the molecular behavior of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid dictates our safety protocols. While specific safety data for this exact pentyl derivative is rare, data from closely related fluorinated pyrazole carboxylic acids (e.g., 4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid and 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid) provide a definitive hazard profile[1][2]:

  • Acute Irritation: The carboxylic acid moiety and pyrazole ring contribute to skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory tract irritation (Category 3)[2].

  • Thermal Decomposition (The Primary Risk): If exposed to fire or extreme heat, the molecule decomposes to release carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF)[1]. HF is deeply penetrating, highly toxic, and corrosive to tissue and bone.

  • Environmental Persistence: Fluorinated organics resist environmental degradation. The EPA increasingly scrutinizes fluorinated organic acids due to their persistence and toxicity[3]. They must never be disposed of via laboratory sinks, drains, or standard municipal waste streams[1][4].

Operational Safety & Handling Prerequisites

Before handling or initiating disposal, establish the following controls to mitigate the hazards described above:

  • Engineering Controls: Handle exclusively within a certified chemical fume hood to prevent the inhalation of fine powders or aerosols[2].

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended for spill cleanup), chemical splash goggles (not standard safety glasses), and a flame-resistant lab coat[2][5].

Waste Segregation & Disposal Methodologies

Proper segregation prevents dangerous cross-reactions and ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for laboratory waste (Subpart K)[6].

Table 1: Waste Segregation & Containment Guidelines

Waste StateClassificationPrimary ContainerIncompatible MaterialsFinal Disposal Route
Solid (Powder) Hazardous Chemical WasteHDPE or GlassStrong oxidizers, strong basesHigh-Temp Incineration
Liquid (Aqueous) Halogenated Aqueous WasteHDPE CarboyUnsegregated organicsHigh-Temp Incineration
Liquid (Organic) Halogenated Organic WasteGlass or HDPEInorganic acids, Alkali metalsHigh-Temp Incineration

Step-by-Step Disposal Protocol:

  • Solid Waste Collection: Sweep up solid residues using an inert, non-sparking tool. Do not use compressed air or dry sweeping methods that generate dust. Place the solid into a tightly sealed, compatible container (e.g., High-Density Polyethylene - HDPE)[1][2].

  • Liquid Waste Segregation: If the acid is dissolved in organic solvents (e.g., dichloromethane, methanol), the resulting solution must be strictly classified as Halogenated Organic Waste [4][5]. Causality: Never mix halogenated waste with non-halogenated waste or inorganic acids, as this can cause exothermic reactions or complicate the incineration process[5].

  • Labeling: Label the container immediately before the first drop of waste is added[5]. The label must include the full chemical name ("Waste: 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid in [Solvent]"), the primary hazard (e.g., "Halogenated Organic Solvent", "Irritant"), and the accumulation start date[6]. Do not use chemical formulas or abbreviations.

  • Storage: Store waste containers in a designated, secondary containment tray in a cool, dry, well-ventilated area away from strong bases and amines[2][5]. Keep containers vapor-tight and closed at all times unless actively adding waste[5].

  • Final Disposition: Transfer the waste to licensed environmental health and safety (EHS) personnel. Causality: The ultimate disposal method must be high-temperature incineration at an approved facility[4]. Standard incineration temperatures are insufficient to break the stable C-F bond; high-temperature facilities equipped with alkaline scrubbers are required to safely capture and neutralize the resulting hydrogen fluoride (HF) emissions.

Accidental Spill Containment Workflow

In the event of a spill, absolute containment is the priority to prevent the product from entering drains, waterways, or soil[1].

  • Evacuate & Ventilate: Ensure the area is well-ventilated. Keep unprotected personnel away from the spill zone[1].

  • Containment: Prevent further leakage if safe to do so. Do not flush the area with water, as this expands the contamination zone[1].

  • Absorption (Liquids): Absorb spilled liquid solutions with an inert, non-combustible absorbent material (e.g., silica gel, vermiculite, or dry sand) and transfer to an airtight container[5].

  • Collection (Solids): For dry powder spills, carefully vacuum or sweep up using a HEPA-filtered vacuum or a wet-wiping technique to avoid dust formation[1][2].

  • Decontamination: Wash the spill area with soap and water only after all bulk material has been securely collected and containerized[2][5].

Process Visualization

WasteDisposal cluster_0 Waste Segregation Workflow Start Waste Generation: 4-Fluoro-5-pentyl-1H-pyrazole -3-carboxylic acid Solid Solid Residue/Powder Start->Solid Liquid Solvent Mixture Start->Liquid SegSolid Seal in HDPE/Glass Label: Hazardous Solid Solid->SegSolid SegLiquid Halogenated Organic Waste Stream Liquid->SegLiquid Incineration High-Temperature Incineration (with Alkaline HF Scrubbers) SegSolid->Incineration SegLiquid->Incineration

Caption: Workflow for the segregation and disposal of fluorinated pyrazole waste streams.

References

  • University of Otago. "Laboratory chemical waste disposal guidelines." Source: otago.ac.nz. URL: [Link]

  • Braun Research Group, University of Illinois. "Standard Operating Procedure: Halogenated Organic Liquids." Source: illinois.edu. URL: [Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Source: epa.gov. URL: [Link]

  • US Environmental Protection Agency (EPA). "Listing of Specific PFAS as Hazardous Constituents - Federal Register." Source: federalregister.gov. URL: [Link]

Sources

Personal protective equipment for handling 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Definitive Safety Protocol: Handling 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid. As a novel or specialized research chemical, comprehensive public hazard data is limited. Therefore, this protocol is grounded in a conservative approach, treating the compound as potentially hazardous based on the toxicological profile of structurally similar molecules and established principles of laboratory safety.

Inferred Hazard Assessment: The Rationale for Caution

  • Acute Toxicity (Oral, Dermal, Inhalation)[1]

  • Skin Irritation[1]

  • Serious Eye Irritation[1]

  • Specific Target Organ Toxicity (Single Exposure)[1]

The core pyrazole scaffold is a well-known pharmacophore, present in numerous biologically active compounds, suggesting this molecule has the potential for significant physiological effects.[2][3] The carboxylic acid functional group implies it is likely a solid with acidic and potentially corrosive properties. Based on this data, we must assume the compound is, at minimum, a skin and eye irritant with potential for acute toxicity upon ingestion, inhalation, or skin contact.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final line of defense. The primary methods for protection involve engineering and administrative controls.

  • Engineering Control: All manipulations of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid, especially handling of the solid powder, must be performed within a certified chemical fume hood to control exposure to hazardous fumes and dust.[4][5]

  • Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for all work involving this compound.[6] Minimize the quantity of the chemical used to the smallest amount required for the experiment.[7]

Core Personal Protective Equipment (PPE) Protocol

A complete PPE ensemble is mandatory for all personnel handling this compound. The selection of appropriate PPE must be based on a thorough hazard assessment for each specific task.[8][9]

Eye and Face Protection

Due to the high likelihood of serious eye irritation, standard safety glasses are insufficient.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the compound is handled in any form (solid or solution).[10]

  • Elevated Risk Scenarios: When handling larger quantities (>10g) or when there is a significant splash hazard (e.g., during reaction quenching or bulk solvent transfer), a full-face shield must be worn in addition to chemical splash goggles.[10]

Hand Protection

The skin is a primary route of exposure. Proper glove selection is critical to prevent dermal absorption and irritation.[9]

  • Glove Material: Nitrile gloves are the recommended default choice, offering protection against a broad range of chemicals and a good balance of durability and dexterity.[11][12]

  • Technique: Double-gloving is required when handling the pure solid compound or concentrated solutions. This provides an additional barrier and allows for the safe removal of the outer glove immediately upon contamination.

  • Inspection and Replacement: Gloves must be inspected for tears or pinholes before each use.[13] They should be removed and replaced immediately upon any known or suspected contact with the chemical. Do not reuse disposable gloves.

Body Protection

A flame-resistant (FR) or 100% cotton lab coat is required. It must be fully buttoned with sleeves rolled down to provide maximum skin coverage.[14] Polyester or acrylic fabrics should be avoided due to their potential to melt and fuse to the skin in the event of a fire.

Respiratory Protection

When working within a properly functioning chemical fume hood, respiratory protection is typically not required. However, if engineering controls are not feasible or during a large-scale spill cleanup, respiratory protection is mandatory.[14] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[14]

Operational Plan: PPE for Specific Tasks

The required level of PPE varies with the specific procedure being performed. This table summarizes the minimum requirements for common laboratory tasks.

Task/Operation Eye/Face Protection Hand Protection Body & Foot Protection Respiratory Protection
Transporting Container Chemical Splash GogglesSingle Pair Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot Required
Weighing Solid Compound Chemical Splash GogglesDouble Pair Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot Required (in fume hood or ventilated enclosure)
Preparing Solutions Chemical Splash GogglesDouble Pair Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot Required (in fume hood)
Running Reaction/Workup Chemical Splash Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot Required (in fume hood)
Small Spill Cleanup (<5g) Chemical Splash Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesRequired if outside fume hood (Consult EHS)

Donning, Doffing, and Disposal Procedures

Cross-contamination during the removal of PPE is a common source of exposure. A strict doffing sequence must be followed.

Step-by-Step Doffing Protocol
  • Decontaminate (if applicable): If gross contamination of outer gloves has occurred, clean them with a suitable solvent wipe while still wearing them.

  • Inspect: Visually inspect your PPE for any signs of contamination.

  • Remove Outer Gloves: Pinch the outside of one glove at the wrist. Peel it downwards, turning it inside out. Ball the removed glove into the palm of the still-gloved hand. Slide two fingers of the bare hand under the wrist of the remaining glove and peel it off, encapsulating the first glove. Dispose of immediately in the designated solid hazardous waste container.

  • Remove Face Shield (if used): Handle by the headband and lift away from your face. Place in a designated area for decontamination.

  • Remove Lab Coat: Unbutton the coat. Shrug it from your shoulders, touching only the inside of the garment. Turn the sleeves inside out as you remove it. Fold it so the contaminated exterior is contained inward and store it in a designated area or disposal bag.

  • Remove Goggles: Handle by the strap and lift away from your face. Place in a designated area for decontamination.

  • Remove Inner Gloves: Use the same technique as for the outer gloves. Dispose of immediately.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

PPE Doffing Workflow

Doffing_Procedure cluster_contaminated_zone Contaminated Area cluster_clean_zone Clean Area (Exit) Decon_Gloves 1. Decontaminate Outer Gloves Remove_Outer_Gloves 2. Remove Outer Gloves Decon_Gloves->Remove_Outer_Gloves Remove_Face_Shield 3. Remove Face Shield Remove_Outer_Gloves->Remove_Face_Shield Remove_Coat 4. Remove Lab Coat Remove_Face_Shield->Remove_Coat Remove_Goggles 5. Remove Goggles Remove_Coat->Remove_Goggles Exit Lab Remove_Inner_Gloves 6. Remove Inner Gloves Remove_Goggles->Remove_Inner_Gloves Wash_Hands 7. Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands

Caption: PPE Doffing Sequence to Prevent Cross-Contamination.

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste. Do not dispose of any material in the general trash or down the sink.[15][16]

  • Solid Waste: Contaminated PPE (gloves, wipes), weigh paper, and any solid residue must be collected in a dedicated, clearly labeled hazardous waste container.[17] The container must be compatible with the chemical, kept closed when not in use, and stored in a designated satellite accumulation area.[18]

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a sealed, properly labeled hazardous waste container. Segregate incompatible waste streams (e.g., do not mix acidic waste with basic waste).[16][19]

  • Sharps Waste: Needles, syringes, or contaminated broken glassware must be disposed of in a designated, puncture-proof sharps container.[15]

All waste containers must be labeled with "Hazardous Waste," the full chemical name ("4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid"), and the associated hazards (e.g., "Toxic," "Irritant").[17] Follow your institution's specific procedures for waste pickup and disposal.

References

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo.

  • Laboratory chemical waste. Water Corporation.

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno.

  • BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. Stewart Gillham.

  • Selecting Chemical-Resistant Gloves. University of California, Riverside Environmental Health & Safety.

  • How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide. INTCO Medical.

  • How to Choose the Right Polymer for Chemical Protection Gloves. SHOWA.

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. LabRepCo.

  • Chemical Waste Disposal SOP. NUS Medicine.

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf.

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems.

  • CHEMICAL- RESISTANT GLOVES. Guide Gloves.

  • Comprehensive Guide to Chemical Resistant Gloves. Lab Manager.

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG.

  • Guidelines for Working with Particularly Hazardous Substances. Cornell University EHS.

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara EHS.

  • Safety Guidelines for Handling Chemicals. HPE Support.

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.

  • Chemical Safety Guide, 6th Ed. NIH Office of Research Services.

  • Workplace Safety and Health Guidelines. WSH Council.

  • SAFETY DATA SHEET for a Pyrazole Derivative. FujiFilm Wako.

  • SAFETY DATA SHEET for a Pyrazole Derivative. Sigma-Aldrich.

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemEurope.

  • 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid — Chemical Substance Information. PubChem.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • SAFETY DATA SHEET for 1-Phenyl-1H-pyrazole-4-carboxylic acid. ThermoFisher.

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry - ACS Publications.

  • SAFETY DATA SHEET for Pyrazole. Merck Millipore.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.